molecular formula C3H4ClO2- B8663774 Methylchloroacetate CAS No. 57572-24-4

Methylchloroacetate

Cat. No.: B8663774
CAS No.: 57572-24-4
M. Wt: 107.51 g/mol
InChI Key: GAWAYYRQGQZKCR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylchloroacetate is a useful research compound. Its molecular formula is C3H4ClO2- and its molecular weight is 107.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57572-24-4

Molecular Formula

C3H4ClO2-

Molecular Weight

107.51 g/mol

IUPAC Name

2-chloropropanoate

InChI

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/p-1

InChI Key

GAWAYYRQGQZKCR-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chloroacetate (MCA) is a versatile chemical intermediate belonging to the class of halogenated esters.[1] Its bifunctional nature, possessing both an ester group and a reactive chlorine atom, makes it a valuable building block in a wide range of organic syntheses.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structural features, and reactive characteristics of methyl chloroacetate, tailored for professionals in research and development.

Chemical Structure and Identification

Methyl chloroacetate is the methyl ester of chloroacetic acid.[3] The molecule consists of a central carbonyl carbon double-bonded to one oxygen and single-bonded to another oxygen and a chloromethyl group.[1]

Table 1: Structural and Identification Data for Methyl Chloroacetate

IdentifierValue
IUPAC Name methyl 2-chloroacetate[1][4]
Synonyms Chloroacetic acid methyl ester, Methyl monochloroacetate[3][5]
CAS Registry Number 96-34-4[4][5][6]
Molecular Formula C₃H₅ClO₂[1][4][6]
Molecular Weight 108.52 g/mol [1][4][5]
SMILES COC(=O)CCl[4][7]
InChI Key QABLOFMHHSOFRJ-UHFFFAOYSA-N[4]
Linear Formula ClCH₂COOCH₃[7]

Physicochemical Properties

Methyl chloroacetate is a clear, colorless liquid at room temperature with a characteristic pungent, fruity odor.[1][4][8] It is miscible with many common organic solvents but has limited solubility in water.[6][8]

Table 2: Key Physicochemical Properties of Methyl Chloroacetate

PropertyValue
Physical State Colorless liquid[1][6]
Boiling Point 129-131 °C[1][5]
Melting Point -32 to -33 °C[1][5]
Density 1.238 g/mL at 25 °C[7][8]
Solubility in Water Slightly soluble (approx. 13.2 - 46 g/L at 20°C)[1][4]
Solubility in Organic Solvents Highly soluble in ethanol, ether, acetone, and benzene[6][8]
Vapor Pressure 5.3 mmHg at 25 °C[1]
Refractive Index 1.422 at 20 °C[6][8]
Flash Point 57 - 65 °C[1][9]
Autoignition Temperature 869 °F (465 °C)[7][10]

Reactivity and Chemical Behavior

The chemical reactivity of methyl chloroacetate is dictated by the presence of two key functional groups: the ester and the alkyl chloride. This allows it to participate in a variety of chemical transformations.

Nucleophilic Substitution

The chlorine atom on the α-carbon makes methyl chloroacetate an excellent substrate for SN2 reactions.[1] The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the carbon atom bonded to the chlorine, making it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its use in the synthesis of various derivatives.[1]

Ester Hydrolysis

Under both acidic and basic conditions, the ester group of methyl chloroacetate can undergo hydrolysis to yield chloroacetic acid and methanol.[1] The reaction is typically accelerated by heat and the presence of strong acids or bases.[1]

Other Reactions
  • Transesterification: The methyl ester can be exchanged with other alcohol moieties in the presence of a suitable catalyst.[1]

  • Grignard Reactions: It can react with Grignard reagents, leading to the formation of more complex carbon skeletons.[1]

  • Reactions with Amines: Methyl chloroacetate readily reacts with amines, which can lead to either nucleophilic substitution at the chlorine atom to form amino acid derivatives or aminolysis of the ester to yield chloroacetamides, depending on the reaction conditions.[1]

G cluster_reactions Key Chemical Reactions MCA Methyl Chloroacetate (ClCH₂COOCH₃) NucSub Nucleophilic Substitution (Sₙ2) MCA->NucSub + Nucleophile EstHyd Ester Hydrolysis MCA->EstHyd + H₂O (acid/base) Transest Transesterification MCA->Transest + R'OH Grignard Grignard Reaction MCA->Grignard + RMgX

Figure 1. Key reactivity pathways of methyl chloroacetate.

Experimental Protocols: Synthesis of Methyl Chloroacetate

The most common method for the industrial preparation of methyl chloroacetate is the esterification of chloroacetic acid with methanol.[8][11]

Materials and Equipment
  • Chloroacetic acid

  • Methanol

  • Sodium carbonate (for neutralization)

  • Three-necked flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Ester separator (Dean-Stark apparatus or similar)

  • Distillation apparatus (for atmospheric and vacuum distillation)

Procedure
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an ester separator, chloroacetic acid and methanol are mixed. A common weight ratio is 0.366:1 of methanol to chloroacetic acid.[11]

  • Esterification: The mixture is heated with continuous stirring to a temperature of 105-110 °C.[11] During the reaction, a ternary azeotrope of methyl chloroacetate, water, and methanol is continuously distilled off.[11]

  • Separation: The distilled azeotrope is collected in the ester separator. The mixture separates into two layers. The upper organic layer, rich in methyl chloroacetate, is collected, while the lower aqueous layer, containing methanol and water, is returned to the reaction flask to drive the equilibrium towards product formation.[11]

  • Neutralization: The collected crude ester is neutralized with a sodium carbonate solution to remove any unreacted chloroacetic acid.[11]

  • Purification: The neutralized crude product is purified by a two-step distillation process. First, an atmospheric distillation is performed to remove any low-boiling impurities (fractions below 130 °C).[11] Subsequently, the residue is subjected to vacuum distillation, and the fraction collected at 65 °C under 8 kPa is the purified methyl chloroacetate.[11] This process typically yields a product with a purity of about 96%.[11]

G cluster_workflow Synthesis Workflow start Start: Mix Chloroacetic Acid and Methanol esterification Esterification (105-110 °C) start->esterification separation Azeotropic Distillation and Separation esterification->separation neutralization Neutralization with Na₂CO₃ separation->neutralization Crude Ester distillation1 Atmospheric Distillation neutralization->distillation1 distillation2 Vacuum Distillation distillation1->distillation2 end End: Purified Methyl Chloroacetate distillation2->end

Figure 2. Experimental workflow for the synthesis of methyl chloroacetate.

Safety and Handling

Methyl chloroacetate is a toxic and corrosive substance.[12][13] It is harmful if inhaled, swallowed, or absorbed through the skin.[1][14] Contact can cause severe irritation and burns to the skin and eyes.[12] It is also a combustible liquid.[9][12] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical.[5][12] Work should be conducted in a well-ventilated area or under a fume hood.[5][13] Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.[12]

Applications in Research and Development

The unique reactivity of methyl chloroacetate makes it a valuable intermediate in the synthesis of a wide range of organic compounds. It is extensively used in the pharmaceutical and agrochemical industries.[5] For instance, it is a key precursor in the production of some pesticides and herbicides.[2][5] In pharmaceutical research, it is used in the synthesis of various drug molecules, including vitamins and sulfa drugs.[5][15] Its ability to introduce a chloroacetyl group into a molecule is a common strategy for further functionalization in medicinal chemistry.[2]

References

An In-depth Technical Guide to Methyl Chloroacetate (CAS Number 96-34-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl chloroacetate (CAS 96-34-4), a versatile reagent in organic synthesis. This document collates critical data on its chemical and physical properties, safety and handling, spectroscopic information, and its applications in synthetic chemistry, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Methyl chloroacetate is a colorless liquid with a pungent, sweetish odor.[1] It is a halogenated ester that serves as a valuable building block in various chemical syntheses.[2] The presence of both an ester functional group and a reactive chlorine atom makes it a versatile intermediate.[2]

Table 1: Physical and Chemical Properties of Methyl Chloroacetate

PropertyValueReferences
Molecular Formula C₃H₅ClO₂[1]
Molecular Weight 108.52 g/mol [1]
CAS Number 96-34-4[1]
Appearance Colorless liquid[1]
Odor Sweet, pungent[1]
Density 1.238 g/mL at 25 °C[3]
Melting Point -33 °C[3]
Boiling Point 130 °C at 740 mmHg[3]
Flash Point 57 °C (closed cup)[4]
Solubility in Water 46 g/L at 20 °C (decomposes slowly)[1]
Solubility in Organic Solvents Miscible with alcohol, ether, acetone, and benzene.[3][4]
Vapor Pressure 10 mmHg at 25 °C[3]
Refractive Index (n²⁰/D) 1.422[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of methyl chloroacetate.

Table 2: Spectroscopic Data for Methyl Chloroacetate

Spectrum TypeKey Peaks/Signals
¹H NMR (CDCl₃) δ (ppm): 4.08 (s, 2H, -CH₂Cl), 3.80 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) δ (ppm): 167.3 (C=O), 52.8 (-OCH₃), 40.8 (-CH₂Cl)
Mass Spectrum (EI) m/z: 108 (M⁺), 77 ([M-OCH₃]⁺), 59 ([COOCH₃]⁺), 49 ([CH₂Cl]⁺)
Infrared (IR) ν (cm⁻¹): ~1760 (C=O stretch), ~1200-1300 (C-O stretch), ~700-800 (C-Cl stretch)

Reactivity and Synthetic Applications

Methyl chloroacetate is a versatile electrophile due to the presence of a good leaving group (chloride) alpha to a carbonyl group. This makes it a valuable reagent for introducing a carboxymethyl group into various molecules.[5]

Nucleophilic Substitution Reactions

The most common application of methyl chloroacetate is in nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile.

Methyl chloroacetate is a key starting material for the synthesis of glycine and its N-alkylated derivatives through reaction with ammonia or primary amines.[2][6]

Experimental Protocol: General Procedure for N-Alkylation of Amines

  • Dissolve the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.2 eq.).

  • To this stirred suspension, add methyl chloroacetate (1.1 eq.) dropwise at room temperature.

  • The reaction mixture is then heated to a temperature between 50-80 °C and monitored by TLC until completion.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-alkylated product, which can be further purified by column chromatography or distillation.

G Methyl Chloroacetate Methyl Chloroacetate N-alkylated Glycine Ester N-alkylated Glycine Ester Methyl Chloroacetate->N-alkylated Glycine Ester Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->N-alkylated Glycine Ester Base Base Base->N-alkylated Glycine Ester Deprotonates Amine

Diagram 1: Synthesis of N-alkylated Glycine Ester.
Synthesis of Heterocycles

Methyl chloroacetate is a valuable precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.

While diethyl malonate is more commonly cited, chloroacetic esters like methyl chloroacetate can be used to generate malonates in situ, which are then condensed with urea to form the barbiturate core.[7][8] The synthesis involves the reaction of two equivalents of the enolate of methyl chloroacetate (or a malonic ester derived from it) with urea.

Experimental Protocol: Conceptual Pathway to Barbiturates

  • Sodium metal (2 eq.) is dissolved in anhydrous ethanol to form sodium ethoxide.

  • To this solution, methyl chloroacetate (2 eq.) is added to form the diethyl malonate precursor in situ.

  • Urea (1 eq.) is then added to the reaction mixture.

  • The mixture is refluxed for several hours.

  • After cooling, the reaction mixture is acidified to precipitate the barbituric acid derivative.

  • The solid product is collected by filtration, washed with cold water, and can be recrystallized from ethanol or water.

G cluster_0 Malonate Synthesis cluster_1 Condensation Methyl Chloroacetate Methyl Chloroacetate Malonic Ester Malonic Ester Methyl Chloroacetate->Malonic Ester Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Malonic Ester Barbiturate Core Barbiturate Core Malonic Ester->Barbiturate Core Urea Urea Urea->Barbiturate Core

Diagram 2: Conceptual workflow for Barbiturate synthesis.
Named Reactions

Methyl chloroacetate can participate in several classic organic reactions.

In the Reformatsky reaction, an α-halo ester reacts with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[9][10]

Experimental Protocol: General Procedure for the Reformatsky Reaction

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the activated zinc (1.2 eq.) and a suitable solvent like THF or diethyl ether.

  • A mixture of the aldehyde or ketone (1.0 eq.) and methyl chloroacetate (1.1 eq.) in the same solvent is added dropwise to the stirred zinc suspension. A small crystal of iodine can be added to initiate the reaction.

  • The reaction is typically initiated with gentle heating and then maintained at a specific temperature (e.g., reflux) until the starting materials are consumed (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude β-hydroxy ester can be purified by column chromatography.

G Methyl Chloroacetate Methyl Chloroacetate Organozinc Reagent Organozinc Reagent Methyl Chloroacetate->Organozinc Reagent Zinc Zinc Zinc->Organozinc Reagent beta-Hydroxy Ester beta-Hydroxy Ester Organozinc Reagent->beta-Hydroxy Ester Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->beta-Hydroxy Ester

Diagram 3: Key steps in the Reformatsky Reaction.

Methyl chloroacetate can be converted into a phosphonium ylide, which can then be used in a Wittig reaction to form α,β-unsaturated esters from aldehydes and ketones.[11][12]

Experimental Protocol: General Procedure for the Wittig Reaction

  • Phosphonium Salt Formation: Methyl chloroacetate (1.0 eq.) is reacted with triphenylphosphine (1.0 eq.) in a suitable solvent like toluene or acetonitrile, typically with heating, to form the corresponding phosphonium salt.

  • Ylide Formation: The phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere and cooled in an ice bath. A strong base such as n-butyllithium or sodium hydride (1.0 eq.) is added slowly to generate the ylide.

  • Reaction with Carbonyl: The aldehyde or ketone (1.0 eq.) dissolved in the same solvent is then added dropwise to the ylide solution at low temperature (e.g., -78 °C or 0 °C).

  • The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The by-product, triphenylphosphine oxide, can often be removed by crystallization or column chromatography to yield the pure α,β-unsaturated ester.

G Methyl Chloroacetate Methyl Chloroacetate Phosphonium Salt Phosphonium Salt Methyl Chloroacetate->Phosphonium Salt Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium Salt Phosphonium Ylide Phosphonium Ylide Phosphonium Salt->Phosphonium Ylide Strong Base Strong Base Strong Base->Phosphonium Ylide alpha,beta-Unsaturated Ester alpha,beta-Unsaturated Ester Phosphonium Ylide->alpha,beta-Unsaturated Ester Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->alpha,beta-Unsaturated Ester

Diagram 4: General workflow for the Wittig Reaction.

Biological Activity and Toxicology

Methyl chloroacetate is a toxic and corrosive substance.[5] Its toxicity is primarily attributed to its alkylating properties and its hydrolysis to chloroacetic acid.[13] Chloroacetic acid is known to inhibit enzymes in the glycolytic pathway and the tricarboxylic acid cycle, leading to a disruption of cellular energy metabolism.[13]

There is no evidence to suggest that methyl chloroacetate or its immediate metabolites are directly involved in specific biological signaling pathways in the manner of signaling molecules. Their effects are generally considered to be cytotoxic through the disruption of fundamental cellular processes.

Safety and Handling

Due to its toxicity and corrosiveness, methyl chloroacetate must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[14]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[14]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.[14]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

Methyl chloroacetate is a valuable and versatile C2 building block in organic synthesis, particularly for the introduction of the carboxymethyl moiety. Its utility in the synthesis of amino acids, heterocycles, and in fundamental carbon-carbon bond-forming reactions makes it a relevant compound for researchers in drug discovery and development. However, its toxicity necessitates careful handling and adherence to strict safety protocols. This guide provides a foundational understanding of its properties and applications to aid in its effective and safe use in the laboratory.

References

synthesis of methylchloroacetate from chloroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl Chloroacetate from Chloroacetic Acid

Introduction

Methyl chloroacetate (MCA), with the chemical formula C₃H₅ClO₂, is a crucial chemical intermediate widely utilized in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] Its bifunctional nature, combining the reactivity of an alkyl halide and an ester, makes it a versatile building block for organic synthesis.[2] Applications include the production of analgesics, local anesthetics, the insecticide dimethoate, and various other complex molecules.[1][2] This guide provides a comprehensive overview of the primary synthesis route for methyl chloroacetate: the direct esterification of chloroacetic acid with methanol. It details the reaction mechanism, experimental protocols, process optimization, and quantitative data for researchers, scientists, and drug development professionals.

Primary Synthesis Method: Fischer-Speier Esterification

The most common and industrially viable method for producing methyl chloroacetate is the Fischer-Speier esterification of chloroacetic acid with methanol.[1][3] This is a reversible, acid-catalyzed reaction where the hydroxyl group of the carboxylic acid is replaced by the methoxy group from methanol.[4][5]

Reaction: ClCH₂COOH + CH₃OH ⇌ ClCH₂COOCH₃ + H₂O[2]

To drive the reaction equilibrium towards the product side and achieve high yields, the water produced during the reaction must be continuously removed.[1][5] This is often accomplished through azeotropic distillation.[1]

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism, activated by an acid catalyst.[3][5]

  • Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of chloroacetic acid, increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack : The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[3][6]

  • Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3]

  • Elimination of Water : The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[3]

  • Deprotonation : The protonated carbonyl group of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final product, methyl chloroacetate.[6]

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products chloroacetic_acid Chloroacetic Acid (ClCH₂COOH) step1 1. Protonation of Carbonyl Group chloroacetic_acid->step1 methanol Methanol (CH₃OH) step2 2. Nucleophilic Attack by Methanol methanol->step2 catalyst_in H⁺ (Catalyst) catalyst_in->step1 step1->step2 step3 3. Formation of Tetrahedral Intermediate step2->step3 step4 4. Proton Transfer step3->step4 step5 5. Elimination of Water step4->step5 step6 6. Deprotonation step5->step6 water Water (H₂O) step5->water methyl_chloroacetate Methyl Chloroacetate (ClCH₂COOCH₃) step6->methyl_chloroacetate catalyst_out H⁺ (Regenerated) step6->catalyst_out

Caption: Fischer esterification mechanism for methyl chloroacetate synthesis.

Key Reaction Parameters and Quantitative Data

The efficiency of methyl chloroacetate synthesis is influenced by several factors, including the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time.

  • Catalysts : While traditional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective, they can cause equipment corrosion and separation difficulties.[2][7] Modern approaches often utilize solid acid catalysts, such as cation exchange resins or resin-modified acidic ionic liquids, which offer benefits like easier separation, reusability, and reduced environmental impact.[4][7][8]

  • Temperature : The reaction is typically conducted at temperatures ranging from 60°C to 120°C.[4][9] While higher temperatures increase the reaction rate, the esterification is an exothermic reversible reaction, so excessively high temperatures can unfavorably shift the equilibrium.[8] An optimal temperature strikes a balance between reaction rate and conversion efficiency.[8]

  • Molar Ratio : Using an excess of methanol is a common strategy to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4][5]

  • Water Removal : Continuous removal of water via distillation is critical for achieving high conversion rates.[1] In industrial settings, this is often achieved through reactive distillation.[10]

The following table summarizes quantitative data from various experimental conditions.

CatalystMolar Ratio (Methanol:Acid)Temperature (°C)Time (h)Yield / ConversionReference
None (Azeotropic)0.366:1 (weight)105-110-~96% Yield[9]
Calcium Chloride Tetrahydrate-80298.1% Yield[9]
Cation Exchange Resin1.4:170270.11% Conversion[7][8]
Acidic Ionic Liquid Resin1:180-80% Conversion[4]
Acidic Ionic Liquid Resin1.5:1120-98% Conversion[4]

Experimental Protocols

Laboratory-Scale Synthesis

This protocol is based on a typical batch esterification process performed in a laboratory setting.[9]

Apparatus:

  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Oil bath with temperature controller

  • Separatory funnel

  • Distillation apparatus (for atmospheric and vacuum distillation)

Reagents:

  • Chloroacetic Acid (CA)

  • Methanol (MeOH)

  • Acid Catalyst (e.g., concentrated H₂SO₄ or cation exchange resin)

  • Sodium Carbonate (Na₂CO₃) solution (for neutralization)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

  • Reaction Setup : Charge the three-necked flask with chloroacetic acid (e.g., 0.2 mol) and methanol (e.g., at a desired molar ratio). Add the catalyst (e.g., 3 wt% for a solid catalyst or a few drops of H₂SO₄).

  • Esterification : Place the flask in an oil bath and heat the mixture to the desired temperature (e.g., 70-110°C) with constant stirring (e.g., 300 rpm).[9] Attach the reflux condenser.

  • Reaction Monitoring : Allow the reaction to proceed for a set time (e.g., 2-4 hours). The reaction can be monitored by taking small aliquots and analyzing them via gas chromatography (GC) or titration.

  • Workup : Once the reaction is complete, cool the flask in a water bath. If a solid catalyst was used, filter it from the mixture.

  • Neutralization : Transfer the crude product to a separatory funnel. Wash the mixture with a saturated sodium carbonate solution to neutralize any remaining acid catalyst and unreacted chloroacetic acid. Caution: CO₂ evolution may occur.

  • Separation : Allow the layers to separate. The upper organic layer contains the crude methyl chloroacetate. Discard the lower aqueous layer.

  • Drying : Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification : Purify the crude ester by distillation. First, perform an atmospheric distillation to remove any low-boiling impurities (fractions up to ~130°C).[9] Subsequently, perform a vacuum distillation to collect the pure methyl chloroacetate fraction (e.g., ~65°C at 8 kPa).[9]

Synthesis_Workflow start Start reactants 1. Mix Reactants - Chloroacetic Acid - Methanol - Catalyst start->reactants reaction 2. Esterification - Heat (e.g., 70-110°C) - Stir under reflux reactants->reaction cooling 3. Cool Reaction Mixture reaction->cooling separation 4. Separation - Filter solid catalyst (if used) - Transfer to separatory funnel cooling->separation neutralization 5. Neutralization - Wash with Na₂CO₃ solution - Separate aqueous layer separation->neutralization drying 6. Drying - Dry organic layer (e.g., with MgSO₄) neutralization->drying purification 7. Purification by Distillation - Atmospheric (remove low boilers) - Vacuum (collect product) drying->purification product Pure Methyl Chloroacetate purification->product

Caption: General experimental workflow for laboratory synthesis of methyl chloroacetate.
Industrial Production Considerations

On an industrial scale, the synthesis is often performed in a continuous process using a fixed-bed reactor or reactive distillation column.[4][10]

  • Reactive Distillation : This technique combines the chemical reaction and the separation of products in a single unit. As the esterification proceeds in the reaction section of the column, the products (methyl chloroacetate, water, and excess methanol) are continuously vaporized and move up the column, effectively removing water and driving the reaction to completion.[1][10]

  • Purification : The overhead vapor, a ternary azeotrope of methyl chloroacetate, water, and methanol, is condensed and separated.[1][9] The methanol and water can be recycled back into the reactor to improve efficiency.[1] The crude ester layer is then subjected to further fractional distillation to achieve high purity (often >99.5%).[1][10] This method avoids the need for a separate neutralization step if a solid catalyst is used, simplifying the process and reducing waste.[11]

Conclusion

The synthesis of methyl chloroacetate from chloroacetic acid and methanol via Fischer esterification is a well-established and robust chemical process. For researchers and professionals in drug development, a thorough understanding of the reaction mechanism and the influence of key parameters is essential for process optimization and achieving high yields of the pure product. While traditional methods using mineral acids are effective, modern approaches employing solid acid catalysts and continuous reactive distillation offer significant advantages in terms of efficiency, safety, and environmental impact. The protocols and data presented in this guide provide a solid foundation for both laboratory-scale synthesis and industrial production considerations.

References

An In-depth Technical Guide to the Reactivity of Methyl Chloroacetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chloroacetate (MCA) is a versatile bifunctional molecule widely employed in organic synthesis as a key building block for pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity is characterized by the presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack, rendering it a valuable synthon for the introduction of a carboxymethyl group. This technical guide provides a comprehensive overview of the reactivity of methyl chloroacetate with a range of nucleophiles, with a focus on the prevalent S_N2 reaction pathway. It includes a detailed analysis of reaction kinetics, solvent effects, and experimental protocols for key transformations. Quantitative data is presented in structured tables for comparative analysis, and reaction mechanisms and workflows are illustrated with clear diagrams.

Introduction

Methyl chloroacetate (ClCH₂COOCH₃) is a halogenated ester that serves as a cornerstone in a multitude of synthetic applications.[1] Its utility stems from the dual reactivity conferred by the ester and the α-chloro substituent. The chlorine atom activates the adjacent carbon, making it a prime target for nucleophilic substitution, predominantly through an S_N2 mechanism.[1] This allows for the facile formation of carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-halogen bonds, opening avenues to a diverse array of functionalized molecules.

This guide is intended to provide researchers and professionals in drug development and chemical synthesis with a detailed understanding of the factors governing the reactivity of methyl chloroacetate with various nucleophiles. By consolidating kinetic data, experimental procedures, and mechanistic insights, this document aims to facilitate the efficient design and optimization of synthetic routes involving this important chemical intermediate.

Reaction Mechanisms with Nucleophiles

The primary reaction of methyl chloroacetate with nucleophiles is a bimolecular nucleophilic substitution (S_N2) reaction.[1] In this concerted, one-step mechanism, the nucleophile attacks the carbon atom bearing the chlorine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.

The rate of the S_N2 reaction is dependent on the concentrations of both the methyl chloroacetate and the nucleophile, as described by the second-order rate law:

Rate = k[CH₃ClCOOCH₃][Nu⁻]

where 'k' is the second-order rate constant and [Nu⁻] is the concentration of the nucleophile.[2]

Factors that influence the rate of the S_N2 reaction include:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Solvent: Polar aprotic solvents, such as acetone, acetonitrile, and dimethylformamide (DMF), are generally preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.[3][4] Polar protic solvents can slow down the reaction by solvating the nucleophile through hydrogen bonding.[3]

  • Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.

  • Steric Hindrance: Methyl chloroacetate has minimal steric hindrance at the reaction center, making it an excellent substrate for S_N2 reactions.

Below is a Graphviz diagram illustrating the S_N2 reaction pathway.

SN2_Mechanism reactant Nu⁻ + CH₃OOC-CH₂-Cl ts [Nu···CH₂(COOCH₃)···Cl]⁻ reactant->ts Sₙ2 Attack product Nu-CH₂-COOCH₃ + Cl⁻ ts->product Leaving Group Departure

Figure 1: S_N2 reaction of a nucleophile with methyl chloroacetate.

Reactivity with Specific Nucleophiles: Quantitative Data

The reactivity of methyl chloroacetate varies significantly with the nature of the nucleophile. The following tables summarize available quantitative data for its reactions with common nucleophiles.

Table 1: Reaction with Amine Nucleophiles
NucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)Reference
PiperidineEthanol40Data not foundData not found[5]
AnilineMethanolNot specifiedData not foundData not found[6]

Note: Specific kinetic data for the reaction of methyl chloroacetate with these amines was not found in the search results. The references indicate studies on similar systems.

Table 2: Reaction with Thiolate Nucleophiles
NucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)Reference
ThiophenoxideNot specifiedNot specifiedData not foundData not found

Note: Quantitative kinetic data for the reaction of methyl chloroacetate with thiolate nucleophiles was not found in the provided search results.

Table 3: Reaction with Halide Nucleophiles
NucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)Reference
BromideNot specifiedNot specifiedData not foundData not found

Note: Quantitative kinetic data for the reaction of methyl chloroacetate with halide nucleophiles was not found in the provided search results.

Table 4: Reaction with Azide Nucleophile
NucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)Reference
Sodium AzideAcetonitrileRefluxReaction time reportedData not found[1]

Note: While a protocol exists, specific rate constants were not provided.

Table 5: Hydrolysis
ConditionSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Reference
Base-catalyzedWater259.4[7]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key reactions of methyl chloroacetate with representative nucleophiles.

Synthesis of Methyl 2-Azidoacetate[1][9]

This procedure describes the nucleophilic substitution of the chloride in methyl chloroacetate with an azide ion.

Materials:

  • Methyl chloroacetate

  • Sodium azide (NaN₃)

  • Acetonitrile (dry)

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve methyl chloroacetate (397 g, 3.65 mol) in dry acetonitrile (1.6 L).[1]

  • Add sodium azide (235 g, 3.63 mol) to the solution under a nitrogen atmosphere.[1]

  • Heat the mixture to reflux and maintain for 20 hours.[1]

  • After cooling to room temperature, add water (600 mL) and stir for 30 minutes.[1]

  • Separate the upper organic layer. Extract the lower aqueous layer several times with diethyl ether.[1][8]

  • Combine the organic layer and the ether extracts.

  • Dry the combined organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure (bath temperature not exceeding 50 °C) to yield methyl 2-azidoacetate as a light amber oil.[8]

Analytical Monitoring:

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • ¹H NMR (CDCl₃): δ 3.81 (s, 3H), 3.94 (s, 2H).[1]

Synthesis of Methyl N-Phenylglycinate[10]

This protocol outlines the reaction of aniline with a chloroacetyl derivative, analogous to the reaction with methyl chloroacetate.

Materials:

  • Aniline

  • Methyl chloroacetate

  • Methanol

  • Hydrogen chloride (4.0 M solution in dioxane)

  • Dichloromethane

  • 1N Sodium carbonate solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure (adapted from a similar synthesis):

  • To a stirred solution of N-phenylglycine (as a stand-in for the product to illustrate workup, 5.45 g, 36 mmol) in methanol (100 mL), add hydrogen chloride (50 mL, 4.0 M solution in dioxane, 200 mmol). Stir the mixture overnight at room temperature.[9] For the synthesis from aniline and methyl chloroacetate, a base such as triethylamine would typically be added to neutralize the HCl formed.

  • Remove the organic solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL).

  • Wash the organic layer with 1N sodium carbonate (3 x 50 mL) and then with brine (50 mL).[9]

  • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[9]

Analytical Monitoring:

  • The reaction can be followed by TLC, GC-MS, or ¹H NMR spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃) of the product: δ 7.2 (m, 2H), 6.76 (m, 1H), 6.62 (m, 2H), 4.27 (brs, 1H), 3.93 (d, 2H), 3.78 (s, 3H).[9]

Williamson Ether Synthesis of Methyl Phenoxyacetate (Conceptual Protocol)

This protocol is adapted from the Williamson ether synthesis using chloroacetic acid and can be applied to methyl chloroacetate.[1][8][9]

Materials:

  • Phenol

  • Sodium hydroxide or Potassium hydroxide

  • Methyl chloroacetate

  • A suitable solvent (e.g., ethanol, acetone)

  • Water

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask, dissolve phenol in the chosen solvent.

  • Add a stoichiometric amount of a strong base (e.g., NaOH or KOH) to generate the sodium or potassium phenoxide in situ.

  • Add methyl chloroacetate to the reaction mixture.

  • Heat the mixture to reflux for a specified period, monitoring the reaction progress.

  • After completion, cool the reaction mixture and perform an appropriate workup, which may involve neutralization, extraction, and purification by distillation or crystallization.

Analytical Monitoring:

  • Reaction progress can be monitored by TLC or GC-MS.

  • The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy.

Experimental Workflows and Signaling Pathways

The following Graphviz diagrams illustrate a typical experimental workflow for the synthesis and monitoring of a reaction involving methyl chloroacetate.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Analysis & Purification reagents Combine Methyl Chloroacetate and Nucleophile in Solvent reaction_conditions Heat to Reflux (e.g., 20 hours) reagents->reaction_conditions cooling Cool to Room Temperature reaction_conditions->cooling extraction Aqueous Workup & Extraction with Organic Solvent cooling->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification characterization Characterization (NMR, GC-MS, IR) purification->characterization

Figure 2: General experimental workflow for reactions of methyl chloroacetate.

Conclusion

Methyl chloroacetate is a highly valuable and reactive building block in organic synthesis. Its reactivity with a wide range of nucleophiles, predominantly via the S_N2 mechanism, allows for the efficient construction of diverse molecular architectures. This guide has provided a comprehensive overview of the key factors influencing these reactions, including the nature of the nucleophile, solvent effects, and reaction conditions. While specific quantitative kinetic data remains elusive for some reactions, the provided experimental protocols and mechanistic insights offer a solid foundation for the successful application of methyl chloroacetate in research and development. Further kinetic studies under standardized conditions would be invaluable for building a more complete quantitative picture of its reactivity profile.

References

spectroscopic data of methylchloroacetate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Methyl Chloroacetate

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl chloroacetate (C₃H₅ClO₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For methyl chloroacetate, both ¹H and ¹³C NMR provide key structural insights.

¹H NMR Data

The ¹H NMR spectrum of methyl chloroacetate shows two distinct singlets, corresponding to the two different types of protons in the molecule. The methylene protons (Cl-CH₂-) are deshielded by the adjacent chlorine atom and the carbonyl group, while the methyl protons (-O-CH₃) are deshielded by the neighboring oxygen atom.

Chemical Shift (δ) in ppm Multiplicity Integration Assignment
~4.08Singlet2HCl-CH₂ -C=O
~3.81Singlet3HO-CH₃
Solvent: CDCl₃, Reference: TMS[1][2]
¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Methyl chloroacetate exhibits three distinct signals corresponding to the carbonyl carbon, the methylene carbon, and the methyl carbon.

Chemical Shift (δ) in ppm Assignment
~167C =O
~53O-C H₃
~41Cl-C H₂-
Solvent: CDCl₃[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of methyl chloroacetate is characterized by strong absorption bands indicating the presence of a carbonyl group and carbon-halogen bonds.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~2950-3000MediumC-H stretch (alkane)
~1735-1750StrongC=O stretch (ester)
~1440MediumC-H bend (methylene)
~1200-1300StrongC-O stretch (ester)
~700-800StrongC-Cl stretch
Sample Preparation: Liquid Film[5][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of methyl chloroacetate provides information about its molecular weight and fragmentation pattern. The molecular weight of methyl chloroacetate is 108.52 g/mol .[7][8][9][10]

m/z Relative Intensity Proposed Fragment Ion
108/110Moderate[M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
77/79High[ClCH₂C=O]⁺
59High[COOCH₃]⁺
49/51High[CH₂Cl]⁺
Ionization Method: Electron Ionization (EI)[8]

Experimental Protocols

NMR Spectroscopy Protocol (Liquid Sample)
  • Sample Preparation : Weigh approximately 5-20 mg of the methyl chloroacetate sample.[11] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[11][12] The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Filtering : To remove any particulate matter, filter the solution through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube.[12][13]

  • Volume Adjustment : Ensure the final volume of the solution in the NMR tube is between 0.5 - 0.6 mL, which corresponds to a height of about 4-5 cm.[11][13]

  • Acquisition : Place the NMR tube into the spectrometer's spinner turbine. The experiment is then set up by locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and tuning the probe.[11] Finally, the ¹H or ¹³C NMR spectrum is acquired using appropriate pulse sequences and a set number of scans.[11]

IR Spectroscopy Protocol (Neat Liquid Film)
  • Plate Preparation : Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[14]

  • Sample Application : Place a single drop of liquid methyl chloroacetate onto the center of one salt plate using a Pasteur pipette.[14]

  • Sandwich Formation : Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[14][15]

  • Analysis : Mount the "sandwich" plate assembly in the sample holder of the IR spectrometer.[14] Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Cleaning : After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., isopropanol or acetone) and return them to the desiccator.[14][15]

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Preparation : Prepare a dilute solution of methyl chloroacetate in a volatile organic solvent such as methanol or acetonitrile.[16] A typical concentration is in the range of 10-100 micrograms per mL.[16]

  • Filtration : If any particulate matter is present, filter the solution to prevent blockage of the instrument's sample introduction system.[16]

  • Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for separation from any impurities.

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization), causing them to ionize and fragment.

  • Analysis : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow A Sample Preparation (Dissolution, Filtration) B NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Data Acquisition B->E C->E D->E F Data Processing & Analysis E->F G Structural Elucidation F->G

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry Fragmentation of Methyl Chloroacetate

Fragmentation_Pathway mol Methyl Chloroacetate [C₃H₅ClO₂]⁺˙ m/z = 108/110 frag1 Loss of •OCH₃ [ClCH₂CO]⁺ m/z = 77/79 mol:f1->frag1 - •OCH₃ frag2 Loss of •Cl [CH₂COOCH₃]⁺ m/z = 73 (not prominent) mol:f1->frag2 - •Cl frag4 Loss of •COOCH₃ [ClCH₂]⁺ m/z = 49/51 mol:f1->frag4 - •COOCH₃ frag1:f1->frag4 - CO frag3 Loss of •CH₂CO [OCH₃]⁺ m/z = 31 (not prominent) frag5 McLafferty Rearrangement product [ClC(OH)=CH₂]⁺˙ m/z = 78/80 (minor)

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl 2-chloroacetate (CAS No. 96-34-4), an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The information is presented to support laboratory research, process development, and safety assessments.

Core Physical and Chemical Properties

Methyl 2-chloroacetate is a colorless transparent liquid with a slightly irritating, sweet, pungent odor.[1][4][5] It is a halogenated ester widely utilized as a solvent and a precursor in the synthesis of various compounds.[3][4]

Quantitative Data Summary

The following table summarizes the key physical properties of methyl 2-chloroacetate, compiled from various sources.

PropertyValue
Molecular Formula C₃H₅ClO₂[4][6][7]
Molecular Weight 108.52 g/mol [5][6][7]
Appearance Clear, colorless liquid[1][4][8][9]
Odor Slightly irritating, sweet, pungent odor[1][5]
Density 1.238 g/mL at 25 °C[4][6][10][11]
Boiling Point 129-130 °C at 740-760 mmHg[1][4][10][12]
Melting Point -33 °C to -32.12 °C[6][10][12]
Refractive Index (n²⁰/D) 1.421 - 1.423[4][6][10][12]
Flash Point 47 °C to 57 °C (closed cup)[9][13]
Vapor Pressure 10 mm Hg at 25 °C[4][6]
Vapor Density 3.8 (vs air)[4][10]
Water Solubility 28 g/L to 51.6 g/L at 20 °C (may slowly decompose)[4][5]
Solubility in Organics Miscible with ethanol, ether, acetone, and benzene[1][3][4][12]
Autoignition Temperature 465 °C / 869 °F[10][13]
LogP (Octanol/Water) 0.63 - 0.76[4][5]

Experimental Protocols

Detailed experimental protocols for the determination of every physical property are extensive. Below are generalized, standard methodologies for key parameters and a specific protocol for the synthesis of methyl 2-chloroacetate.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is distillation.

  • Apparatus: A round-bottomed flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The liquid is placed in the round-bottomed flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The flask is heated gently.

    • The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point. For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

2.2. Determination of Density

Density is the mass per unit volume of a substance. It is typically determined using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • It is then filled with the sample liquid (methyl 2-chloroacetate), ensuring no air bubbles are present. The temperature is allowed to equilibrate to a specific value (e.g., 25 °C).

    • The filled pycnometer is weighed again.

    • The weight of the liquid is determined by subtracting the mass of the empty pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

2.3. Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer.

  • Apparatus: An Abbé refractometer.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of the sample are placed on the prism of the refractometer.

    • The prism is closed and the light source is adjusted.

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

2.4. Synthesis via Fischer Esterification

Methyl 2-chloroacetate is commonly prepared by the direct esterification of chloroacetic acid with methanol, using an acid catalyst.[1][3]

  • Reactants: Chloroacetic acid, methanol, and a strong acid catalyst (e.g., sulfuric acid).

  • Procedure:

    • Methanol and chloroacetic acid are mixed in a defined ratio (e.g., a weight ratio of 0.366:1).[3]

    • A catalytic amount of concentrated sulfuric acid is added carefully.

    • The mixture is heated with stirring to a temperature of 105-110 °C to initiate the esterification reaction.[3]

    • As the reaction proceeds, the products (methyl 2-chloroacetate and water) are formed. To drive the equilibrium toward the product side, the water is often removed as it is formed, for instance, by distillation of a ternary azeotrope of the ester, water, and methanol.[3][14]

    • Upon completion, the crude ester is cooled and neutralized (e.g., with sodium carbonate solution) to remove the acid catalyst and any unreacted chloroacetic acid.[3]

    • The organic layer is separated, dried, and purified by distillation to yield the final product.[3]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of methyl 2-chloroacetate as described in the protocol above.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Mix Chloroacetic Acid and Methanol Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reaction Heat to 105-110°C (Esterification) Catalyst->Reaction Azeotrope Remove Water via Azeotropic Distillation Reaction->Azeotrope Neutralize Neutralize with Sodium Carbonate Azeotrope->Neutralize Crude Ester Separate Separate Organic Layer Neutralize->Separate Dry Dry with Anhydrous Agent Separate->Dry Distill Purify by Distillation Dry->Distill Product Final Product: Methyl 2-Chloroacetate Distill->Product

Caption: Workflow for the Synthesis and Purification of Methyl 2-Chloroacetate.

References

An In-depth Technical Guide to the Electrophilicity of Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chloroacetate (MCA) is a versatile bifunctional molecule widely employed in organic synthesis as a key building block for pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity is characterized by two primary sites susceptible to nucleophilic attack: the carbonyl carbon of the ester group and, more significantly for many synthetic applications, the α-carbon bearing a chlorine atom. This technical guide provides a comprehensive analysis of the electrophilicity of the α-carbon in methyl chloroacetate, offering a detailed examination of its reactivity with various nucleophiles. The document consolidates quantitative kinetic data, outlines detailed experimental protocols for determining reaction rates, and presents computational insights into the molecular factors governing its electrophilic nature. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding and more effective utilization of methyl chloroacetate in their work.

Introduction

Methyl chloroacetate (ClCH₂COOCH₃) is a halogenated ester that serves as a potent electrophile in a variety of chemical transformations. The presence of an electron-withdrawing ester group in conjugation with the chlorine-bearing carbon atom significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism.[1] This reactivity profile has established methyl chloroacetate as a critical intermediate in the synthesis of a wide array of more complex molecules.

This guide will delve into the core principles governing the electrophilicity of methyl chloroacetate, providing both theoretical and practical insights. We will explore quantitative measures of its reactivity, detail experimental methodologies for kinetic analysis, and visualize the key molecular interactions and reaction pathways.

Factors Influencing the Electrophilicity of Methyl Chloroacetate

The electrophilic character of the α-carbon in methyl chloroacetate is a consequence of several key structural and electronic factors:

  • Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the adjacent carbon atom, creating a significant partial positive charge (δ+) and rendering it an electrophilic center.

  • Field Effect: The electron-withdrawing ester group further enhances the electrophilicity of the α-carbon through space.

  • Leaving Group Ability: The chloride ion is a good leaving group, facilitating the departure of the chlorine atom upon nucleophilic attack.

  • Steric Hindrance: The relatively unhindered nature of the α-carbon allows for facile backside attack by nucleophiles, a key feature of the SN2 reaction mechanism.

Quantitative Analysis of Electrophilicity

A quantitative understanding of electrophilicity is crucial for predicting reaction outcomes and optimizing synthetic protocols. This is typically achieved by measuring the rates of reaction with a range of standard nucleophiles.

Reaction Rate Constants

While a comprehensive, standardized set of second-order rate constants for the reaction of methyl chloroacetate with a wide variety of nucleophiles is not centrally compiled in the literature, some data can be found for specific reaction systems. The rate of reaction is dependent on the nucleophile, solvent, and temperature.

One available quantitative measure is the rate constant for the gas-phase reaction of methyl chloroacetate with chlorine atoms, which has been reported as 8.5 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹.[2] Although this is a gas-phase radical reaction, it provides a point of comparison for the molecule's reactivity.

For reactions in solution, which are more relevant to synthetic chemistry, the kinetics of hydrolysis have been studied. An estimated base-catalyzed second-order hydrolysis rate constant is 9.4 L/mol·s.[3]

The following table summarizes representative kinetic data for reactions involving chloroacetates, which can be used to infer the relative reactivity of methyl chloroacetate.

Nucleophile/Reaction ConditionSubstrateSolventTemperature (°C)Second-Order Rate Constant (k₂)Reference
Chlorine Atom (gas-phase)Methyl DichloroacetateN/A25(3.31 ± 0.88) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹[4]
Hydrolysis (base-catalyzed)Methyl ChloroacetateWater259.4 L mol⁻¹ s⁻¹ (estimated)[3]
Thiolate (from thiophenol)N-phenylchloroacetamideAqueous Buffer25Varies with pH[5]
AnilineMethyl RadicalGas-phase300-2000 KVaries with T and P[6]

Note: The data presented here is for illustrative purposes and highlights the need for more systematic kinetic studies on methyl chloroacetate with a broader range of nucleophiles in various solvents.

Computational Analysis of Electrophilicity

Computational chemistry provides valuable tools for understanding the electronic structure of molecules and predicting their reactivity. Key parameters for assessing electrophilicity include the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the partial charges on the atoms.

Frontier Molecular Orbital (FMO) Theory

According to Frontier Molecular Orbital (FMO) theory, the reaction between a nucleophile and an electrophile is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the LUMO of the electrophile. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. For methyl chloroacetate, the LUMO is expected to be localized on the σ* orbital of the C-Cl bond, facilitating the SN2 reaction.

While specific DFT calculations for methyl chloroacetate were not found in the immediate search, studies on analogous compounds provide insight. For instance, DFT calculations on diorganotin(IV) 2-chloridophenylacetohydroxamate complexes have been used to determine HOMO-LUMO gaps and other reactivity descriptors.[7]

Partial Atomic Charges

The distribution of electron density within a molecule can be quantified by calculating the partial atomic charges. The α-carbon in methyl chloroacetate is expected to carry a significant positive partial charge, making it the primary site for nucleophilic attack. Various methods, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Density Functional Theory (DFT), can be used to compute these charges.[8][9][10]

Experimental Protocols for Determining Electrophilicity

The electrophilicity of methyl chloroacetate can be experimentally quantified by measuring the kinetics of its reaction with various nucleophiles. The rate of these SN2 reactions can be monitored using several techniques.

General Experimental Workflow for Kinetic Studies

The following diagram illustrates a general workflow for a kinetic study of the reaction between methyl chloroacetate and a nucleophile.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare solutions of methyl chloroacetate and nucleophile thermostat Thermostat reaction vessel reagents->thermostat mix Mix reactants in vessel thermostat->mix monitor Monitor reaction progress (e.g., NMR, conductivity) mix->monitor plot Plot concentration vs. time monitor->plot calculate Calculate second-order rate constant (k₂) plot->calculate

Caption: General workflow for a kinetic study.

Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of a reaction in real-time.[11][12][13]

Protocol:

  • Sample Preparation: Prepare separate standard solutions of methyl chloroacetate and the chosen nucleophile in a suitable deuterated solvent (e.g., acetone-d₆, acetonitrile-d₃). Obtain ¹H NMR spectra of the individual components to identify characteristic peaks.

  • Reaction Initiation: In an NMR tube, combine the solutions of methyl chloroacetate and the nucleophile at a known temperature. The concentration of one reactant can be in large excess to achieve pseudo-first-order kinetics if desired.

  • Data Acquisition: Immediately after mixing, acquire a series of ¹H NMR spectra at regular time intervals.[12]

  • Data Analysis: Integrate the signals corresponding to a non-overlapping proton on the methyl chloroacetate reactant and a corresponding proton on the product. The decrease in the integral of the reactant signal and the increase in the integral of the product signal over time are proportional to the change in their concentrations.

  • Rate Constant Calculation: For a second-order reaction, a plot of 1/([A]t - [A]₀) versus time (where [A] is the concentration of the limiting reagent) will yield a straight line with a slope equal to the rate constant, k₂. Alternatively, under pseudo-first-order conditions (e.g., [Nucleophile] >> [Methyl Chloroacetate]), a plot of ln([Methyl Chloroacetate]) versus time will be linear with a slope of -k', from which k₂ can be calculated by dividing by the concentration of the nucleophile in excess.[14]

Kinetic Analysis by Conductivity Measurement

For reactions that produce or consume ions, changes in the electrical conductivity of the solution can be used to monitor the reaction progress.[5][15][16][17]

Protocol:

  • Calibration: Prepare a series of solutions of the ionic product (e.g., the salt formed from the leaving group and the counter-ion of the nucleophile) of known concentrations in the reaction solvent. Measure the conductivity of each solution to create a calibration curve of conductivity versus concentration.

  • Reaction Setup: Place a solution of the nucleophile in a thermostatted reaction vessel equipped with a conductivity probe.

  • Reaction Initiation: Add a solution of methyl chloroacetate to the reaction vessel and start recording the conductivity as a function of time.

  • Data Analysis: Use the calibration curve to convert the conductivity measurements into the concentration of the ionic product over time.

  • Rate Constant Calculation: From the concentration of the product formed over time, the concentration of the limiting reactant remaining can be calculated. The second-order rate constant can then be determined using the appropriate integrated rate law as described for the NMR method.

Reaction Mechanisms and Pathways

The primary reaction pathway for nucleophilic attack on methyl chloroacetate is the SN2 mechanism. This is a single, concerted step where the nucleophile attacks the α-carbon from the side opposite to the chlorine atom (backside attack), leading to an inversion of stereochemistry if the carbon were chiral.

Caption: SN2 reaction mechanism.

In addition to substitution at the α-carbon, nucleophiles can also attack the carbonyl carbon of the ester group, leading to acyl substitution. However, for most common nucleophiles, the SN2 reaction at the α-carbon is significantly faster due to the better leaving group ability of chloride compared to methoxide and the greater electrophilicity of the sp³-hybridized α-carbon compared to the sp²-hybridized carbonyl carbon in this context.

Conclusion

The electrophilicity of methyl chloroacetate is a well-established and synthetically valuable property. The α-carbon, activated by the inductive effect of the chlorine atom and the field effect of the ester group, readily undergoes nucleophilic substitution via an SN2 mechanism. This in-depth guide has provided a framework for understanding and quantifying this reactivity. While a comprehensive database of kinetic data remains an area for further research, the experimental protocols outlined herein provide a clear path for obtaining such valuable information. A thorough understanding of the factors governing the electrophilicity of methyl chloroacetate, supported by quantitative kinetic and computational data, is essential for its effective application in the development of novel pharmaceuticals and other advanced materials.

References

A Comprehensive Guide to the Safe Handling and Disposal of Methyl Chloroacetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential safety protocols for handling and disposing of methyl chloroacetate in a laboratory environment. Adherence to these guidelines is critical to mitigate the inherent risks associated with this chemical and to ensure a safe working environment.

Chemical and Physical Properties

Methyl chloroacetate is a colorless liquid with a pungent, sweet odor.[1][2] It is crucial to understand its physical and chemical properties to handle it safely.

PropertyValueSource
Molecular Formula C3H5ClO2[1][3]
Molecular Weight 108.52 g/mol [1][3]
Appearance Colorless liquid[1][3][4]
Odor Pungent, sweet[1][2][4]
Boiling Point 129-132 °C (264-269.6 °F)[3][4][5]
Melting Point -32.1 °C to -33 °C (-25.6 °F to -27.4 °F)[3][4][5]
Flash Point 47 °C to 53 °C (116.6 °F to 127.4°F)[3][4][5]
Autoignition Temperature 465 °C (869 °F)[3][4]
Density 1.24 g/cm³ at 20 °C[5]
Vapor Pressure 7.63 mm Hg at 25 °C[5]
Solubility in Water Slightly soluble[1][6]

Hazard Identification and Toxicity

Methyl chloroacetate is classified as a hazardous substance with multiple risk factors.

GHS Classification:

  • Flammable liquids (Category 3)[5]

  • Acute toxicity, Oral (Category 3)[5]

  • Acute toxicity, Inhalation (Category 3)[5]

  • Acute toxicity, Dermal (Fatal)[3]

  • Skin corrosion/irritation (Category 2)[5][7]

  • Serious eye damage/eye irritation (Category 1)[5]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

Toxicity Data:

RouteSpeciesValueSource
Oral LD50 Rat107 mg/kg[2]
Dermal LD50 Rat136.6 mg/kg[5][8]
Dermal LD50 Rabbit318 mg/kg[8]
Inhalation LC50 Rat210 - 315 ppm (4 hours)[8]

Occupational Exposure Limits:

LimitValueSource
MAK 1 ppm (4.5 mg/m³)[1][5][9]

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to minimizing exposure risk.

Engineering Controls
  • Ventilation: Always handle methyl chloroacetate in a well-ventilated area.[5][10] A certified chemical fume hood is required for all operations that may generate vapors or aerosols.[10]

  • Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[10][11] Use explosion-proof electrical and ventilating equipment.[5]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with methyl chloroacetate.

PPE TypeSpecificationsSource
Eye/Face Protection Tightly fitting safety goggles and a face shield.[1][10]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat or chemical-resistant apron, and closed-toe shoes.[6][7][10] Impervious clothing should be worn.[7]
Respiratory Protection If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with appropriate cartridges.[7][8]
Storage
  • Containers: Store in tightly closed, properly labeled containers.[5]

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][10] The storage area should be fireproof.[5][12]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and reducing agents.[2][6][10]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling methyl chloroacetate in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage Storage & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe storage_store Return to Storage cleanup_waste->storage_store storage_dispose Dispose of Waste cleanup_waste->storage_dispose

Caption: Workflow for Safe Handling of Methyl Chloroacetate.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving methyl chloroacetate.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air and keep them at rest. Seek immediate medical attention.[1][5][8]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5][10][11]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][8][11]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][5][12]
Spill Response

The procedure for cleaning up a methyl chloroacetate spill depends on the size of the spill.

Small Spills:

  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[5][6][11]

  • Absorb: Cover the spill with the absorbent material.

  • Collect: Using non-sparking tools, carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[10][11]

  • Decontaminate: Clean the spill area with soap and water.[13]

  • Dispose: Dispose of the waste according to institutional and local regulations.[5][10]

Large Spills:

  • Evacuate: Evacuate all personnel from the affected area and post warnings.[10][13]

  • Isolate: Isolate the spill area and prevent entry.

  • Ignition Sources: Remove all ignition sources.[10][11]

  • Emergency Services: Contact your institution's emergency response team or the local fire department.[10]

The following diagram outlines the logical steps for responding to a chemical spill.

cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs assess Assess Severity (Size, Location) spill->assess small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill evacuate_small Alert Nearby Personnel small_spill->evacuate_small evacuate_large Evacuate Area large_spill->evacuate_large ppe_small Don Appropriate PPE evacuate_small->ppe_small contain_small Contain & Absorb (Inert Material) ppe_small->contain_small collect_small Collect Waste (Non-Sparking Tools) contain_small->collect_small decon_small Decontaminate Area collect_small->decon_small dispose_small Dispose of Waste decon_small->dispose_small emergency_call Call Emergency Response evacuate_large->emergency_call isolate_large Isolate Area & Prevent Entry emergency_call->isolate_large

Caption: Emergency Response Protocol for a Methyl Chloroacetate Spill.

Disposal of Methyl Chloroacetate Waste

All methyl chloroacetate waste, including contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in designated, clearly labeled, and sealed containers.[5][7] Do not mix with other waste streams.

  • Labeling: Ensure waste containers are labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Service: Arrange for disposal through a licensed professional waste disposal service.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[5][10]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

By strictly adhering to the guidelines outlined in this document, researchers and laboratory personnel can significantly reduce the risks associated with methyl chloroacetate, ensuring a safer working environment for everyone.

References

An In-depth Technical Guide to the Environmental Fate and Toxicity of Methylchloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylchloroacetate (MCA), a versatile chemical intermediate, sees significant use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its utility, however, is paired with notable environmental and toxicological concerns. A thorough understanding of its behavior in the environment and its effects on biological systems is paramount for its safe handling, risk assessment, and the development of sustainable alternatives. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate and toxicity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its biological activity.

Environmental Fate

The environmental persistence and transformation of this compound are governed by a combination of physical, chemical, and biological processes. Upon its release into the environment, MCA is subject to hydrolysis, biodegradation, and volatilization, which collectively determine its concentration and impact on various environmental compartments.

Hydrolysis

This compound undergoes hydrolysis to yield chloroacetic acid and methanol.[1][2] This process is a significant degradation pathway in aquatic environments, with its rate being highly dependent on pH. The hydrolysis half-life ranges from hours to days, accelerating under basic conditions.[1][2]

Biodegradation

Biodegradation is a key process in the removal of this compound from soil and water.[3] In a standard biodegradability test (Japanese MITI test), 45-95% of the theoretical biochemical oxygen demand (BOD) was achieved within four weeks, indicating that it is readily biodegradable.[3] The primary degradation product, monochloroacetic acid, is also susceptible to biodegradation by various microorganisms.[4]

Photodegradation

Direct photodegradation of this compound in the environment is not considered a significant fate process. The molecule does not absorb light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the Earth's surface.[3] However, in the atmosphere, vapor-phase this compound can be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 65 days.[3]

Bioaccumulation

The potential for this compound to accumulate in living organisms is low.[3] The estimated bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in aquatic organisms from the surrounding water, is 3.[3][5] This low BCF value suggests that this compound is unlikely to biomagnify in the food chain.[3]

Mobility and Volatilization

This compound is expected to be highly mobile in soil, as indicated by its low estimated soil organic carbon-water partitioning coefficient (Koc) of 6.[3] This suggests a high potential for leaching into groundwater. Volatilization is also an important environmental fate process for this compound from both moist soil and water surfaces.[3]

Ecotoxicity

This compound exhibits significant toxicity to a range of aquatic organisms, highlighting the potential for adverse ecological impacts following its release into aquatic environments.

Aquatic Toxicity

The acute toxicity of this compound to various aquatic species has been determined through standardized testing protocols. It is classified as toxic to aquatic life.[1][6][7]

Table 1: Aquatic Toxicity of this compound

Test OrganismEndpointConcentration (mg/L)Exposure DurationReference
Danio rerio (Zebra fish)LC501.1396 hours[5]
Daphnia magna (Water flea)EC501.4248 hours[5]
AlgaeEC5018.3348 hours[5]
Anaerobic bacteriaEC5035024 hours[5]
Terrestrial Toxicity

Data on the toxicity of this compound to terrestrial organisms is limited. However, given its high mobility in soil, there is a potential for exposure to soil-dwelling organisms and plants. Further research is needed to fully characterize its terrestrial ecotoxicity.

Mammalian Toxicity

This compound is classified as toxic to mammals through oral, dermal, and inhalation routes of exposure. It is also corrosive to the skin and eyes.[8][9]

Acute Toxicity

The acute toxicity of this compound has been evaluated in several mammalian species.

Table 2: Acute Mammalian Toxicity of this compound

SpeciesRoute of ExposureEndpointValueReference
Rat (female)OralLD50107 mg/kg bw[5]
Rat (female)DermalLD50136.6 mg/kg bw[5]
Rat (male/female)InhalationLC50210 - 315 ppm[5]
MouseOralLD50240 mg/kg[10]
RabbitOralLD50107 mg/kg[11]
Mechanism of Toxicity

The systemic toxicity of this compound is largely attributed to its hydrolysis product, monochloroacetic acid (MCAA).[9][12] MCAA is a metabolic poison that inhibits key enzymes in fundamental cellular energy pathways.[9][13]

The primary mechanism of MCAA toxicity involves the inhibition of enzymes in the glycolytic pathway and the tricarboxylic acid (TCA) cycle.[9] This disruption of cellular respiration leads to a depletion of adenosine triphosphate (ATP), the primary energy currency of the cell, and an accumulation of lactic acid, resulting in metabolic acidosis.[9][13] Organs with high energy demands, such as the heart, central nervous system, and muscles, are particularly vulnerable to the toxic effects of MCAA.[9]

Experimental Protocols

The environmental fate and toxicity of this compound are assessed using internationally recognized and standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Biodegradation: OECD 301C (Modified MITI Test)

The "Ready Biodegradability" of this compound is determined using the OECD 301C guideline, also known as the Modified MITI (Ministry of International Trade and Industry of Japan) test.[11][14][15]

  • Principle: This test evaluates the extent of aerobic biodegradation by measuring the oxygen consumption of a microbial inoculum in the presence of the test substance over a 28-day period.[11]

  • Methodology: A defined concentration of this compound is added to a mineral medium inoculated with a mixed population of microorganisms from sources like activated sludge. The mixture is incubated in a sealed respirometer at a constant temperature in the dark. The oxygen consumed by the microorganisms is measured over time and compared to the theoretical oxygen demand (ThOD) required for the complete oxidation of the substance. A control vessel containing only the inoculum is run in parallel to correct for endogenous respiration.[11][16]

  • Endpoint: The percentage of biodegradation is calculated based on the ratio of the measured biological oxygen demand (BOD) to the ThOD. A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% ThOD within a 10-day window during the 28-day test period.[16]

Aquatic Toxicity: OECD 202 (Daphnia sp. Acute Immobilisation Test)

The acute toxicity of this compound to aquatic invertebrates is assessed using the OECD 202 guideline.[2][3][5]

  • Principle: This static test determines the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna population over a 48-hour period.[2]

  • Methodology: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of this compound in a defined aqueous medium. The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours. A control group is maintained in the same medium without the test substance.[2][17]

  • Endpoint: The primary endpoint is the 48-hour EC50 (Effective Concentration 50), which is the concentration estimated to cause immobilization in 50% of the daphnids.[17]

Aquatic Toxicity: OECD 203 (Fish, Acute Toxicity Test)

The acute toxicity of this compound to fish is determined using the OECD 203 guideline.[6][8][18]

  • Principle: This test evaluates the lethal concentration of a substance to 50% of a test population of fish over a 96-hour exposure period.[18]

  • Methodology: Fish, typically zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), are exposed to a range of concentrations of this compound in a semi-static or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours. Water quality parameters such as pH, temperature, and dissolved oxygen are monitored throughout the test.[18][19]

  • Endpoint: The primary endpoint is the 96-hour LC50 (Lethal Concentration 50), which is the concentration estimated to be lethal to 50% of the test fish.[19]

Mammalian Toxicity: OECD 401 (Acute Oral Toxicity)

The acute oral toxicity of this compound is assessed using the OECD 401 guideline (now largely replaced by alternative methods like OECD 420, 423, and 425 to reduce animal usage, but the principles are similar).[1][4][20]

  • Principle: This test determines the median lethal dose (LD50) of a substance when administered orally in a single dose.[1]

  • Methodology: The test substance is administered by gavage to groups of fasted animals (typically rats) at various dose levels. The animals are observed for signs of toxicity and mortality for up to 14 days. A post-mortem examination is performed on all animals.[1]

  • Endpoint: The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the animals.[1]

Mammalian Toxicity: OECD 402 (Acute Dermal Toxicity)

The acute dermal toxicity of this compound is evaluated using the OECD 402 guideline.[7][21][22]

  • Principle: This test assesses the toxicity of a substance following a single dermal application.[7]

  • Methodology: A specified dose of this compound is applied to a shaved area of the skin of the test animals (typically rats or rabbits) and held in contact for 24 hours. The animals are then observed for signs of toxicity and mortality for up to 14 days.[7][21]

  • Endpoint: The primary endpoint is the dermal LD50.[23]

Visualizations

Environmental Fate of this compound

Environmental_Fate_of_this compound MCA This compound in Environment Air Atmosphere MCA->Air Volatilization Water Water MCA->Water Release Soil Soil MCA->Soil Release Photodegradation Degradation Products Air->Photodegradation Reaction with OH radicals (Slow) Sediment Sediment Water->Sediment Adsorption (Low) Biota Biota Water->Biota Bioaccumulation (Low) Hydrolysis Chloroacetic Acid + Methanol Water->Hydrolysis Hydrolysis Biodegradation_Water Degradation Products Water->Biodegradation_Water Biodegradation Volatilization_Water Volatilization_Water Water->Volatilization_Water Volatilization Biodegradation_Soil Degradation Products Soil->Biodegradation_Soil Biodegradation Leaching Leaching Soil->Leaching Leaching (High Mobility) Volatilization_Soil Volatilization_Soil Soil->Volatilization_Soil Volatilization Volatilization_Water->Air Leaching->Water Volatilization_Soil->Air OECD_301C_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement & Analysis cluster_result Result Test_Substance This compound (Test Substance) Test_Vessel Test Vessel: Substance + Medium + Inoculum Test_Substance->Test_Vessel Calculate_ThOD Calculate Theoretical Oxygen Demand (ThOD) Test_Substance->Calculate_ThOD Mineral_Medium Mineral Medium Mineral_Medium->Test_Vessel Blank_Control Blank Control: Medium + Inoculum Mineral_Medium->Blank_Control Inoculum Microbial Inoculum (e.g., Activated Sludge) Inoculum->Test_Vessel Inoculum->Blank_Control Respirometer Sealed Respirometer (Constant Temperature, Dark) O2_Consumption Measure O2 Consumption (Respirometry) Respirometer->O2_Consumption Test_Vessel->Respirometer Blank_Control->Respirometer Calculate_BOD Calculate Biological Oxygen Demand (BOD) O2_Consumption->Calculate_BOD Calculate_Biodegradation Calculate % Biodegradation (BOD / ThOD * 100) Calculate_BOD->Calculate_Biodegradation Calculate_ThOD->Calculate_Biodegradation Ready_Biodegradable >60% in 10-day window? Yes: Readily Biodegradable Calculate_Biodegradation->Ready_Biodegradable Not_Ready_Biodegradable No: Not Readily Biodegradable Calculate_Biodegradation->Not_Ready_Biodegradable Toxicity_Pathway MCA_Exposure This compound Exposure (Oral, Dermal, Inhalation) Hydrolysis_in_vivo Hydrolysis (in aqueous biological fluids) MCA_Exposure->Hydrolysis_in_vivo MCAA Monochloroacetic Acid (MCAA) Hydrolysis_in_vivo->MCAA Enzyme_Inhibition Inhibition of Key Enzymes MCAA->Enzyme_Inhibition Glycolysis Glycolytic Pathway Enzymes Enzyme_Inhibition->Glycolysis TCA_Cycle TCA Cycle Enzymes Enzyme_Inhibition->TCA_Cycle Energy_Depletion ATP Depletion Glycolysis->Energy_Depletion Metabolic_Acidosis Lactic Acidosis Glycolysis->Metabolic_Acidosis Anaerobic Glycolysis TCA_Cycle->Energy_Depletion Cellular_Dysfunction Cellular Dysfunction & Death Energy_Depletion->Cellular_Dysfunction Metabolic_Acidosis->Cellular_Dysfunction Organ_Toxicity Organ Toxicity (Heart, CNS, Muscles) Cellular_Dysfunction->Organ_Toxicity

References

Solubility Profile of Methyl Chloroacetate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl chloroacetate in a range of common organic solvents. The information is intended to support research, development, and formulation activities where methyl chloroacetate is utilized as a reagent, intermediate, or solvent.

Core Findings: High Solubility in Common Organic Solvents

Methyl chloroacetate, a versatile chemical intermediate, exhibits high solubility in a wide array of common organic solvents. Extensive literature review indicates that it is generally miscible with or very soluble in many standard laboratory solvents, a critical factor for its application in organic synthesis and formulation development.

While precise quantitative solubility limits are not extensively reported, this is often indicative of miscibility in all proportions. For practical purposes in a laboratory or industrial setting, methyl chloroacetate can be considered fully miscible with the organic solvents listed below.

Data Presentation: Solubility of Methyl Chloroacetate

The following table summarizes the available quantitative and qualitative solubility data for methyl chloroacetate.

SolventChemical ClassSolubilityTemperature (°C)
WaterProtic Solvent52 g/L[1]19.8
WaterProtic Solvent46 g/L[1]20
WaterProtic Solvent28 g/L[2][3]20
EthanolAlcoholMiscible[1][4]Not Specified
Diethyl EtherEtherMiscible[1][4]Not Specified
AcetoneKetoneVery Soluble[1][5]Not Specified
BenzeneAromatic HydrocarbonVery Soluble[1][5]Not Specified

Experimental Protocols: Determination of Liquid-Liquid Solubility

For instances where precise solubility determination is required, particularly for novel solvent systems, the Shake-Flask Method is a well-established and reliable experimental protocol. This method is suitable for determining the solubility of a liquid solute in a liquid solvent.

Objective: To determine the equilibrium concentration of methyl chloroacetate in a given solvent at a specified temperature.

Materials:

  • Methyl Chloroacetate (high purity)

  • Solvent of interest (high purity)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Separatory funnel or centrifuge

  • Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of methyl chloroacetate to a known volume of the solvent in a sealed, airtight flask. The excess solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

    • The flask should be of sufficient size to allow for vigorous agitation of the contents.

  • Equilibration:

    • Place the sealed flask in a thermostatically controlled shaker bath set to the desired experimental temperature.

    • Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. The exact time required should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed within the temperature-controlled environment for a sufficient period (e.g., 12-24 hours) to allow for complete separation of the two liquid phases (the solvent saturated with methyl chloroacetate and the excess methyl chloroacetate).

    • Alternatively, for faster separation, the mixture can be centrifuged in a temperature-controlled centrifuge.

  • Sampling:

    • Carefully extract an aliquot of the saturated solvent phase using a pre-calibrated pipette. It is critical to avoid disturbing the undissolved solute layer.

  • Analysis:

    • Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of methyl chloroacetate in the diluted sample using a validated analytical method (e.g., GC, HPLC).

    • Prepare a calibration curve using standard solutions of methyl chloroacetate of known concentrations to quantify the amount in the experimental sample.

  • Data Reporting:

    • Calculate the solubility of methyl chloroacetate in the solvent, typically expressed in grams per 100 grams of solvent ( g/100g ) or moles per liter (mol/L).

    • The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the Shake-Flask Method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_sol Prepare Supersaturated Solution (Excess Solute in Solvent) agitate Agitate at Constant Temperature (24-72 hours) prep_sol->agitate Equilibrate separate Allow Phases to Separate (or Centrifuge) agitate->separate Achieve Equilibrium sample Sample Saturated Solvent Phase separate->sample Isolate Saturated Phase analyze Analyze Concentration (e.g., GC, HPLC) sample->analyze Quantify Solute calculate Calculate Solubility analyze->calculate Determine Final Value

Caption: Experimental workflow for determining the solubility of a liquid in a liquid using the Shake-Flask Method.

References

discovery and history of methylchloroacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Methylchloroacetate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MCA), a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, possesses a rich history intertwined with the foundational advancements of organic chemistry. This technical guide provides a comprehensive overview of the discovery and evolution of this compound synthesis, detailing the primary synthetic routes, experimental protocols, and comparative quantitative data. The document is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the production of this crucial chemical building block.

Historical Context: The Dawn of Chlorinated Organic Acids

The journey to synthesizing this compound began with the isolation and study of its parent compound, chloroacetic acid. In 1843, French chemist Félix LeBlanc first prepared an impure form of chloroacetic acid by chlorinating acetic acid in the presence of sunlight.[1][2][3][4] A pure form of the acid was later prepared in 1857 by two independent researchers: German chemist Reinhold Hoffmann , who refluxed glacial acetic acid with chlorine in sunlight, and French chemist Charles-Adolphe Wurtz , who achieved the synthesis through the hydrolysis of chloroacetyl chloride.[1][2]

The latter half of the 19th century was a period of rapid advancement in organic synthesis. The general principles of esterification, the process of forming an ester from an alcohol and a carboxylic acid, were being established. While the well-known Fischer-Speier esterification method was formally described in 1895, the fundamental reaction was understood and utilized by chemists earlier in the century. Given that chloroacetic acid esters are readily formed by the reaction of the acid with alcohols, it is highly probable that this compound was first synthesized shortly after the pure acid became available, as a straightforward derivatization to study its properties and reactivity.[1]

Core Synthesis Methodologies

Three primary methodologies have been historically and are currently employed for the synthesis of this compound. The choice of method often depends on factors such as desired purity, scale of production, and economic considerations.

  • Direct Esterification of Chloroacetic Acid with Methanol

  • Chlorination of Methyl Acetate

  • From Chloroacetyl Chloride and Methanol

Direct Esterification of Chloroacetic Acid with Methanol

This is the most common and industrially viable method for producing this compound.[1] The reaction is an equilibrium process that is typically catalyzed by a strong acid. To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often through azeotropic distillation.

Signaling Pathway of Direct Esterification

Esterification_Pathway chloroacetic_acid Chloroacetic Acid (ClCH₂COOH) protonated_acid Protonated Chloroacetic Acid chloroacetic_acid->protonated_acid + H⁺ methanol Methanol (CH₃OH) tetrahedral_intermediate Tetrahedral Intermediate catalyst Acid Catalyst (e.g., H₂SO₄) protonated_acid->tetrahedral_intermediate + CH₃OH This compound This compound (ClCH₂COOCH₃) tetrahedral_intermediate->this compound - H₂O, - H⁺ water Water (H₂O)

Caption: Direct esterification of chloroacetic acid with methanol.

Experimental Protocols

Protocol 1: Industrial Standard Method

  • Reactants: Chloroacetic acid and methanol are mixed, typically in a weight ratio of 1:0.366 (chloroacetic acid to methanol).[5]

  • Reaction Conditions: The mixture is heated with stirring to a temperature of 105-110 °C.[5]

  • Procedure:

    • The reactants are charged into a reaction vessel.

    • The mixture is heated to the reaction temperature.

    • During the reaction, a ternary azeotrope of this compound, water, and methanol is continuously distilled off.

    • The distillate is passed through a separator where the aqueous and organic layers are separated.

    • The separated methanol and water are returned to the reaction vessel to continue the reaction.

    • The crude ester is neutralized with a sodium carbonate solution.[5]

  • Purification: The neutralized crude ester is first subjected to atmospheric distillation to remove fractions boiling up to 130°C. Subsequently, vacuum distillation is performed, and the fraction boiling at 65°C (at 8kPa) is collected as the final product.[5]

  • Yield: Approximately 96%.[5]

Protocol 2: Cation Exchange Resin Catalyzed Method

  • Reactants: Chloroacetic acid and methanol.

  • Catalyst: Cation exchange resin.

  • Reaction Conditions: Optimal conditions have been reported as a 1.4:1 molar ratio of alcohol to acid, 3 wt% catalyst dosage, a reaction temperature of 70°C, and a reaction time of 2 hours.[6]

  • Procedure:

    • All esterification experiments are carried out in a three-necked glass flask equipped with a reflux condenser, a mechanical stirrer, and an oil bath for heating.

    • Charge the flask with 0.2 mol of chloroacetic acid, the calculated amount of methanol, and the cation exchange resin.

    • Heat the reaction mixture to the desired temperature (e.g., 70°C) with constant stirring (e.g., 300 rpm).

    • After the specified reaction time, quickly cool the flask in a water bath.

    • The product mixture is then sampled for analysis, often by gas chromatography.

  • Conversion: A chloroacetic acid conversion of 70.11% has been reported under these optimal conditions.[6]

Quantitative Data Summary
ParameterIndustrial Standard MethodCation Exchange Resin Method
Catalyst Strong mineral acid (e.g., H₂SO₄)Cation exchange resin
Temperature 105-110 °C[5]70 °C[6]
Reactant Ratio (Methanol:Acid) Molar excess of methanol often used1.4:1 (molar ratio)[6]
Reaction Time Continuous process2 hours[6]
Yield/Conversion ~96% yield[5]70.11% conversion[6]
Key Feature Azeotropic removal of waterHeterogeneous catalyst, milder conditions
Chlorination of Methyl Acetate

Another synthetic route to this compound involves the direct chlorination of methyl acetate.[7] This method, while conceptually straightforward, can be challenging to control and may lead to the formation of di- and tri-chlorinated byproducts.

Experimental Protocol

Detailed historical protocols for this method are scarce in modern literature, but the general procedure involves:

  • Reactants: Methyl acetate and chlorine gas.

  • Reaction Conditions: The reaction is typically initiated by UV light or a radical initiator.

  • Procedure:

    • Liquid methyl acetate is placed in a reaction vessel.

    • Chlorine gas is bubbled through the methyl acetate while being irradiated with UV light.

    • The reaction is monitored for the formation of this compound.

    • The reaction mixture is then subjected to fractional distillation to separate the desired product from unreacted starting material and chlorinated byproducts.

From Chloroacetyl Chloride and Methanol

This compound can also be synthesized by the reaction of chloroacetyl chloride with methanol.[7] This method is generally high-yielding and proceeds under milder conditions than direct esterification, but the starting material, chloroacetyl chloride, is more expensive and moisture-sensitive.

Experimental Protocol
  • Reactants: Chloroacetyl chloride and methanol.

  • Reaction Conditions: The reaction is typically carried out at a low temperature to control its exothermic nature.

  • Procedure:

    • Methanol is cooled in a reaction vessel equipped with a stirrer and a dropping funnel.

    • Chloroacetyl chloride is added dropwise to the cold methanol with vigorous stirring.

    • The reaction mixture is then allowed to slowly warm to room temperature.

    • The resulting mixture is often washed with a dilute base to remove any hydrochloric acid formed and then with water.

    • The organic layer is dried and purified by distillation.

Comparative Overview of Synthesis Methods
MethodAdvantagesDisadvantages
Direct Esterification Economical starting materials, well-established industrial process.[1]Requires high temperatures, corrosive catalysts, and efficient water removal.
Chlorination of Methyl Acetate Potentially a more direct route from a common solvent.Difficult to control selectivity, can produce multiple chlorinated byproducts.
From Chloroacetyl Chloride High yield, milder reaction conditions.More expensive and hazardous starting material (chloroacetyl chloride).

Industrial Production Workflow

The industrial production of this compound predominantly relies on the continuous direct esterification process. The following diagram illustrates a typical workflow.

Industrial_Workflow raw_materials Raw Materials (Chloroacetic Acid, Methanol, Catalyst) reactor Esterification Reactor (105-110°C) raw_materials->reactor distillation_column Azeotropic Distillation Column reactor->distillation_column Reaction Mixture separator Phase Separator distillation_column->separator Azeotrope Vapor neutralization Neutralization Tank (Sodium Carbonate) separator->neutralization Crude Ester recycle Recycle Methanol and Water separator->recycle Methanol/Water purification1 Atmospheric Distillation neutralization->purification1 purification2 Vacuum Distillation purification1->purification2 Partially Purified Ester final_product High-Purity This compound purification2->final_product recycle->reactor

Caption: Industrial workflow for this compound synthesis.

Conclusion

The synthesis of this compound has evolved from its likely origins as an early derivative of chloroacetic acid in the mid-19th century to a highly optimized and continuous industrial process. The direct esterification of chloroacetic acid with methanol remains the cornerstone of its production, valued for its economic efficiency. Alternative methods, such as the chlorination of methyl acetate and the use of chloroacetyl chloride, offer different advantages and disadvantages and have been employed in various contexts. For researchers and professionals in the chemical and pharmaceutical industries, a thorough understanding of these synthetic pathways, their historical development, and the associated experimental parameters is crucial for the efficient and effective utilization of this versatile chemical intermediate.

References

Methodological & Application

Application Notes: Methyl Chloroacetate in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1] Developed by Alexander Williamson in 1850, this SN2 reaction remains one of the simplest and most versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] Methyl chloroacetate (MCA), a bifunctional molecule featuring both an ester and a reactive primary alkyl chloride, serves as a valuable electrophile in this synthesis.[3] Its use allows for the introduction of a carboxymethyl group onto an alcohol or phenol, yielding alkoxy- or aryloxyacetate esters. These products are important intermediates in the synthesis of pharmaceuticals, herbicides, and other fine chemicals.[4][5][6]

Applications in Research and Drug Development

Methyl chloroacetate is a versatile chemical intermediate used across numerous industries, particularly in pharmaceutical and agrochemical synthesis.[7]

  • Pharmaceutical Synthesis : MCA is a key building block for various active pharmaceutical ingredients (APIs).[4][5] The ether linkage and ester functionality it introduces can be found in a range of therapeutic agents. The reaction allows for the modification of hydroxyl-containing scaffolds to enhance properties like solubility, bioavailability, or target binding.

  • Agrochemical Production : The phenoxyacetic acid structure, readily accessible via this method (followed by ester hydrolysis), is the core of several well-known herbicides, such as 2,4-D and 2,4,5-T.[6]

  • General Organic Synthesis : Beyond specific applications, MCA is used to introduce the chloroacetyl group into molecules, which can then be further functionalized.[3] The resulting alkoxyacetate esters can be hydrolyzed to the corresponding carboxylic acids or participate in further reactions at the ester group.

Physicochemical Data

A summary of the key physical and chemical properties of methyl chloroacetate is provided below for reference in experimental design.

PropertyValue
CAS Number 96-34-4[5]
Molecular Formula C₃H₅ClO₂[8]
Molecular Weight 108.52 g/mol [5]
Appearance Colorless liquid[5][8]
Odor Sharp, pungent[4][5]
Boiling Point 129 °C[5]
Melting Point -33 °C[5]
Density 1.238 g/cm³ at 20°C[5]
Purity (Typical) ≥99.0%[4]

Reaction Mechanism and Experimental Workflow

The reaction proceeds via a standard SN2 mechanism. First, a base is used to deprotonate the alcohol or phenol, forming a more nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group to form the ether product.

G Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH Alcohol/Phenol (R-OH) RO_minus Alkoxide/Phenoxide (R-O⁻) ROH->RO_minus + B: Base Base (B:) BH_plus Conjugate Acid (BH⁺) Base->BH_plus + H⁺ MCA Methyl Chloroacetate (Cl-CH₂COOCH₃) RO_minus->MCA SN2 Attack Product Ether Product (R-O-CH₂COOCH₃) MCA->Product Cl_minus Chloride Ion (Cl⁻) MCA->Cl_minus

Caption: General mechanism of the Williamson ether synthesis using an alcohol/phenol and methyl chloroacetate.

A typical experimental workflow involves the sequential addition of reagents, a reaction period under heat, and a standard aqueous workup to isolate the product.

G start Start dissolve 1. Dissolve Alcohol/Phenol and Base in Solvent start->dissolve add_mca 2. Add Methyl Chloroacetate (Dropwise) dissolve->add_mca react 3. Heat Reaction Mixture (e.g., Reflux for 1-4h) add_mca->react cool 4. Cool to Room Temperature react->cool quench 5. Quench with Water cool->quench extract 6. Extract with Organic Solvent (e.g., Diethyl Ether) quench->extract wash 7. Wash Organic Layer (H₂O, Brine) extract->wash dry 8. Dry over Na₂SO₄ / MgSO₄ wash->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify Product (Distillation/Chromatography) concentrate->purify end End purify->end G cluster_pos Favorable Conditions cluster_neg Potential Pitfalls cluster_causes Causes of Pitfalls outcome Successful Ether Synthesis (High Yield) nuc Primary/Secondary Alcohol (Less Hindered Nucleophile) nuc->outcome base Strong, Non-nucleophilic Base (e.g., NaH, KH) base->outcome solvent Polar Aprotic Solvent (e.g., DMF, DMSO, THF) solvent->outcome temp Moderate Temperature temp->outcome elim E2 Elimination (Alkene Formation) elim->outcome Reduces Yield hydrol Ester Hydrolysis hydrol->outcome Reduces Yield c_alk C-Alkylation (with Phenoxides) c_alk->outcome Reduces Yield hindrance Steric Hindrance (Tertiary Alkoxides) hindrance->elim high_temp High Temperature high_temp->elim water Aqueous Base/ Workup water->hydrol

References

Application Notes and Protocols for N-Alkylation of Amines with Methylchloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental and crucial transformation in organic synthesis, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a carboxymethyl group via N-alkylation with reagents like methylchloroacetate is of particular significance as it provides a convenient route to amino acid derivatives and other valuable building blocks. This document provides detailed application notes and protocols for the N-alkylation of primary and secondary amines using this compound, offering guidance on reaction conditions, workup procedures, and purification methods.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon atom of this compound and displacing the chloride leaving group. The choice of base and solvent is critical to the success of the reaction, influencing reaction rates, yields, and selectivity. Over-alkylation to form quaternary ammonium salts can be a competing side reaction, particularly with highly reactive amines and alkylating agents.

Reaction Scheme

Figure 1: General reaction scheme for the N-alkylation of a primary (R2=H) or secondary amine with this compound.

Experimental Protocols

General Procedure for N-Alkylation of Amines with this compound

This protocol provides a general guideline for the N-alkylation of both primary and secondary amines. Optimization of specific parameters may be required for different substrates.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Base (e.g., K₂CO₃, Na₂CO₃, DIPEA, or NaH)

  • Anhydrous Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetone)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq.) and the chosen anhydrous solvent (e.g., MeCN, 5-10 mL per mmol of amine).

  • Addition of Base: Add the base to the stirred solution. For solid bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), 1.5-2.0 equivalents are typically used. For liquid bases like N,N-Diisopropylethylamine (DIPEA), use 1.5 equivalents. If using sodium hydride (NaH), exercise extreme caution and use 1.1-1.2 equivalents in an anhydrous solvent like THF or DMF under an inert atmosphere.

  • Addition of this compound: Slowly add this compound (1.0-1.2 eq.) to the reaction mixture dropwise at room temperature. An exothermic reaction may occur.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between room temperature and the reflux temperature of the solvent) and stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base was used, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove any remaining salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of various amines with chloroacetate esters, based on literature precedents. These serve as a starting point for optimization.

Table 1: N-Alkylation of Primary Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MethylamineNa₂CO₃Water754~90 (as salt)[1]
AnilineK₂CO₃DMF80-1006-1275-85General Procedure
BenzylamineDIPEAMeCNReflux880-90General Procedure
4-MethoxyanilineK₂CO₃AcetoneReflux1082[2]

Table 2: N-Alkylation of Secondary Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
DiethylamineK₂CO₃MeCNReflux1270-80[3]
PiperidineNa₂CO₃DMF90885[2]
N-MethylanilineNaHTHFRT6>90[2]
MorpholineDIPEAMeCNReflux1088General Procedure

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: Amine, Anhydrous Solvent start->setup add_base Add Base (e.g., K₂CO₃, DIPEA) setup->add_base add_alkylating Add this compound (dropwise) add_base->add_alkylating reaction Reaction at Specified Temperature add_alkylating->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: Filter, Extract, Dry monitor->workup Complete purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end End Product characterize->end

Caption: General experimental workflow for the N-alkylation of amines.

Signaling Pathway (Conceptual Reaction Pathway)

reaction_pathway reactants Amine (R₂NH) + this compound sn2 SN2 Attack reactants->sn2 base Base base->sn2 transition_state [Transition State]‡ sn2->transition_state product N-Alkylated Amine (R₂N-CH₂CO₂Me) transition_state->product salt Base·HCl transition_state->salt

Caption: Conceptual pathway for the SN2 reaction.

Troubleshooting and Safety Considerations

  • Over-alkylation: To minimize the formation of quaternary ammonium salts, a slight excess of the amine can be used, or the this compound can be added slowly to the reaction mixture. For primary amines, dialkylation can be a significant issue. Using a larger excess of the primary amine can favor mono-alkylation.

  • Low Reactivity: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base (like NaH) and a higher boiling point solvent (like DMF) may be necessary. The addition of a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction by in-situ formation of the more reactive methyl iodoacetate.

  • Safety: this compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Sodium hydride is a flammable solid that reacts violently with water; it must be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols: Darzens Condensation Reaction with Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Darzens condensation, also known as the glycidic ester condensation, is a powerful carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of a carbonyl compound (aldehyde or ketone) with an α-haloester in the presence of a base to form an α,β-epoxy ester, commonly referred to as a glycidic ester.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development as the resulting glycidic esters are versatile intermediates for the synthesis of various complex molecules, including active pharmaceutical ingredients (APIs).[4] The reaction of particular importance is the one involving methyl chloroacetate due to its ready availability and reactivity.

These application notes provide a detailed overview of the Darzens condensation reaction using methyl chloroacetate, including its mechanism, stereoselectivity, experimental protocols for various substrates, and its application in the synthesis of key pharmaceutical intermediates.

Reaction Mechanism and Stereoselectivity

The mechanism of the Darzens condensation proceeds through a few key steps, resembling an aldol reaction followed by an intramolecular nucleophilic substitution.[1][3][5]

  • Enolate Formation: A base abstracts a proton from the α-carbon of methyl chloroacetate, forming a resonance-stabilized enolate.[1][5]

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This step forms a halohydrin intermediate.[1]

  • Epoxide Formation: The newly formed alkoxide in the halohydrin intermediate undergoes an intramolecular SN2 reaction, displacing the chloride to form the final α,β-epoxy ester.[1][5]

The stereochemical outcome of the Darzens condensation can be complex, often yielding a mixture of cis and trans diastereomers of the glycidic ester. The ratio of these isomers is influenced by factors such as the nature of the reactants, the base used, the solvent, and the reaction temperature. The reaction can proceed under either kinetic or thermodynamic control, which affects the final diastereomeric ratio.[1]

Applications in Drug Development

The glycidic esters synthesized via the Darzens condensation are crucial intermediates in the pharmaceutical industry.

1. Synthesis of Diltiazem Intermediate:

A key application of the Darzens condensation with methyl chloroacetate is in the synthesis of an intermediate for Diltiazem, a calcium channel blocker used to treat hypertension, angina, and certain arrhythmias.[4] The reaction between p-methoxybenzaldehyde and methyl chloroacetate produces methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a direct precursor to the diltiazem core structure.[6]

2. Synthesis of Pioglitazone Intermediate:

The Darzens condensation is also employed in a synthetic route for Pioglitazone, an antidiabetic drug. The reaction can be used to construct a key glycidic ester intermediate, which is then further elaborated to form the final drug molecule. This approach offers an alternative to other synthetic strategies.[7]

Generalized Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Darzens condensation reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Carbonyl Compound and Methyl Chloroacetate in Anhydrous Solvent addition Add Base Solution Dropwise to the Reactant Mixture at Controlled Temperature start->addition Cool to -10°C to 0°C base_prep Prepare Base Solution (e.g., Sodium Methoxide in Methanol) base_prep->addition stirring Stir the Reaction Mixture at Specified Temperatures and Durations addition->stirring quench Quench the Reaction (e.g., with Ice-Water) stirring->quench extraction Extract the Product with an Organic Solvent quench->extraction wash Wash the Organic Layer extraction->wash dry Dry the Organic Layer (e.g., with Na2SO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify the Crude Product (e.g., Recrystallization or Column Chromatography) concentrate->purify end Characterize the Pure Glycidic Ester purify->end

Caption: Generalized workflow for the Darzens condensation reaction.

Reaction Mechanism Diagram

The following diagram illustrates the reaction mechanism of the Darzens condensation.

darzens_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product carbonyl R1(R2)C=O (Aldehyde or Ketone) halohydrin R1(R2)C(O-)CH(Cl)COOCH3 (Halohydrin Intermediate) carbonyl->halohydrin haloester ClCH2COOCH3 (Methyl Chloroacetate) enolate [ClCHCOOCH3]- (Enolate) haloester->enolate + Base - H+ base Base enolate->halohydrin + Carbonyl epoxy_ester R1(R2)C(O)CHCOOCH3 (α,β-Epoxy Ester) halohydrin->epoxy_ester Intramolecular SN2 - Cl-

Caption: Mechanism of the Darzens condensation reaction.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-methoxyphenyl)glycidate [4]

  • Reactants:

    • p-Methoxybenzaldehyde

    • Methyl chloroacetate

    • Sodium metal

    • Anhydrous Methanol

  • Procedure:

    • Prepare a solution of sodium methoxide by dissolving 5.1 g (0.22 gram-atoms) of sodium metal in 90 mL of anhydrous methanol, and cool the solution to -10 °C in an ice-salt bath.

    • Prepare a solution of 20 g (0.15 moles) of p-methoxybenzaldehyde and 23.9 g (0.22 moles) of methyl chloroacetate.

    • Add the aldehyde/chloroacetate solution dropwise to the sodium methoxide solution over a period of 3 hours with vigorous stirring. Maintain the temperature at -10 °C.

    • After the addition is complete, stir the mixture at -5 °C for 2 hours, and then at room temperature for 3 hours.

    • Pour the reaction mixture into 350 mL of ice-water containing 2 mL of acetic acid.

    • Filter the precipitated white solid, wash with cold water, and dry in a desiccator.

    • The crude product can be recrystallized from methanol to yield pure methyl 3-(4-methoxyphenyl)glycidate.

  • Yield: 75% (crude)

Protocol 2: General Procedure for Darzens Condensation with Aromatic Aldehydes using a Phosphazene Base [8]

  • Reactants:

    • Aromatic aldehyde (0.5 mmol)

    • Methyl chloroacetate (0.75 mmol)

    • Phosphazene base P₁-t-Bu (0.75 mmol)

    • Anhydrous acetonitrile (2 mL)

  • Procedure:

    • To a solution of the aromatic aldehyde and methyl chloroacetate in anhydrous acetonitrile, add the phosphazene base P₁-t-Bu at 25 °C.

    • Stir the resulting mixture at 25 °C for the time specified in the data table below.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel (eluent: cyclohexane/ethyl acetate 90/10).

  • Note: This procedure is a general method, and reaction times and yields will vary depending on the specific aromatic aldehyde used.

Data Presentation

Table 1: Darzens Condensation of Methyl Chloroacetate with Various Aromatic Aldehydes using Phosphazene Base P₁-t-Bu [8]

EntryAldehydeTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
14-Bromobenzaldehyde2941:1.2
24-Chlorobenzaldehyde6921:1.1
3Benzaldehyde16831:1
44-Nitrobenzaldehyde1811:1.2
54-Methylbenzaldehyde24871:1
64-Methoxybenzaldehyde48741:1
72-Bromobenzaldehyde24841:1
83-Methoxybenzaldehyde16911:1.1

Table 2: Darzens Condensation with Other Carbonyl Compounds

Carbonyl CompoundBaseSolventYield (%)Reference
CyclohexanoneSodium MethoxideEther65-71Organic Syntheses, Coll. Vol. 4, p.471 (1963)
AcetophenoneSodium AmideBenzene62-64Organic Syntheses, Coll. Vol. 3, p.408 (1955)
BenzaldehydeSodium EthoxideEthanol~70J. Chem. Soc., 1928, 2619

Conclusion

The Darzens condensation reaction with methyl chloroacetate is a versatile and valuable tool in organic synthesis, particularly for the preparation of α,β-epoxy esters that serve as key intermediates in the synthesis of pharmaceuticals. The reaction conditions can be tailored to various substrates, and a deeper understanding of the mechanism allows for some control over its stereochemical outcome. The provided protocols and data serve as a practical guide for researchers in the application of this important reaction.

References

Application Notes and Protocols for Peptide Modification using Methylchloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroacetate is a versatile reagent for the covalent modification of peptides, primarily through the alkylation of nucleophilic amino acid residues. The reactive chloroacetyl group enables the formation of stable thioether bonds with cysteine residues, making it a valuable tool for various applications in chemical biology, proteomics, and drug discovery. This document provides detailed application notes and protocols for utilizing this compound to modify peptides, focusing on the specific carboxymethylation of cysteine residues.

The primary application of this compound in peptide modification is the alkylation of the thiol group of cysteine residues, a reaction often referred to as S-carboxymethylation.[1] This modification is crucial for several reasons:

  • Preventing Disulfide Bond Formation: By capping cysteine residues, unwanted disulfide bond formation is prevented, which is essential for protein denaturation studies and sample preparation in mass spectrometry-based proteomics.[1]

  • Introducing a Stable Linkage: The resulting thioether bond is highly stable, making it suitable for creating robust peptide conjugates.[2]

  • Enabling Further Functionalization: The introduced carboxymethyl group can potentially serve as a handle for further chemical modifications.

While cysteine is the primary target due to the high nucleophilicity of its thiol group, other nucleophilic residues such as lysine, histidine, and the N-terminal amine may also react, particularly under basic conditions.[3][4] Careful control of reaction conditions is therefore critical to achieve selective modification.

Experimental Protocols

Protocol 1: S-Carboxymethylation of Cysteine Residues in a Peptide

This protocol describes the modification of a peptide containing one or more cysteine residues with this compound in solution.

Materials:

  • Peptide containing at least one cysteine residue

  • This compound

  • Ammonium bicarbonate buffer (100 mM, pH 8.0)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in 100 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a 1 M stock solution of this compound in a compatible organic solvent like acetonitrile.

  • Alkylation Reaction: Add a 10-fold molar excess of the this compound solution to the peptide solution. The final concentration of the organic solvent should be kept low to avoid peptide precipitation.

  • Incubation: Incubate the reaction mixture in the dark at room temperature (20-25°C) for 1-2 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT), to consume any excess this compound.

  • Purification: Purify the modified peptide from the reaction mixture using RP-HPLC. A gradient of water/acetonitrile containing 0.1% TFA is commonly used.

  • Characterization: Confirm the identity and purity of the carboxymethylated peptide by mass spectrometry. The modification will result in a mass increase of 58.02 Da for each modified cysteine residue.

Protocol 2: N-terminal Chloroacetylation of a Peptide

This protocol details the modification of the N-terminal amine of a peptide using a chloroacetylating agent. While this protocol typically uses chloroacetyl chloride or anhydride, a similar approach could be adapted for this compound, likely requiring base catalysis.

Materials:

  • Peptide with a free N-terminus

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the peptide in DMF.

  • Reaction Setup: Add DIPEA (2-4 equivalents) to the peptide solution.

  • Addition of Reagent: Slowly add this compound (1.5-2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Peptide Precipitation: Precipitate the peptide by adding the reaction mixture to a 10-fold excess of cold diethyl ether.

  • Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the pellet with cold diethyl ether twice.

  • Drying and Purification: Dry the peptide pellet and purify by RP-HPLC.

  • Characterization: Confirm the N-terminal modification by mass spectrometry.

Data Presentation

Table 1: Reaction Conditions for Peptide Modification with Chloroacetylating Agents

ParameterConditionReference
Reagent This compound (inferred) / Chloroacetylating agents[2]
Target Residue Cysteine[2]
pH 7.5 - 8.5 (for S-alkylation)[3]
Temperature Room Temperature (20-25°C)[3]
Reaction Time 30 min - 4 hours[2][5]
Solvent Aqueous buffer (e.g., ammonium bicarbonate, Tris)[5]
Stoichiometry Molar excess of alkylating agent[6]

Table 2: Expected Mass Shifts for Peptide Modifications

ModificationReagentMass Shift (Da)Target Residue
S-Carboxymethylation This compound+58.02Cysteine
N-terminal Chloroacetylation Chloroacetylating agent+76.02N-terminal amine

Mandatory Visualizations

G cluster_0 Peptide Modification Workflow Peptide Peptide Reaction Alkylation Reaction (Controlled pH, Temp.) Peptide->Reaction Reagent This compound Reagent->Reaction Purification RP-HPLC Reaction->Purification Analysis Mass Spectrometry Purification->Analysis Modified_Peptide Modified Peptide Purification->Modified_Peptide

Caption: General workflow for peptide modification with this compound.

G cluster_1 Applications of Chloroacetyl-Modified Peptides Start Chloroacetylated Peptide App1 Covalent Inhibition of Enzymes Start->App1 App2 Activity-Based Protein Profiling Start->App2 App3 Peptide-Protein Conjugation Start->App3 Outcome1 Drug Discovery Lead App1->Outcome1 Outcome2 Target Identification & Validation App2->Outcome2 Outcome3 Bioconjugates for Imaging/Targeting App3->Outcome3

Caption: Key applications of chloroacetyl-modified peptides in research.

Potential Side Reactions and Considerations

  • Reactivity with Other Nucleophiles: Besides cysteine, the chloroacetyl group can react with other nucleophilic amino acid side chains, such as the ε-amino group of lysine, the imidazole ring of histidine, and the N-terminal α-amino group.[3][4] These side reactions are more pronounced at higher pH values.

  • Methionine Alkylation: The thioether side chain of methionine can also be alkylated by chloroacetylating agents, though this is generally less favorable than cysteine alkylation.[7]

  • Hydrolysis of Methyl Ester: The methyl ester of this compound can be hydrolyzed to chloroacetic acid, particularly at high pH or during prolonged reaction times. Chloroacetic acid can also alkylate cysteine residues.

  • Reaction Monitoring: It is crucial to monitor the progress of the modification reaction using techniques like RP-HPLC and mass spectrometry to optimize reaction times and minimize side products.

Biological Applications of Carboxymethylated Peptides

Carboxymethylated peptides, particularly those containing Arg-Gly-Asp (RGD) sequences, have shown promise in biomedical applications. These modified peptides can be incorporated into biomaterials like hydrogels to promote cell adhesion, proliferation, and migration, which is beneficial for wound healing and tissue engineering.[8][9] The carboxymethyl groups can be conjugated to other molecules, such as carboxymethylcellulose, to create functional biopolymers for tissue repair.[10] The ability to create stable peptide-biopolymer conjugates opens up possibilities for developing advanced drug delivery systems and scaffolds for regenerative medicine.

References

Application Notes and Protocols for Alkylation of Phenols with Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and materials. The reaction of a phenol with methyl chloroacetate, a classic example of the Williamson ether synthesis, provides a direct route to methyl phenoxyacetate derivatives. These products serve as versatile intermediates, readily convertible to phenoxyacetic acids, amides, and other functionalized molecules of significant interest in medicinal chemistry and drug development.

This document provides detailed protocols for the O-alkylation of phenols with methyl chloroacetate under standard and phase-transfer catalysis (PTC) conditions. It includes a summary of reaction parameters, a step-by-step experimental procedure, and a visual representation of the experimental workflow.

Reaction Principle

The alkylation of phenols with methyl chloroacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the presence of a base, the weakly acidic phenolic proton is removed to generate a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group to form the corresponding methyl phenoxyacetate ether. The choice of base and solvent system is critical to ensure efficient deprotonation of the phenol and to facilitate the subsequent SN2 reaction while minimizing side reactions.

Data Presentation

The following table summarizes typical quantitative data for the alkylation of phenols with methyl chloroacetate under different reaction conditions. Yields and reaction times can vary depending on the specific phenol substrate and the purity of reagents.

Phenol SubstrateBaseSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
PhenolSodium HydroxideWater/MethanolNoneReflux2-4Not specifiedAdapted from[1]
p-CresolPotassium HydroxideWaterNone90-1000.5-1>80 (with chloroacetic acid)Adapted from[2][3]
General PhenolPotassium CarbonateAcetonitrileNoneRoom Temp. to Reflux2-6Substrate dependent[4]
General PhenolPotassium CarbonateAcetoneTetrabutylammonium Bromide (TBAB)Reflux2-5HighPTC General Principle

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

This protocol is adapted from established procedures for the Williamson ether synthesis using a strong base in an aqueous or alcoholic medium.[1][2][3]

Materials:

  • Phenol (or substituted phenol)

  • Methyl chloroacetate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (optional, as a co-solvent)

  • Water (deionized)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • 6 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Deprotonation of Phenol:

    • In a round-bottom flask equipped with a stir bar, dissolve the phenol (1.0 eq.) in water or a mixture of water and methanol.

    • Add a stoichiometric amount of sodium hydroxide or potassium hydroxide (1.0-1.2 eq.) to the solution and stir until the phenol has completely dissolved and formed the corresponding phenoxide salt. For example, for 32 g of phenol, a solution of approximately 14 g of NaOH in water would be used.[1]

  • Alkylation Reaction:

    • To the stirred phenoxide solution, add methyl chloroacetate (1.0-1.2 eq.) dropwise at room temperature. For 32 g of phenol, approximately 56 g of methyl chloroacetate would be used.[1]

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted acidic species.

    • Wash the organic layer with brine (saturated NaCl solution).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl phenoxyacetate.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

This protocol utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous phenoxide and the organic methyl chloroacetate, often leading to milder reaction conditions and improved yields.[4]

Materials:

  • Phenol (or substituted phenol)

  • Methyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Acetone or Acetonitrile

  • Water (deionized)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a stir bar and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of tetrabutylammonium bromide (0.05-0.1 eq.).

    • Add acetone or acetonitrile as the solvent.

  • Alkylation Reaction:

    • To the stirred suspension, add methyl chloroacetate (1.1-1.3 eq.) at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-5 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the inorganic salts and wash the filter cake with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and the phase-transfer catalyst.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude methyl phenoxyacetate by vacuum distillation or column chromatography.

Mandatory Visualization

Alkylation_of_Phenols_Workflow start_end start_end reagents reagents process process workup workup purification purification product product start Start phenol Phenol start->phenol deprotonation Deprotonation phenol->deprotonation base Base (e.g., NaOH, K2CO3) base->deprotonation methyl_chloroacetate Methyl Chloroacetate alkylation Alkylation (SN2 Reaction) methyl_chloroacetate->alkylation deprotonation->alkylation Phenoxide Intermediate extraction Extraction & Washing alkylation->extraction Crude Product Mixture drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation purify Purification (Distillation/Chromatography) evaporation->purify Crude Product final_product Methyl Phenoxyacetate purify->final_product end End final_product->end

Caption: General workflow for the alkylation of phenols with methyl chloroacetate.

References

Application Notes and Protocols: The Role of Methylchloroacetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroacetate (MCA) is a versatile C3 building block extensively employed in the synthesis of a wide range of agrochemicals. Its bifunctional nature, possessing both a reactive carbon-chlorine bond and an ester group, allows for its incorporation into diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals, including organophosphate insecticides, phenoxyalkanoic acid herbicides, and N-acylalaninate fungicides, using this compound as a primary precursor.

Key Applications of this compound in Agrochemical Synthesis

This compound serves as a crucial intermediate in the production of several classes of pesticides:

  • Insecticides: Notably in the synthesis of organophosphates such as Dimethoate and Omethoate.[1][2][3][4][5][6]

  • Herbicides: As a precursor for phenoxyalkanoic acid herbicides.[7]

  • Fungicides: In the synthesis of N-acylalaninate fungicides.

  • Plant Growth Regulators: While not detailed here, its derivatives can be used to synthesize various plant growth regulators.

I. Synthesis of Organophosphate Insecticides

This compound is a key reactant in the synthesis of widely used organophosphate insecticides like Dimethoate and Omethoate. The synthesis involves the reaction of a phosphorothioate salt with this compound.

A. Synthesis of Dimethoate

Reaction Pathway:

The synthesis of Dimethoate from this compound proceeds via the reaction of the sodium salt of O,O-dimethyldithiophosphoric acid with this compound, followed by aminolysis with methylamine.

Dimethoate_Synthesis P2S5 Phosphorus Pentasulfide DMDTP O,O-Dimethyldithiophosphoric Acid Sodium Salt P2S5->DMDTP + Methanol, Catalyst MeOH Methanol Intermediate Thiophosphoryl Ester Intermediate DMDTP->Intermediate + this compound MCA This compound MCA->Intermediate Dimethoate Dimethoate Intermediate->Dimethoate + Methylamine (Aminolysis) MeNH2 Methylamine MeNH2->Dimethoate

Figure 1: Synthesis pathway of Dimethoate from this compound.

Experimental Protocol:

  • Preparation of O,O-dimethyl phosphorodithioate sodium salt: Phosphorus pentasulfide is reacted with methanol in the presence of a catalyst to generate O,O-dimethyl phosphorodithioate. This is then converted to its sodium salt.

  • Reaction with this compound: The prepared O,O-dimethyl phosphorodithioate sodium salt is reacted with this compound in a continuous reactor to form a crude thiophosphoryl ester.[4]

  • Purification of Intermediate: The crude ester undergoes reduced pressure distillation to yield the refined thiophosphoryl ester.[4]

  • Aminolysis: The refined thiophosphate is then reacted with methylamine at a low temperature (-10 to 2 °C) to produce Dimethoate.[4]

Quantitative Data for Dimethoate Synthesis:

ParameterValueReference
Reaction Temperature (Aminolysis)-10 to 5 °C[2]
Reaction Time (Aminolysis)60 - 150 minutes[2]
Overall YieldUp to 95.5%[2]
Purity> 98%[4]
B. Synthesis of Omethoate

Reaction Pathway:

The synthesis of Omethoate is similar to that of Dimethoate, but it starts from O,O-dimethylphosphorothioate.

Omethoate_Synthesis DMPT O,O-Dimethylphosphorothioate Ammonium Salt Oxy_Intermediate Oxy-thiophosphate Intermediate DMPT->Oxy_Intermediate + this compound MCA This compound MCA->Oxy_Intermediate Omethoate Omethoate Oxy_Intermediate->Omethoate + Methylamine (Aminolysis) MeNH2 Methylamine MeNH2->Omethoate

Figure 2: Synthesis pathway of Omethoate from this compound.

Experimental Protocol:

  • Reaction of O,O-dimethylphosphorothioate ammonium salt with this compound: A solution of the ammonium salt is heated to 55 ± 5 °C, and this compound is added dropwise. The temperature is maintained for 1-3 hours.[2]

  • Aminolysis: The resulting oxy-thiophosphate intermediate is cooled to -20 to 0 °C, and a methanol solution of methylamine is added dropwise to carry out the aminolysis.[2]

  • Work-up: The solvent is removed to yield the final product, Omethoate.[2]

Quantitative Data for Omethoate Synthesis:

ParameterValueReference
Reaction Temperature (Step 1)55 - 60 °C[2]
Reaction Time (Step 1)1 - 3 hours[2]
Reaction Temperature (Aminolysis)-20 to 0 °C[2]
Reaction Time (Aminolysis)75 - 150 minutes[2]
Overall Yield85.4%[2]

II. Synthesis of Phenoxyalkanoic Acid Herbicides

This compound is a precursor in the synthesis of phenoxyalkanoic acid herbicides, such as those derived from phenoxyacetic acid. The synthesis involves the condensation of a phenol with this compound under basic conditions.

Reaction Pathway:

Phenoxy_Herbicide_Synthesis Phenol Phenolic Compound Phenoxy_Ester Phenoxycarboxylic Ester Phenol->Phenoxy_Ester + Base Base Base (e.g., Na2CO3, K2CO3) Base->Phenoxy_Ester MCA This compound MCA->Phenoxy_Ester Phenoxy_Acid Phenoxycarboxylic Acid Herbicide Phenoxy_Ester->Phenoxy_Acid Acid/Base Hydrolysis Hydrolysis Hydrolysis

Figure 3: General synthesis pathway of Phenoxyalkanoic Acid Herbicides.

Experimental Protocol for Methyl Phenoxyacetate:

  • Reaction Setup: Anhydrous phenol, sodium carbonate, and this compound are added to a reaction vessel.[7]

  • Reaction: The mixture is heated to 90 °C for 2 hours.[7]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, filtered, and dried to obtain methyl phenoxyacetate.[7] This ester can then be hydrolyzed to the corresponding phenoxyacetic acid.

Quantitative Data for Methyl Phenoxyacetate Synthesis:

ReagentMolar Ratio (relative to Phenol)
Sodium Carbonate1.0
Methyl Chloroacetate1.0
ParameterValueReference
Reaction Temperature60 - 110 °C[7]
Reaction Time2 - 5 hours[7]
Product Content96.3%[7]

III. Synthesis of N-Acylalaninate Fungicides

While direct protocols using this compound for this class were not extensively found, the synthesis of structurally similar compounds using methyl-(RS)-2-chloropropionate provides a strong model. The core reaction is the N-alkylation of an aniline derivative.

Reaction Pathway:

Fungicide_Synthesis Aniline Aniline Derivative Intermediate N-Arylalanine Methyl Ester Aniline->Intermediate Chloropropionate Methyl-(RS)-2-chloropropionate Chloropropionate->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Fungicide N-Acylalaninate Fungicide Intermediate->Fungicide + Acylating Agent Acylating_Agent Acylating Agent Acylating_Agent->Fungicide Glycine_Synthesis MCA This compound CAA Chloroacetic Acid MCA->CAA Acid/Base Hydrolysis Hydrolysis Hydrolysis Glycine Glycine CAA->Glycine + Ammonia, Urotropine Ammonia Ammonia Ammonia->Glycine Urotropine Urotropine Urotropine->Glycine Glyphosate_Synthesis Glycine Glycine Glyphosate Glyphosate Glycine->Glyphosate Phosphorus_Source Phosphorus Source (e.g., Dimethyl Phosphite) Phosphorus_Source->Glyphosate Formaldehyde Formaldehyde Formaldehyde->Glyphosate Hydrolysis Hydrolysis

References

Application Note: Derivatization of Carboxylic Acids with Methylchloroacetate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed method for the derivatization of carboxylic acids using methylchloroacetate for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). As the direct analysis of many carboxylic acids by GC-MS is hampered by their low volatility and high polarity, derivatization to a more volatile ester form is a common and necessary sample preparation step. While numerous esterification reagents are available, this application note explores the theoretical application of this compound as a derivatizing agent to form carboxymethyl esters. A detailed experimental protocol, based on established principles of base-catalyzed esterification with alkyl halides, is provided. This method is presented as a novel approach that requires validation for specific applications.

Introduction

Carboxylic acids are a crucial class of organic compounds, playing significant roles in various biological and industrial processes. Their quantitative analysis is essential in fields ranging from metabolomics to pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high resolution and sensitivity. However, the inherent properties of carboxylic acids, such as high polarity and low volatility, often lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC system.

To overcome these challenges, derivatization is employed to convert the polar carboxyl group into a less polar and more volatile ester. This application note details a proposed methodology for the derivatization of carboxylic acids using this compound. This process yields carboxymethyl esters, which are amenable to GC-MS analysis. The proposed reaction proceeds via a base-catalyzed nucleophilic substitution, where the carboxylate anion of the analyte attacks the electrophilic carbon of this compound.

Principle of the Derivatization Reaction

The proposed derivatization is analogous to a Williamson ether synthesis, but for the formation of an ester. The reaction involves two key steps:

  • Deprotonation of the Carboxylic Acid: A suitable base is used to deprotonate the acidic proton of the carboxyl group, forming a highly nucleophilic carboxylate anion.

  • Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the electrophilic methylene carbon of this compound in an SN2 reaction, displacing the chloride leaving group and forming the carboxymethyl ester derivative.

This reaction is expected to be efficient for a wide range of carboxylic acids. The selection of the base and reaction conditions is critical to ensure complete derivatization and minimize side reactions.

Proposed Experimental Protocol

Disclaimer: The following protocol is a theoretical procedure based on established chemical principles and has not been empirically validated. Optimization and validation are required for specific applications.

3.1. Materials and Reagents

  • Carboxylic acid standard or sample

  • This compound (derivatizing agent)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6 (phase-transfer catalyst)

  • Acetonitrile (anhydrous, HPLC grade)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC-MS grade vials with PTFE-lined septa

  • Standard laboratory glassware

3.2. Standard and Sample Preparation

  • Prepare a stock solution of the carboxylic acid standard in acetonitrile (e.g., 1 mg/mL).

  • For samples, extract the carboxylic acids using a suitable method and dissolve the dried extract in a known volume of acetonitrile.

3.3. Derivatization Procedure

  • To a 2 mL reaction vial, add 100 µL of the carboxylic acid standard or sample solution in acetonitrile.

  • Add approximately 10 mg of anhydrous potassium carbonate and a catalytic amount (approx. 1 mg) of 18-crown-6.

  • Add 20 µL of this compound to the vial.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, add 500 µL of ethyl acetate and 500 µL of deionized water.

  • Vortex for 1 minute to extract the derivatized analyte into the organic phase.

  • Centrifuge for 5 minutes at 2000 rpm to ensure phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a GC-MS autosampler vial for analysis.

3.4. GC-MS Analysis Parameters (Suggested Starting Conditions)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Data Presentation and Method Validation

As this is a proposed method, quantitative data is not available. A thorough method validation would be required to establish its performance characteristics. The following parameters would need to be assessed:

ParameterDescriptionTypical Acceptance Criteria for Derivatization Methods
Derivatization Yield The efficiency of the conversion of the carboxylic acid to its carboxymethyl ester derivative.> 95%
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.995 over the desired concentration range.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise.Signal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10
Precision (Repeatability & Intermediate Precision) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) < 15%
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 85-115% for spiked samples.
Derivative Stability The stability of the carboxymethyl ester derivative over time under specific storage conditions.< 15% degradation over the typical analysis time.

Visualizations

Figure 1. Proposed Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction R-COOH Carboxylic Acid R-COO- Carboxylate Anion R-COOH->R-COO- + K2CO3 K2CO3 Potassium Carbonate (Base) R-COO-_2 Carboxylate Anion Product Carboxymethyl Ester R-COO-_2->Product + Cl-CH2-COOCH3 MCA This compound

Caption: Proposed reaction mechanism for the derivatization of a carboxylic acid.

Figure 2. Experimental Workflow Sample Sample/Standard in Acetonitrile AddReagents Add K2CO3, 18-Crown-6, and this compound Sample->AddReagents React Vortex and Heat at 60°C for 30 min AddReagents->React Extract Liquid-Liquid Extraction with Ethyl Acetate React->Extract Dry Dry Organic Phase with Na2SO4 Extract->Dry Analyze GC-MS Analysis Dry->Analyze

Caption: Workflow for the derivatization and analysis of carboxylic acids.

Conclusion

The proposed method for the derivatization of carboxylic acids using this compound offers a novel avenue for researchers in need of alternative derivatization strategies for GC-MS analysis. The theoretical protocol is based on sound chemical principles and provides a solid starting point for method development and validation. Successful implementation of this method would expand the toolkit of analytical chemists for the sensitive and reliable quantification of carboxylic acids in complex matrices. It is imperative that any laboratory seeking to employ this method conduct a thorough validation to ensure it meets the specific requirements of their application.

Application of Methylchloroacetate in the Production of Dyes: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroacetate (MCA), a versatile chemical intermediate, plays a significant role in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and, notably, dyes.[1][2] Its utility in dye manufacturing primarily stems from its function as an alkylating agent, specifically for the N-alkylation of aromatic amines to produce key dye intermediates.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dye intermediates, with a focus on the N-alkylation of substituted anilines.

Chemical Properties and Reactivity

This compound (C₃H₅ClO₂) is a colorless liquid with a characteristic pungent odor.[4] Its reactivity is primarily dictated by the presence of a chlorine atom alpha to a carbonyl group, making the methylene group susceptible to nucleophilic attack.[2][5] This reactivity is harnessed in dye synthesis for the introduction of a -CH₂COOCH₃ group onto a nucleophilic nitrogen atom, a crucial step in forming certain dye precursors.[3]

Application in Dye Intermediate Synthesis: N-Alkylation of Substituted Anilines

A primary application of this compound in the dye industry is the N-alkylation of substituted anilines to produce intermediates for azo dyes.[3] This reaction typically involves the reaction of a substituted aniline with this compound in the presence of an acid-binding agent and a catalyst.[3]

General Reaction Scheme

The following diagram illustrates the general N-alkylation reaction of a substituted aniline with this compound.

N_Alkylation_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Aniline Substituted Aniline (Ar-NH-R) DyeIntermediate Dye Intermediate (Ar-N(R)-CH₂COOCH₃) Aniline->DyeIntermediate + MCA MCA This compound (ClCH₂COOCH₃) MCA->DyeIntermediate Catalyst Catalyst (e.g., NaBr) Catalyst->DyeIntermediate AcidBinder Acid Binder (e.g., Na₂CO₃, NaHCO₃) AcidBinder->DyeIntermediate Byproducts Byproducts (e.g., NaCl, H₂O, CO₂)

Caption: General N-alkylation of substituted anilines with this compound.

Experimental Protocols and Data

The following protocols are based on methodologies described in the cited literature for the synthesis of various dye intermediates.[3]

Protocol 1: Synthesis of N-(3-aminophenyl)-N-acetylglycine methyl ester

Objective: To synthesize a dye intermediate from 3-acetylaminoaniline and this compound.

Materials:

  • 3-acetylaminoaniline

  • This compound

  • Toluene

  • Sodium Carbonate (Soda Ash)

  • Sodium Bromide

  • Glacial Acetic Acid (min. 99.5%)

Experimental Procedure:

  • To a reaction flask, add 162.8 g (1.50 mol) of this compound and 100.0 g of toluene.

  • With stirring, add 75.0 g (0.50 mol) of 3-acetylaminoaniline, 66.5 g of sodium carbonate, and 7.7 g of sodium bromide.

  • Continue stirring the resulting slurry for 30 minutes at room temperature.

  • Slowly heat the mixture to 110-115 °C to achieve reflux and facilitate water removal via a water separator.

  • Maintain the reaction at reflux for 6 hours, monitoring for the main product content to exceed 96%.

  • After the reaction is complete, cool the mixture to 40 °C.

  • Add 450 g of glacial acetic acid to obtain the esterifying liquid containing the dye intermediate.

Quantitative Data Summary:

Reactant/ReagentMolar Ratio (to aniline)Quantity
3-acetylaminoaniline175.0 g (0.50 mol)
This compound3162.8 g (1.50 mol)
Sodium Carbonate-66.5 g
Sodium Bromide-7.7 g
Product Yield ~92.5%
Protocol 2: Synthesis of N-(2-amino-4-acetyl-anisidine)glycine methyl ester

Objective: To synthesize a dye intermediate from 2-amino-4-acetyl-anisidine and this compound.

Materials:

  • 2-amino-4-acetyl-anisidine

  • This compound

  • Benzene

  • Sodium Bicarbonate

  • Sodium Bromide

  • Glacial Acetic Acid (min. 99.5%)

Experimental Procedure:

  • In a reaction flask, combine 162.8 g (1.50 mol) of this compound and 100 g of benzene.

  • While stirring, add 90.0 g (0.50 mol) of 2-amino-4-acetyl-anisidine, 105.4 g of sodium bicarbonate, and 3.3 g of sodium bromide.

  • Stir the mixture for 30 minutes.

  • Gradually heat the reaction mixture to 110-115 °C and maintain at reflux with water separation for 8 hours. The main product content should exceed 95%.

  • Cool the reaction mixture to 30 °C.

  • Add 250 g of glacial acetic acid to yield the esterifying liquid of the dye intermediate.

Quantitative Data Summary:

Reactant/ReagentMolar Ratio (to aniline)Quantity
2-amino-4-acetyl-anisidine190.0 g (0.50 mol)
This compound3162.8 g (1.50 mol)
Sodium Bicarbonate-105.4 g
Sodium Bromide-3.3 g
Product Yield ~90%
Additional Examples of Dye Intermediate Synthesis

The following table summarizes reaction conditions and yields for the synthesis of other dye intermediates using this compound, as described in the literature.[3]

Substituted AnilineMolar Ratio (MCA:Aniline)SolventAcid BinderCatalystReaction Time (h)Reaction Temp (°C)Yield (%)
3-(N-ethyl) amino acetanilide1.5Propyl carbinolMnO₂NaBr-115-120~93
-----6--

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of dye intermediates using this compound.

Experimental_Workflow start Start step1 Charge Reactor with MCA and Solvent start->step1 step2 Add Substituted Aniline, Acid Binder, and Catalyst step1->step2 step3 Stir at Room Temperature (30 min) step2->step3 step4 Heat to Reflux (110-120 °C) with Water Separation step3->step4 step5 Monitor Reaction Progress (e.g., TLC, GC) step4->step5 step5->step4 Continue Reflux step6 Cool Reaction Mixture step5->step6 Reaction Complete step7 Add Glacial Acetic Acid step6->step7 end End: Obtain Dye Intermediate Solution step7->end

Caption: General workflow for dye intermediate synthesis via N-alkylation.

Conclusion

This compound is a valuable reagent in the synthesis of dye intermediates, particularly through the N-alkylation of substituted anilines. The provided protocols and data offer a foundation for researchers and scientists to develop and optimize synthetic routes for novel and existing dye molecules. Careful control of reaction parameters such as stoichiometry, temperature, and catalyst selection is crucial for achieving high yields and purity of the desired dye intermediates.

References

Application Notes: Utilizing Methylchloroacetate as a Reactive Fragment in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2] This approach screens low molecular weight compounds (fragments) for weak binding to a biological target, with subsequent optimization to achieve high-affinity ligands.[1][3] An evolution of this technique is covalent FBDD, which utilizes fragments containing a reactive electrophilic group, or "warhead," to form a stable covalent bond with a nucleophilic amino acid residue on the target protein.[4][5] This covalent interaction can offer several advantages, including increased potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[5][6][7][8]

Methylchloroacetate, a simple ester containing a chloroacetamide moiety, represents a class of reactive fragments that can be employed in covalent FBDD. The chloroacetamide group is a privileged warhead known to react primarily with cysteine residues.[9] While potentially highly reactive, its simple structure allows for efficient exploration of a binding pocket. Screening of chloroacetamide-containing fragment libraries has successfully identified inhibitors for various targets, including cysteine proteases and proteins involved in protein-protein interactions.[9][10][11]

Principle of Action

The use of this compound, or more broadly, chloroacetamide-containing fragments, in FBDD hinges on a two-step process:

  • Reversible Binding: The fragment initially forms a non-covalent, reversible interaction with a binding pocket on the target protein. This interaction is driven by factors such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

  • Irreversible Covalent Bonding: If a nucleophilic residue, typically a cysteine, is in close proximity to the chloroacetamide warhead, a covalent bond is formed. This irreversible step "traps" the fragment in the binding pocket, allowing for the detection of even very weak initial binding events.

The overall process is a powerful method for identifying novel binding sites and chemical matter for drug discovery.[12]

Applications

Covalent FBDD with reactive fragments like those containing a chloroacetamide group is applicable to a wide range of protein targets, particularly those with a reactive cysteine residue in or near a functional binding site. Key application areas include:

  • Enzyme Inhibition: Targeting catalytic or allosteric cysteine residues in enzymes such as kinases, proteases, and deubiquitinases (DUBs).[13][14]

  • Disruption of Protein-Protein Interactions (PPIs): Covalent modification of a cysteine in the interface of a PPI can prevent complex formation.[10][11]

  • Target Validation and Druggability Assessment: Reactive fragment screening can rapidly identify ligandable sites on novel or challenging protein targets, providing evidence of their "druggability."[15][16]

  • Chemical Probe Development: Identified covalent fragments can be elaborated into potent and selective chemical probes to study the biological function of a target protein.

Experimental Protocols

1. Protocol for Intact Protein Mass Spectrometry Screening

This protocol outlines a primary screen to identify covalent modification of a target protein by fragments from a chloroacetamide library.

Materials:

  • Purified target protein (e.g., >95% purity) in a suitable buffer (e.g., HEPES or PBS, pH 7.4).

  • Covalent fragment library, including this compound and other chloroacetamide derivatives, dissolved in DMSO.

  • Quenching solution (e.g., 1% formic acid).

  • LC-MS grade water and acetonitrile.

  • A high-resolution mass spectrometer coupled to a liquid chromatography system.

Methodology:

  • Protein Preparation: Prepare the target protein to a final concentration of 5-10 µM in the assay buffer.

  • Fragment Incubation: In a 96-well plate, add the target protein solution to each well. Add the fragment compounds from the library to a final concentration of 100-200 µM (the final DMSO concentration should be kept low, typically <1%). Include a DMSO-only control.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 1, 4, or 24 hours) to allow for covalent bond formation.

  • Quenching: Stop the reaction by adding the quenching solution.

  • LC-MS Analysis: Analyze the samples by LC-MS. The mobile phases are typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Use a gradient to elute the protein.

  • Data Analysis: Deconvolute the raw mass spectra to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of the fragment indicates a covalent binding event.

2. Protocol for Cell-Based Target Engagement using Chemoproteomics

This protocol is for identifying the protein targets of covalent fragments in a more complex biological system, such as cell lysates or intact cells.

Materials:

  • Cell lysate or intact cells.

  • Covalent fragment library.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).

  • LC-MS/MS system for proteomic analysis.

Methodology:

  • Treatment: Incubate cell lysate or intact cells with individual fragments from the library at a specific concentration (e.g., 10-50 µM) for a set time. Include a vehicle control (DMSO).

  • Lysis (for intact cells): Harvest and lyse the cells to extract proteins.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a standard proteomics workflow.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS to identify and quantify proteins and post-translational modifications.

  • Data Analysis: Search the MS data against a protein database to identify peptides. Look for mass shifts on cysteine-containing peptides that correspond to the mass of the fragment. This identifies the specific protein and the site of covalent modification.

Data Presentation

Table 1: Representative Data from an Intact Protein MS Screen

Fragment IDFragment MW (Da)Observed Protein Mass (Da)Mass Shift (Da)% ModificationHit Status
Control (DMSO)N/A25,000.00.00%-
MCA-001108.525,108.2108.285%Hit
FRAG-002152.625,001.11.1<1%Non-Hit
FRAG-003178.225,177.9177.962%Hit

*MCA-001 represents this compound.

Table 2: Kinetic Parameters for Hit Fragments

Fragment IDkinact/KI (M-1s-1)KI (µM)kinact (s-1)
MCA-0011500500.075
FRAG-0038001200.096

Visualizations

FBDD_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Structural & Cellular Studies cluster_4 Lead Optimization Lib Covalent Fragment Library (e.g., Chloroacetamides) Screen Intact Protein MS Screen Lib->Screen Data1 Identify Mass Adducts Screen->Data1 Hit Identification Ortho Orthogonal Assays (e.g., Activity Assay) Data1->Ortho Kinetics Determine Kinetic Parameters (kinact/KI) Ortho->Kinetics Structure X-ray Crystallography or Cryo-EM Kinetics->Structure Cellular Cell-based Target Engagement (Chemoproteomics) Kinetics->Cellular SAR Structure-Activity Relationship (SAR) Structure->SAR Cellular->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: Workflow for Covalent Fragment-Based Drug Discovery.

Covalent_Binding_Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification P Target Protein dummy1 P->dummy1 F Chloroacetamide Fragment F->dummy1 Complex Protein-Fragment Non-covalent Complex dummy2 Complex->dummy2 kinact Covalent Covalent Protein-Fragment Adduct dummy1->Complex KI dummy2->Covalent

References

Troubleshooting & Optimization

Technical Support Center: Reactions of Methylchloroacetate with Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered when using methylchloroacetate with bases in experimental settings. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when using this compound with bases?

A1: this compound is a reactive bifunctional molecule. When treated with a base, the intended reaction is often a nucleophilic substitution (SN2) at the carbon bearing the chlorine atom. However, several side reactions can occur, primarily:

  • Hydrolysis (Saponification): The ester functional group can be hydrolyzed by the base, especially in the presence of water, to yield methanol and the corresponding chloroacetate salt.[1][2]

  • Elimination: With a strong or bulky base, an elimination reaction can occur to form an alkene.[3][4]

  • Darzens Glycidic Ester Condensation: If a ketone or aldehyde is present in the reaction mixture, the enolate of this compound (formed by the base) can react with the carbonyl group to form an α,β-epoxy ester.[5][6]

Q2: How does the choice of base affect the outcome of the reaction?

A2: The nature of the base is critical in determining the product distribution.

  • Strong Bases (e.g., NaOH, KOH, NaH): These readily promote the desired SN2 reaction but also significantly accelerate hydrolysis, especially if water is present.[7][8] Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to deprotonate substrates for subsequent alkylation with this compound, but care must be taken to avoid elimination.[8]

  • Weak Bases (e.g., K2CO3, Na2CO3, Et3N): These are generally preferred for SN2 reactions with sensitive substrates as they are less likely to cause significant hydrolysis or elimination.[9][10] Potassium and sodium carbonates are commonly used in polar aprotic solvents like DMF or acetone for N- and O-alkylation.[8][9]

  • Bulky Bases (e.g., potassium tert-butoxide): These bases favor elimination reactions over substitution due to steric hindrance.[3]

Q3: My reaction with this compound is very slow. How can I increase the reaction rate without promoting side reactions?

A3: To enhance the reactivity of this compound, particularly in SN2 reactions, you can add a catalytic amount of an iodide salt, such as sodium iodide (NaI) or tetrabutylammonium iodide (TBAI).[8] The iodide ion displaces the chloride in-situ to form methyl iodoacetate, which is a much more reactive alkylating agent. This allows the reaction to proceed under milder conditions, which can help to suppress side reactions like hydrolysis and elimination.

Troubleshooting Guide

Issue 1: Low yield of the desired substitution product and formation of a water-soluble byproduct.
  • Question: I am attempting an N-alkylation of a primary amine with this compound using potassium carbonate in acetone, but my yield is low. During workup, I notice a significant loss of mass to the aqueous layer. What is happening?

  • Probable Cause: The most likely cause is the hydrolysis (saponification) of the this compound ester. The base (potassium carbonate) and any residual water in the solvent or on the glassware can hydrolyze the this compound to sodium chloroacetate, which is water-soluble. The hydrolysis rate of this compound is highly dependent on pH.[1][11]

  • Solutions:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly before use. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

    • Use a Less Basic Alternative: If the nucleophile is sufficiently reactive, a weaker base like diisopropylethylamine (DIPEA) might be sufficient and will be less likely to promote hydrolysis.[8]

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can accelerate hydrolysis.

    • Choice of Base: Anhydrous potassium carbonate is a good choice for many alkylations.[9] Ensure that the potassium carbonate used is finely powdered and has been dried in an oven before use.

Issue 2: Formation of an unexpected epoxide product.
  • Question: I am trying to perform a C-alkylation on a ketone using this compound and sodium methoxide. My analysis shows the presence of an α,β-epoxy ester instead of the expected product. Why did this happen?

  • Probable Cause: You have inadvertently performed a Darzens glycidic ester condensation.[5][12] The base deprotonated the α-carbon of this compound to form a resonance-stabilized enolate.[12] This enolate then acted as a nucleophile, attacking the carbonyl carbon of your ketone, followed by an intramolecular SN2 reaction to form the epoxide.[5]

  • Solutions:

    • Change the Order of Addition: Try adding the ketone to a pre-formed mixture of the base and this compound. This may favor the desired reaction pathway, although it is not guaranteed.

    • Use a Different Base/Solvent System: The choice of base and solvent can influence the reaction pathway. Consider using a non-nucleophilic base like LDA (lithium diisopropylamide) at low temperatures to pre-form the enolate of the ketone before adding this compound.

    • Protect the Carbonyl Group: If the primary goal is to modify another part of the molecule, consider protecting the ketone (e.g., as a ketal) before performing the reaction with this compound, and then deprotecting it afterward.

Issue 3: The major product of the reaction is an alkene.
  • Question: I am reacting a secondary alkyl halide with this compound in the presence of potassium tert-butoxide, intending to form an ester. However, the main product I have isolated is an alkene. What went wrong?

  • Probable Cause: The use of a strong, bulky base like potassium tert-butoxide strongly favors elimination reactions (E2 mechanism) over substitution reactions (SN2 mechanism).[3] The base is sterically hindered, making it difficult to act as a nucleophile, but it can easily abstract a proton from a beta-carbon, leading to the formation of a double bond.[3]

  • Solutions:

    • Use a Non-Bulky Base: Switch to a smaller, less-hindered base. If a strong base is required, sodium methoxide or sodium ethoxide could be used, but be aware of potential transesterification if using an alcohol solvent.

    • Use a Weaker Base: For many substitution reactions, a weaker base like potassium carbonate is sufficient and will minimize the elimination side reaction.[10]

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored by higher temperatures. Running the reaction at a lower temperature may favor the substitution product.[13]

Data Presentation

Table 1: pH-Dependent Hydrolysis of this compound

This table summarizes the effect of pH on the rate of hydrolysis of this compound at 25°C. As the pH increases, the half-life of this compound decreases dramatically due to base-catalyzed hydrolysis.[1][11]

pHHalf-life
6140 hours
714 hours
81.4 hours
90.14 hours (approx. 8.4 minutes)

Experimental Protocols

Protocol 1: Minimizing Hydrolysis During N-Alkylation of an Amine with this compound

This protocol provides a general procedure for the N-alkylation of an amine using this compound while minimizing the risk of hydrolysis.

  • Preparation:

    • Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.

    • Use anhydrous acetone or dimethylformamide (DMF) as the solvent.

    • Dry anhydrous potassium carbonate (K2CO3) in an oven at >120°C for at least 2 hours and cool in a desiccator.

  • Reaction Setup:

    • Assemble the glassware under a stream of dry nitrogen or argon.

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add the amine (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

    • Add the anhydrous solvent via syringe.

    • Stir the mixture for 10-15 minutes to ensure a good suspension of the base.

  • Reaction Execution:

    • Slowly add this compound (1.1-1.2 eq) to the stirred suspension at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is slow at room temperature, gently heat the mixture to 40-50°C. Avoid excessive heating to minimize side reactions.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts (K2CO3 and KCl).

    • Rinse the filter cake with a small amount of the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography, recrystallization, or distillation as required.

Visualizations

Side_Reactions cluster_conditions Reaction Conditions Reactants Reactants (R-NuH + ClCH2COOCH3) Desired_Product Desired Product (R-Nu-CH2COOCH3) Reactants->Desired_Product  Desired SN2 Pathway Hydrolysis_Product Hydrolysis Byproduct (ClCH2COO- + CH3OH) Reactants->Hydrolysis_Product  Hydrolysis (Saponification) (H2O present) Elimination_Product Elimination Byproduct Reactants->Elimination_Product  Elimination (Strong/Bulky Base) Base Base

Caption: Competing reaction pathways for this compound with a nucleophile in the presence of a base.

Troubleshooting_Workflow Start Low Yield or Unexpected Product Check_Byproduct Identify Byproduct(s) (e.g., via MS, NMR) Start->Check_Byproduct Is_Hydrolysis Byproduct is Water-Soluble? Check_Byproduct->Is_Hydrolysis Is_Epoxide Byproduct is an Epoxide? Is_Hydrolysis->Is_Epoxide No Sol_Hydrolysis Action: Ensure Anhydrous Conditions - Dry solvents/reagents - Inert atmosphere Is_Hydrolysis->Sol_Hydrolysis Yes Is_Alkene Byproduct is an Alkene? Is_Epoxide->Is_Alkene No Sol_Epoxide Cause: Darzens Condensation Action: Change base or order of addition Is_Epoxide->Sol_Epoxide Yes Sol_Alkene Cause: Elimination Reaction Action: Use weaker/non-bulky base, lower temperature Is_Alkene->Sol_Alkene Yes Other Other Side Reaction (Consult Literature) Is_Alkene->Other No

Caption: Troubleshooting workflow for unexpected results in reactions involving this compound.

Darzens_Mechanism MCA ClCH2COOCH3 Base Base Enolate Enolate Intermediate ([ClCHCOOCH3]-) MCA->Enolate Deprotonation Carbonyl Ketone/Aldehyde (R2C=O) Adduct Aldol-type Adduct Enolate->Adduct Nucleophilic Attack Epoxide α,β-Epoxy Ester (Glycidic Ester) Adduct->Epoxide Intramolecular SN2 (Cl- displaced)

Caption: Simplified mechanism of the Darzens condensation side reaction.

References

Technical Support Center: Troubleshooting Low Conversion in SN2 Reactions with Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during SN2 reactions involving methyl chloroacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion in SN2 reactions with methyl chloroacetate?

Low conversion in SN2 reactions with methyl chloroacetate can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or concentration of reactants can lead to incomplete reactions.

  • Poor Nucleophile Choice: The nucleophile may be too weak or sterically hindered to efficiently attack the electrophilic carbon of methyl chloroacetate.

  • Inappropriate Solvent Selection: The use of protic solvents can solvate the nucleophile, reducing its reactivity.

  • Presence of Water: Moisture can lead to the hydrolysis of the ester group in methyl chloroacetate, a competing side reaction.[1][2][3][4]

  • Competing Elimination (E2) Reactions: While less common for methyl substrates, under strongly basic conditions, E2 elimination can become a significant side reaction.[5][6][7][8][9]

  • Impure Reagents: The presence of impurities in methyl chloroacetate, the nucleophile, or the solvent can interfere with the reaction.

Q2: How does the choice of nucleophile impact the reaction yield?

The strength and steric bulk of the nucleophile are critical. Strong, less sterically hindered nucleophiles generally result in higher yields and faster reaction rates. For instance, nucleophiles like azide (N₃⁻) and cyanide (CN⁻) are excellent for SN2 reactions with methyl chloroacetate.[10][11][12][13][14][15] In contrast, bulky nucleophiles or weaker nucleophiles will lead to lower conversion rates.

Q3: Which solvents are recommended for SN2 reactions with methyl chloroacetate?

Polar aprotic solvents are the preferred choice as they can dissolve both the substrate and the nucleophilic salt while not solvating the nucleophile as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive. Recommended solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Acetonitrile

Protic solvents like water, methanol, and ethanol should generally be avoided as they can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate.[5]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing low to no formation of your desired product, consider the following troubleshooting steps. The accompanying flowchart provides a visual guide to this process.

Troubleshooting_Low_Conversion Troubleshooting Low Conversion in SN2 Reactions start Low or No Product Formation check_reagents Verify Reagent Purity and Integrity start->check_reagents check_nucleophile Evaluate Nucleophile Strength and Sterics check_reagents->check_nucleophile Reagents OK purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurities Found check_solvent Assess Solvent Choice and Purity check_nucleophile->check_solvent Nucleophile Suitable change_nucleophile Select Stronger/Less Hindered Nucleophile check_nucleophile->change_nucleophile Weak/Bulky Nucleophile optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_solvent->optimize_conditions Solvent Appropriate change_solvent Switch to Anhydrous Polar Aprotic Solvent check_solvent->change_solvent Protic/Wet Solvent consider_side_reactions Investigate Potential Side Reactions optimize_conditions->consider_side_reactions Optimization Fails modify_conditions Systematically Vary Conditions optimize_conditions->modify_conditions Suboptimal Conditions Suspected hydrolysis Hydrolysis of Ester consider_side_reactions->hydrolysis elimination E2 Elimination consider_side_reactions->elimination mitigate_side_reactions Adjust Conditions to Minimize Side Reactions (e.g., lower temperature, less basic nucleophile) hydrolysis->mitigate_side_reactions elimination->mitigate_side_reactions purify_reagents->start change_nucleophile->start change_solvent->start success Improved Conversion modify_conditions->success mitigate_side_reactions->success

Caption: Troubleshooting workflow for low SN2 conversion.

Troubleshooting Steps:

  • Verify Reagent Purity:

    • Ensure that the methyl chloroacetate is free from acidic impurities or water.

    • Confirm the purity and reactivity of your nucleophile. Old or improperly stored nucleophiles may have degraded.

    • Use anhydrous solvents to prevent hydrolysis of the ester.

  • Evaluate the Nucleophile:

    • If using a weak nucleophile, consider switching to a stronger one. For example, if an alcohol is giving low yields, converting it to its corresponding alkoxide will significantly increase its nucleophilicity.

  • Assess the Solvent:

    • If you are using a protic solvent (e.g., ethanol, water), switch to a polar aprotic solvent like DMSO, DMF, or acetone. This will enhance the nucleophile's reactivity.[5]

  • Optimize Reaction Conditions:

    • Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions like elimination. Try running the reaction at a lower temperature for a longer period or vice versa.

    • Concentration: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Increasing the concentration of either or both can improve the conversion rate.

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[16][17][18]

Issue 2: Presence of Significant Side Products

The formation of side products can significantly reduce the yield of your desired SN2 product. Here's how to address common side reactions:

A. Hydrolysis:

The ester group of methyl chloroacetate is susceptible to hydrolysis, especially in the presence of water and either acid or base.

  • Symptoms: Presence of chloroacetic acid and methanol in your reaction mixture.

  • Solutions:

    • Use anhydrous solvents and reagents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • If your nucleophile is basic, be aware that it can also catalyze hydrolysis.

B. E2 Elimination:

With strongly basic and sterically hindered nucleophiles, an E2 elimination reaction can compete with the SN2 pathway, leading to the formation of an alkene.

  • Symptoms: Formation of elimination products.

  • Solutions:

    • Use a less basic nucleophile if possible.

    • Lower the reaction temperature, as elimination reactions are often favored at higher temperatures.[5]

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the expected impact of different nucleophiles and solvents on the yield of SN2 reactions with methyl chloroacetate. Note that these are representative yields and can vary based on specific reaction conditions.

Table 1: Effect of Nucleophile on SN2 Reaction Yield with Methyl Chloroacetate

NucleophileTypical SolventExpected Yield (%)Reference(s)
Sodium Azide (NaN₃)DMSO~90%[19]
Potassium Cyanide (KCN)EthanolModerate[11][12][13][14][15]
Sodium Thiophenoxide (NaSPh)DMFHigh-
AnilineDMFModerate to High-
Sodium Iodide (NaI)AcetoneHigh-

Table 2: Effect of Solvent on the SN2 Reaction of Methyl Chloroacetate with Azide

SolventRelative RateExpected YieldReference(s)
Methanol1Low[20][21]
DMF~2800Very High[20][21]
DMSO~1300Very High[19][20][21]
Acetonitrile~5000Very High[19][20][21]
AcetoneModerateModerate to High-

Experimental Protocols

General Protocol for SN2 Reaction of Methyl Chloroacetate with Sodium Azide

This protocol provides a general procedure for the synthesis of methyl azidoacetate.

Protocol_Workflow setup 1. Setup Reaction reagents 2. Add Reagents - Methyl Chloroacetate - Sodium Azide - Anhydrous DMSO setup->reagents reaction 3. Heat and Stir (e.g., 50-60°C) reagents->reaction monitor 4. Monitor Reaction (TLC or GC) reaction->monitor workup 5. Work-up - Quench with water - Extract with organic solvent monitor->workup Reaction Complete purify 6. Purify Product (e.g., Column Chromatography) workup->purify characterize 7. Characterize Product (NMR, IR, MS) purify->characterize

References

Technical Support Center: Optimization of Reaction Conditions for Methyl Chloroacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl chloroacetate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of methyl chloroacetate, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction due to equilibrium.[1][2][3] - Suboptimal reaction temperature or time. - Inefficient catalyst or incorrect catalyst loading. - Loss of product during workup and purification.[1][2]- Increase the concentration of methanol or continuously remove water to shift the equilibrium towards the product.[1][2][3][4][5] - Optimize temperature and reaction time based on the catalyst used. For cation exchange resins, a temperature of 70°C for 2 hours has been shown to be effective.[6][7] - Evaluate different catalysts (e.g., sulfuric acid, cation exchange resins) and optimize their concentration.[6][7] - Minimize losses during neutralization and distillation by carefully controlling the process.[1][2]
Low Product Purity - Presence of unreacted chloroacetic acid or methanol.[4] - Formation of byproducts such as methyl dichloroacetate.[4][8] - Incomplete separation of the ester from the aqueous layer.[8] - Insufficient purification.- Ensure the reaction goes to completion or near completion. - Optimize reaction conditions to minimize side reactions. - After the reaction, wash the crude product with a sodium carbonate solution to neutralize and remove unreacted acid.[9][10] - Employ efficient distillation techniques, such as vacuum distillation, to purify the final product.[5][9]
Equipment Corrosion - Use of strong acid catalysts like concentrated sulfuric acid.[1][6][7]- Consider using a less corrosive catalyst, such as a solid acid catalyst like a cation exchange resin.[6][7] - If using strong acids, ensure the reactor and associated equipment are made of corrosion-resistant materials.
Difficult Product Separation - Poor phase separation between the organic and aqueous layers.[8] - Formation of emulsions during washing steps.- The addition of a water-carrying agent like cyclohexane may improve separation. - Allow sufficient time for the layers to separate and consider gentle agitation during washing to prevent emulsion formation.
Slow Reaction Rate - Low reaction temperature. - Insufficient catalyst activity or concentration. - Poor mixing.- Increase the reaction temperature within the optimal range for the chosen catalyst. - Increase the catalyst loading or switch to a more active catalyst. - Ensure adequate stirring speed to overcome diffusion limitations.[9]

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing methyl chloroacetate?

The most prevalent method is the direct esterification of chloroacetic acid with methanol.[4][5] This is a reversible reaction that typically requires an acid catalyst to proceed at a reasonable rate.[1][2][3][4]

2. What are the key parameters to optimize for this reaction?

The critical parameters to optimize include:

  • Molar ratio of reactants: An excess of methanol is often used to drive the equilibrium towards the formation of the ester.[1][2][3] A molar ratio of 1.4:1 (alcohol to acid) has been reported as optimal when using a cation exchange resin catalyst.[6][7]

  • Catalyst type and concentration: Common catalysts include sulfuric acid and cation exchange resins.[1][6][7] The choice of catalyst can impact reaction rate, yield, and equipment corrosion.

  • Reaction temperature: The optimal temperature depends on the catalyst and solvent. For example, with a cation exchange resin, a temperature of 70°C is recommended, while other processes may operate at temperatures up to 135-145°C.[6][7][10]

  • Reaction time: Sufficient time must be allowed for the reaction to reach equilibrium or completion. A reaction time of 2 hours has been found to be effective with a cation exchange resin catalyst at 70°C.[6][7]

3. How can I improve the yield of my reaction?

To improve the yield, you can:

  • Use an excess of methanol: This shifts the reaction equilibrium towards the product side.[1][2][3]

  • Remove water as it is formed: This can be achieved through azeotropic distillation.[4] The continuous removal of reaction products also drives the reaction forward.[1][2][3]

  • Optimize the catalyst and reaction conditions: As detailed in the previous question, finding the best combination of catalyst, temperature, and time is crucial.

4. What are common impurities, and how can they be removed?

Common impurities include unreacted chloroacetic acid, methanol, water, and byproducts like methyl dichloroacetate.[4] Purification typically involves:

  • Neutralization: Washing the crude product with a basic solution, such as sodium carbonate, to remove acidic impurities.[9][10]

  • Distillation: Simple and fractional distillation (including vacuum distillation) are used to separate the methyl chloroacetate from other components.[5][9]

5. Are there greener alternatives to traditional acid catalysts?

Yes, solid acid catalysts like cation exchange resins are considered a greener alternative to strong mineral acids like sulfuric acid.[6][7] They offer advantages such as reduced equipment corrosion, easier separation from the reaction mixture, and potential for recycling and reuse.[6][7]

Experimental Protocols

General Experimental Setup for Esterification

A typical laboratory setup for the esterification of chloroacetic acid with methanol involves a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer.[9] The flask is heated using an oil bath to maintain a constant temperature.[9]

Example Protocol using a Cation Exchange Resin Catalyst
  • Charging the Reactor: In a 100 mL three-necked flask, add 0.2 mol of chloroacetic acid, the desired amount of methanol (e.g., a 1.4:1 molar ratio to the acid), and the cation exchange resin catalyst (e.g., 3 wt% of the total reactants).[6][7]

  • Reaction: Heat the mixture to the desired temperature (e.g., 70°C) with constant stirring (e.g., 300 rpm).[6][7][9]

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques like gas chromatography.

  • Workup: After the reaction is complete (e.g., after 2 hours), cool the flask in a water bath.[6][7][9] Separate the catalyst by filtration. The reaction mixture may spontaneously separate into two phases, an organic phase and an aqueous phase.[9]

  • Purification: Wash the organic phase with a saturated aqueous solution of sodium carbonate, followed by water.[10] Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and then purify by distillation.

Visualizations

Experimental_Workflow Experimental Workflow for Methyl Chloroacetate Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Charge Reactants (Chloroacetic Acid, Methanol) catalyst Add Catalyst (e.g., Cation Exchange Resin) reactants->catalyst reaction_step Heat and Stir (e.g., 70°C, 300 rpm) catalyst->reaction_step cooling Cool Reaction Mixture reaction_step->cooling filtration Filter to Remove Catalyst cooling->filtration neutralization Neutralize with Na2CO3 filtration->neutralization distillation Purify by Distillation neutralization->distillation product_analysis Analyze Product (e.g., GC for Purity) distillation->product_analysis

Caption: Workflow for methyl chloroacetate synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions No solution_equilibrium Increase Methanol Ratio or Remove Water check_equilibrium->solution_equilibrium Yes check_workup Are there losses during workup? check_conditions->check_workup Yes solution_conditions Optimize Temperature, Time, and Catalyst Loading check_conditions->solution_conditions No solution_workup Refine Neutralization and Distillation Procedures check_workup->solution_workup Yes end Yield Improved check_workup->end No solution_equilibrium->end solution_conditions->end solution_workup->end

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Managing Thermal Runaway in Large-Scale Methylchloroacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on identifying, preventing, and managing thermal runaway events during the large-scale synthesis of methylchloroacetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental and production stages.

Frequently Asked Questions (FAQs)

Q1: What is thermal runaway and why is it a critical concern in this compound synthesis?

A1: Thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.[1] The synthesis of this compound via the esterification of chloroacetic acid with methanol is an exothermic process.[2] On a large scale, the ratio of heat exchange surface area to the reaction volume decreases, making heat removal more challenging.[3] A failure in the cooling system, improper reactant addition, or poor mixing can lead to a rapid increase in temperature and pressure, potentially causing reactor rupture, explosion, and the release of toxic and flammable materials.[4][5]

Q2: What are the primary causes of thermal runaway in this specific reaction?

A2: The primary causes can be categorized as follows:

  • Inadequate Cooling: The cooling capacity of the reactor is insufficient to remove the heat generated by the reaction. This can be due to undersized cooling jackets, coolant flow failure, or a coolant temperature that is too high.[6]

  • Incorrect Reactant Addition: Adding reactants, particularly the limiting reagent, too quickly can lead to a rapid release of heat that overwhelms the cooling system.[3] An accumulation of unreacted starting materials followed by a sudden increase in reaction rate is a classic runaway scenario.

  • Agitation Failure: Poor mixing can create localized "hot spots" where the reaction temperature is significantly higher than the bulk temperature. These hot spots can initiate a runaway reaction that propagates through the entire reactor volume.[7]

  • Contamination: The presence of contaminants can sometimes catalyze the desired reaction or an undesired side reaction, leading to an unexpected increase in heat generation.

  • Mischarging of Reactants: Charging the wrong reactants or incorrect ratios can lead to a more energetic or uncontrollable reaction.[8]

Q3: What are the early warning signs of an impending thermal runaway?

A3: Early detection is crucial for preventing a catastrophic event. Key indicators include:

  • A steady, uncontrolled rise in the reaction temperature, even with maximum cooling applied.

  • A significant increase in the reactor pressure.

  • An increase in the temperature of the cooling jacket outlet, indicating a high rate of heat removal.

  • Unusual sounds from the reactor, such as boiling or rumbling.

  • Visible changes in the reaction mixture, such as color change or vigorous bubbling, if observable.

Continuous monitoring of temperature and pressure is essential for early detection.[9]

Troubleshooting Guide

Problem: Sudden and Rapid Temperature Increase

Possible Cause Immediate Action Preventative Measure
Cooling System Failure 1. Immediately stop all reactant feeds.2. If safe, inject a pre-determined quenching agent.3. Initiate emergency reactor venting if pressure is rising rapidly.4. Alert all personnel and prepare for evacuation.1. Implement a rigorous preventative maintenance schedule for the cooling system.2. Install redundant cooling systems or an emergency cooling source.3. Use alarms to signal loss of coolant flow or high coolant temperature.
Reactant Addition Too Fast 1. Immediately stop the reactant feed.2. Maximize cooling to the reactor.3. Monitor temperature and pressure closely.1. Develop and strictly follow a detailed standard operating procedure (SOP) for reactant addition rates.2. Use automated dosing systems with interlocks tied to reactor temperature.3. Perform reaction calorimetry studies to determine safe addition rates.
Agitation Failure 1. Immediately stop all reactant feeds.2. Attempt to restart the agitator. If unsuccessful, proceed to emergency shutdown.3. Be aware that restarting agitation after reactant accumulation can be extremely hazardous.1. Regularly inspect and maintain the agitator and its drive system.2. Install sensors to detect agitator failure and link them to an alarm and automated shutdown sequence.

Problem: Reactor Pressure Rising Above Safe Limits

Possible Cause Immediate Action Preventative Measure
Gas Generation from Decomposition 1. Follow immediate actions for a rapid temperature increase.2. If temperature is stable, the pressure rise may be due to a side reaction. Investigate the source.1. Characterize the thermal stability of reactants, products, and intermediates to identify decomposition temperatures.2. Operate the reaction at a temperature with a sufficient safety margin below the decomposition onset temperature.
Boiling of Solvent/Reactants 1. Immediately stop all heating and maximize cooling.2. If pressure continues to rise, initiate controlled venting.1. Ensure the reaction operating temperature is well below the boiling point of the solvent and reactants at the operating pressure.2. Use a properly sized condenser for reflux operations.

Quantitative Data for Thermal Hazard Assessment

A thorough thermal hazard assessment is critical before scaling up any exothermic reaction. This involves determining key safety parameters through calorimetric studies. While specific data for every large-scale this compound reaction will vary with conditions (e.g., catalyst, solvent, concentration), the following table provides an illustrative example of the type of data that should be collected.

Parameter Description Illustrative Value Significance
Heat of Reaction (ΔHrxn) The total heat released by the desired reaction.-65 kJ/molDetermines the total amount of heat that must be removed.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the heat of reaction were to be absorbed by the reaction mass without any heat loss.[10]150 °CA high ΔTad indicates a severe potential hazard.
Time to Maximum Rate under Adiabatic Conditions (TMRad) The time it takes for the reaction to reach its maximum rate of heat generation under adiabatic (no heat loss) conditions.[11]Varies with temperatureA shorter TMRad indicates a more rapid and dangerous runaway.
Temperature of No Return (TNR) The temperature at which the reaction can no longer be controlled by the cooling system.95 °CThe process temperature must be kept below this value.
TD24 The temperature at which the TMRad for decomposition is 24 hours.[12]120 °CConsidered a relatively safe upper limit for storage and handling.
Decomposition Onset Temperature (Tonset) The temperature at which the product or reaction mixture begins to decompose exothermically.140 °CThe maximum temperature of the synthesis reaction should remain well below this temperature.

Note: The values in this table are for illustrative purposes only and must be determined experimentally for each specific process.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability Screening

This protocol provides a general procedure for screening the thermal stability of reactants, reaction mixtures, and products.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a high-pressure DSC pan.

    • Hermetically seal the pan to prevent evaporation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the starting temperature to ambient and the ending temperature to a point beyond the expected decomposition temperature (e.g., 350 °C).

    • Program a heating rate of 2-10 °C/min.

  • Data Analysis:

    • Analyze the resulting heat flow versus temperature curve to determine the onset temperature of any exothermic events, which indicates the beginning of decomposition.

    • Integrate the peak of the exotherm to determine the heat of decomposition.

Protocol 2: Reaction Calorimetry (RC1e) for Synthesis Hazard Assessment

This protocol outlines a method to determine the heat of reaction, heat flow, and adiabatic temperature rise for the this compound synthesis.

  • Reactor Setup:

    • Assemble a calibrated RC1e reactor system with the appropriate stirrer and probes (temperature, pressure).

    • Charge the reactor with the initial reactants (e.g., chloroacetic acid and solvent).

  • Reaction Execution:

    • Bring the reactor contents to the desired starting temperature.

    • Begin the controlled addition of the second reactant (e.g., methanol) at a pre-determined rate.

    • Continuously monitor the reaction temperature, jacket temperature, and reactant addition rate.

  • Data Analysis:

    • The instrument's software will calculate the real-time heat flow from the reaction.

    • Integrate the heat flow over the course of the reaction to determine the total heat of reaction.

    • Use the heat of reaction and the specific heat capacity of the reaction mass (which can also be measured in the RC1e) to calculate the adiabatic temperature rise (ΔTad).

Visualizing Workflows and Logical Relationships

Thermal_Runaway_Troubleshooting A Sudden Temperature Rise Detected B Stop All Reactant Feeds A->B C Maximize Cooling B->C D Is Temperature Controlled? C->D E Monitor System D->E Yes F Initiate Emergency Shutdown D->F No G Quench Reaction F->G H Emergency Venting F->H

Caption: Troubleshooting logic for a sudden temperature increase.

Experimental_Workflow_for_Thermal_Hazard_Assessment cluster_screening Initial Screening cluster_synthesis_study Synthesis Hazard Study cluster_runaway_simulation Runaway Scenario Simulation A DSC on Reactants & Products B Determine Tonset & ΔHdecomp A->B C Reaction Calorimetry (e.g., RC1e) B->C D Determine ΔHrxn, Heat Flow, & ΔTad C->D E Adiabatic Calorimetry (e.g., ARC) D->E F Determine TMRad & TD24 E->F G G F->G Safe Operating Parameters Defined

Caption: Workflow for comprehensive thermal hazard assessment.

Emergency Procedures

In the event of a suspected thermal runaway, the immediate priorities are the safety of all personnel and the containment of the incident.

  • ALARM: Activate the local and site-wide emergency alarms.

  • EVACUATE: All non-essential personnel must evacuate to a designated safe assembly point.

  • COMMUNICATE: The reactor operator or emergency response team leader must communicate the situation to the site's emergency services and management.

  • CONTROL (if safe to do so):

    • Stop Feeds: Immediately cease the addition of all reactants.

    • Maximize Cooling: Ensure all cooling systems are operating at their maximum capacity.

    • Quench: If a pre-determined and tested quenching system is in place, activate it. A suitable quenching agent for an esterification reaction could be a cold, inert solvent or a weak base to neutralize the acid catalyst, but this must be validated at a small scale.

    • Vent: If the pressure is rising uncontrollably towards the reactor's design limit, initiate emergency venting to a safe location or a containment system.[11]

  • DO NOT:

    • Attempt to restart a failed agitator after significant reactant accumulation.

    • Confine a venting reactor.

    • Approach the reactor if the runaway is advanced.

A detailed and practiced emergency response plan is mandatory for any facility handling large-scale exothermic reactions.[9] This plan should include specific actions for a this compound reaction runaway, contact information for emergency services, and clear roles and responsibilities for all personnel.

References

Technical Support Center: Purification of Products from Methyl Chloroacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving methyl chloroacetate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of products from methyl chloroacetate reactions.

Question 1: After my reaction with methyl chloroacetate, I see multiple spots on my TLC plate. How do I identify the main impurities?

Answer:

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities alongside your desired product. The most common impurities in reactions involving methyl chloroacetate are typically unreacted starting materials and byproducts from side reactions.

Common Impurities to Consider:

  • Unreacted Methyl Chloroacetate: A common starting material that may not have fully reacted.

  • Unreacted Nucleophile: The second reactant in your synthesis.

  • Unreacted Chloroacetic Acid: Can be present as an impurity in the starting methyl chloroacetate or formed from hydrolysis.[1]

  • Methanol: Can also be present in the starting material or result from hydrolysis or transesterification.[1]

  • Methyl Dichloroacetate: A potential impurity in the starting methyl chloroacetate.[1]

  • Hydrolysis Product: Your ester product can hydrolyze back to the carboxylic acid and methanol, especially in the presence of water and acid or base.[1]

  • Side-Products: Depending on your specific reaction, other side-products may form.

To identify these, you can run co-spots on your TLC plate with the starting materials. A spot that aligns with a starting material confirms its presence. For other impurities, techniques like LC-MS or GC-MS can help in their identification.

Question 2: My crude product is acidic. How should I neutralize it before further purification?

Answer:

An acidic crude product is a common issue, often due to residual acid catalysts or unreacted chloroacetic acid.[1][2] Neutralization is a critical step to prevent product decomposition during subsequent purification, especially if heating is involved.

A typical procedure involves washing the crude product (dissolved in a suitable organic solvent) with a mild basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is generally recommended.[3][4]

Caution:

  • Add the basic solution slowly and carefully, as the neutralization reaction can produce carbon dioxide gas, leading to pressure buildup in a separatory funnel.

  • After washing with the basic solution, it is good practice to wash with brine (saturated NaCl solution) to help break any emulsions and remove excess water before drying the organic layer.

Question 3: I am having difficulty separating my product from unreacted methyl chloroacetate by distillation. What should I do?

Answer:

If your product has a boiling point close to that of methyl chloroacetate (129-131 °C at atmospheric pressure), simple distillation may not be effective.[1] In this scenario, you have a few options:

  • Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) to increase the separation efficiency.[5] This provides a greater surface area for repeated vaporization-condensation cycles, allowing for a better separation of components with close boiling points.

  • Vacuum Distillation: If your product is stable at elevated temperatures, reducing the pressure will lower the boiling points of all components. This can sometimes increase the boiling point difference between your product and methyl chloroacetate, facilitating separation.

  • Alternative Purification Methods: If distillation is not feasible, consider other techniques such as column chromatography or recrystallization.

Question 4: My product, which is a solid, "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when a solid melts in the hot recrystallization solvent and comes out of solution as a liquid rather than crystallizing upon cooling. This is often due to the solvent being too nonpolar for the compound at elevated temperatures or the presence of impurities.

Troubleshooting Steps:

  • Add a More Polar Co-solvent: While the solution is hot, add a small amount of a miscible, more polar solvent in which your compound is less soluble. Common solvent mixtures for esters include hexane/ethyl acetate, methanol/water, and acetone/water.

  • Lower the Temperature Before Cooling: Allow the solution to cool more slowly. You can also try seeding the solution with a small crystal of the pure product to induce crystallization.

  • Re-dissolve and Add Less Solvent: You may have used too much solvent. Try to evaporate some of the solvent to create a more saturated solution and then allow it to cool slowly.

  • Purify Further Before Recrystallization: Significant impurities can inhibit crystal formation. Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove some impurities before attempting recrystallization again.

Frequently Asked Questions (FAQs)

What are the most common purification strategies for products of methyl chloroacetate reactions?

The choice of purification strategy depends on the physical properties (e.g., solid vs. liquid, boiling point, polarity) of your product and the nature of the impurities. The most common methods include:

  • Extraction and Washing: To remove water-soluble impurities like salts and acids.

  • Distillation: For liquid products, particularly fractional and vacuum distillation to separate components with different boiling points.[3][6]

  • Recrystallization: For solid products, to obtain high-purity crystalline material.

  • Column Chromatography: A versatile technique to separate compounds based on their polarity. This is often used when other methods fail or for very complex mixtures.[7]

What are some recommended solvent systems for column chromatography of ester products?

For column chromatography of esters, which are moderately polar, a common stationary phase is silica gel. The mobile phase (eluent) is typically a mixture of a nonpolar solvent and a slightly more polar solvent. Good starting points for eluent systems include mixtures of:

  • Hexanes and Ethyl Acetate

  • Heptane and Ethyl Acetate

  • Dichloromethane and Hexanes

The optimal ratio of the solvents needs to be determined by TLC analysis to achieve good separation (Rf values ideally between 0.2 and 0.5).

How can I remove residual water from my purified liquid product?

After an aqueous workup, the organic layer containing your product will be saturated with water. To remove this, use a suitable drying agent. Common choices for drying ester solutions include:

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Potassium Carbonate (K₂CO₃)[8]

After adding the drying agent and allowing it to sit for a period (with occasional swirling), the drying agent is removed by gravity filtration before the solvent is evaporated.

My final product is still showing impurities by GC/HPLC. What are my options?

If your product still shows impurities after a primary purification step, you may need to perform a second, different purification technique. For example:

  • If you performed a distillation, you could follow it with column chromatography.

  • If you performed a recrystallization, you could try recrystallizing from a different solvent system or use column chromatography.

  • Preparative HPLC can be used for difficult separations to obtain a highly pure sample, although it is often used for smaller-scale purifications.

Data Presentation

Table 1: Physical Properties of Methyl Chloroacetate and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Methyl Chloroacetate108.52129-131
Chloroacetic Acid94.50189
Methanol32.0464.7
Methyl Dichloroacetate142.97143-144
Water18.02100

This data can be used to inform the selection of purification methods, particularly distillation.

Table 2: Purity Levels and Yields from Different Purification Strategies

Purification MethodTypical Purity AchievedTypical YieldNotes
Neutralization and Distillation98-99%[2]~96%[4][6]Effective for removing acidic impurities and other volatile components.
Reactive Distillation>99.5%[7]HighCombines reaction and separation in one step, can be very efficient.
Column Chromatography>99%VariableHighly effective for complex mixtures but can be less scalable.
Recrystallization>99%VariableExcellent for obtaining high-purity solids.

Experimental Protocols

Protocol 1: General Purification of a Liquid Product by Washing and Distillation
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Aqueous Wash: Wash the organic layer with water, followed by a wash with brine.

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Filtration: Filter off the drying agent.

  • Solvent Removal: Remove the bulk of the solvent by rotary evaporation.

  • Distillation: Set up a distillation apparatus (simple, fractional, or vacuum as needed). Collect the fraction corresponding to the boiling point of the desired product.

Protocol 2: Purification of a Solid Product by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For esters, common solvents include ethanol, methanol, hexane/ethyl acetate, or toluene.[8][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, if necessary, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.

Visualizations

experimental_workflow_distillation start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve wash_bicarb Wash with NaHCO3 (aq) dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Anhydrous MgSO4 wash_brine->dry filter Filter dry->filter rotovap Rotary Evaporation filter->rotovap distill Distillation (Simple/Fractional/Vacuum) rotovap->distill product Pure Liquid Product distill->product

Caption: Experimental workflow for the purification of a liquid product by washing and distillation.

troubleshooting_oiling_out start Product 'Oils Out' During Recrystallization add_cosolvent Add a more polar co-solvent start->add_cosolvent Is solvent too nonpolar? slow_cool Cool solution more slowly / Seed with crystal start->slow_cool Is cooling too rapid? concentrate Evaporate some solvent start->concentrate Is solution too dilute? pre_purify Pre-purify by another method (e.g., column) start->pre_purify Are there significant impurities? result Successful Crystallization add_cosolvent->result slow_cool->result concentrate->result pre_purify->result

Caption: Troubleshooting logic for when a product "oils out" during recrystallization.

References

identifying unexpected byproducts in methylchloroacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methylchloroacetate. Our aim is to help identify and understand the formation of unexpected byproducts during this chemical process.

Troubleshooting Guide: Unexpected Byproducts

The presence of unexpected peaks in your analytical data, such as Gas Chromatography (GC) chromatograms, can indicate the formation of byproducts. The following table summarizes potential unexpected byproducts, their likely causes, and suggested corrective actions.

Observed Unexpected Byproduct Potential Cause Suggested Corrective Action
Methyl dichloroacetate / Methyl trichloroacetate Impurities in the chloroacetic acid starting material.[1]Use higher purity chloroacetic acid. Analyze the starting material for the presence of di- and trichloroacetic acid before use.
Dimethyl ether Side reaction of the methanol reactant, particularly when using a strong acid catalyst like sulfuric acid at elevated temperatures.[2]Optimize the reaction temperature to favor esterification over ether formation. Consider using an alternative catalyst that is less prone to promoting this side reaction.
Methyl hydrogen sulfate Reaction between methanol and a sulfuric acid catalyst.[3][4]Use the minimum effective amount of sulfuric acid catalyst. Consider alternative, non-sulfur-containing acid catalysts.
Methane, Ethylene, Chloromethane, Dichloromethane Thermal decomposition of this compound at excessively high temperatures.[5]Carefully control the reaction and distillation temperatures to avoid thermal degradation of the product.[5]
Glycolic acid methyl ester Presence of glycolic acid as an impurity in the chloroacetic acid starting material.Source chloroacetic acid with a low glycolic acid content.
Methyl methoxyacetate Reaction of this compound with residual methanol or methoxide ions, especially under basic conditions or at elevated temperatures.Ensure complete removal of methanol after the reaction. Avoid basic conditions during workup if this byproduct is a concern.

Frequently Asked Questions (FAQs)

Q1: What are the most common, expected impurities in this compound synthesis?

A1: The most common impurities are typically unreacted starting materials such as chloroacetic acid and methanol, as well as water, which is a byproduct of the esterification reaction.[5] Additionally, methyl dichloroacetate can be present if the chloroacetic acid starting material contains dichloroacetic acid.

Q2: My final product is darker than expected. What could be the cause?

A2: A darker-than-expected product can be an indication of thermal degradation. If the reaction or distillation is carried out at excessively high temperatures, this compound can decompose, leading to the formation of colored impurities.[5][6] Ensure that the temperature is carefully controlled throughout the process.

Q3: I am using a sulfuric acid catalyst and see an unexpected peak in my GC analysis. What could it be?

A3: When using sulfuric acid as a catalyst, side reactions with methanol can occur, leading to the formation of byproducts such as dimethyl ether or methyl hydrogen sulfate.[2][3][4] The formation of these byproducts is more likely at higher temperatures.

Q4: Can impurities in my starting materials lead to unexpected byproducts?

A4: Yes, impurities in the starting materials are a common source of unexpected byproducts. For example, chloroacetic acid can contain small amounts of dichloroacetic acid and trichloroacetic acid, which will also be esterified to form methyl dichloroacetate and methyl trichloroacetate, respectively.[1] It is recommended to analyze the purity of your starting materials before beginning the synthesis.

Q5: How can I minimize the formation of byproducts during synthesis?

A5: To minimize byproduct formation, consider the following:

  • Use high-purity starting materials.

  • Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to prevent thermal decomposition and side reactions.

  • Use the appropriate amount of catalyst to avoid excessive side reactions.

  • Ensure efficient removal of water during the reaction to drive the equilibrium towards the desired product.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

This protocol outlines a general method for the identification of volatile byproducts in a this compound synthesis reaction mixture.

1. Objective: To identify and semi-quantify known and unknown impurities in a sample from the synthesis of this compound.

2. Sample Preparation: a. Withdraw a representative sample (approximately 1 mL) from the reaction mixture or purified product. b. Dilute the sample in a suitable solvent, such as dichloromethane or ethyl acetate, to a concentration appropriate for your instrument's sensitivity (e.g., 1000 ppm). c. If necessary, filter the diluted sample to remove any particulate matter.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.
  • Mass Spectrometer: Agilent 5975C or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1 (can be adjusted based on sample concentration).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold: 5 minutes at 250 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 35-500 amu.

4. Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC). b. For each peak of interest, obtain the mass spectrum. c. Compare the obtained mass spectra with a reference library (e.g., NIST) for compound identification. d. For semi-quantification, use the peak area percentage from the TIC. For accurate quantification, a calibration with certified reference standards is required.

Visualizations

Byproduct_Troubleshooting_Workflow Workflow for Identifying Unexpected Byproducts observe_peak Observe Unexpected Peak in Analytical Data (e.g., GC-MS) characterize_peak Characterize Peak (Retention Time, Mass Spectrum) observe_peak->characterize_peak compare_library Compare Mass Spectrum to Reference Library (e.g., NIST) characterize_peak->compare_library identify_byproduct Identify Potential Byproduct compare_library->identify_byproduct investigate_cause Investigate Potential Cause identify_byproduct->investigate_cause raw_materials Raw Material Impurity? investigate_cause->raw_materials Is it a derivative of starting materials? side_reaction Side Reaction? investigate_cause->side_reaction Is it related to catalyst or solvent? degradation Thermal Degradation? investigate_cause->degradation Are reaction temperatures too high? analyze_starting_material Analyze Starting Materials raw_materials->analyze_starting_material optimize_conditions Optimize Reaction Conditions (Temp., Catalyst) side_reaction->optimize_conditions control_temp Control Reaction/Distillation Temperature degradation->control_temp implement_action Implement Corrective Action reanalyze Re-analyze Sample implement_action->reanalyze analyze_starting_material->implement_action optimize_conditions->implement_action control_temp->implement_action resolved Issue Resolved reanalyze->resolved Peak Absent not_resolved Issue Not Resolved reanalyze->not_resolved Peak Present

Caption: Troubleshooting workflow for byproduct identification.

References

how to avoid polymerization in reactions with methylchloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding unwanted polymerization during reactions involving methyl chloroacetate.

Troubleshooting Guide: Unwanted Polymerization

Unexpected polymerization of methyl chloroacetate can lead to failed reactions, product contamination, and potential safety hazards. This guide provides a systematic approach to identifying and resolving these issues.

Problem: A solid, viscous, or insoluble material has formed in the reaction mixture.

This is a primary indicator of polymerization. The following steps will help you troubleshoot the issue.

Step 1: Identify the Potential Polymerization Mechanism

Methyl chloroacetate, while not a traditional vinyl monomer, can potentially undergo polymerization through several pathways, primarily initiated by contaminants or inappropriate reaction conditions. Understanding the likely mechanism is key to selecting the correct preventative measures.

Caption: Potential polymerization pathways for methyl chloroacetate.

Step 2: Review Reaction Conditions and Reagents

Carefully examine your experimental setup and the reagents used.

ParameterPotential IssueRecommended Action
Temperature High temperatures (>100 °C) can promote thermal decomposition and radical formation.[1][2]Maintain the lowest effective reaction temperature. Use an oil bath or a temperature controller for precise control.
Light Exposure to UV light can initiate free-radical polymerization.Conduct the reaction in a fume hood with the sash down and, if necessary, wrap the reaction vessel in aluminum foil.
Atmosphere Presence of oxygen can sometimes initiate radical reactions, although some inhibitors require oxygen to be effective.For most applications, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions.
Reagents Strong bases (e.g., hydroxides, alkoxides) can initiate anionic polymerization.[3][4] Strong oxidizing or reducing agents can generate radicals.[3][4]Use weaker bases where possible. Ensure all reagents are free from peroxides and other radical-initiating impurities.
Solvent Peroxide-forming solvents (e.g., THF, diethyl ether) can be a source of radical initiators.Use freshly distilled or inhibitor-free solvents. Test for peroxides before use.
Purity of Methyl Chloroacetate Impurities from synthesis or degradation (e.g., chloroacetic acid) can affect the reaction.[3]Use high-purity methyl chloroacetate (≥99%).[5]

Step 3: Implement Preventative Measures - The Use of Inhibitors

The most effective way to prevent unwanted polymerization is to add a suitable inhibitor to the reaction mixture. The choice of inhibitor depends on the suspected polymerization mechanism.

InhibitorTypical Concentration (ppm)Mechanism of ActionMost Effective Against
4-tert-Butylcatechol (TBC) 10 - 100Radical ScavengerFree-Radical Polymerization
Hydroquinone (HQ) 100 - 1000Radical ScavengerFree-Radical Polymerization
Phenothiazine (PTZ) 50 - 500Radical ScavengerFree-Radical Polymerization

Note: The effectiveness of phenolic inhibitors like TBC and hydroquinone often relies on the presence of a small amount of oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted polymerization in reactions with methyl chloroacetate?

A1: While methyl chloroacetate is not as prone to polymerization as vinyl monomers, unwanted polymerization can be initiated by contaminants that act as radical initiators (e.g., peroxides), strong bases that can initiate anionic polymerization, or adverse reaction conditions such as high temperatures or exposure to UV light.[1][2][3]

Q2: How can I tell if my methyl chloroacetate has started to polymerize in storage?

A2: Signs of polymerization during storage include the liquid becoming viscous, cloudy, or the formation of solid precipitates. Methyl chloroacetate should be a clear, colorless liquid.[6] To ensure stability, store it in a cool, dark, and dry place in a tightly sealed container, away from incompatible materials.[3][4]

Q3: What are the most common inhibitors used to stabilize methyl chloroacetate?

A3: While not always added to commercial methyl chloroacetate for general use, inhibitors are crucial for preventing polymerization in specific applications or during prolonged storage. Common free-radical inhibitors that are effective for many reactive monomers and could be applied to methyl chloroacetate include 4-tert-Butylcatechol (TBC), Hydroquinone (HQ), and Phenothiazine (PTZ).[7][8][9]

Q4: How do I choose the right inhibitor for my reaction?

A4: The choice depends on the likely polymerization mechanism. For reactions where free-radical formation is a concern (e.g., high-temperature reactions, or when using reagents that can generate radicals), a radical scavenger like TBC, HQ, or PTZ is appropriate. If you suspect an anionic mechanism due to the presence of very strong bases, ensuring the base is added slowly and at a low temperature is more critical than adding a specific anionic polymerization inhibitor.

Q5: Will adding an inhibitor affect my desired reaction?

A5: At the low concentrations typically used, inhibitors should not significantly interfere with most desired reactions. However, it is always good practice to run a small-scale trial to confirm this. If you are concerned about interference, you can remove the inhibitor before use.

Q6: How can I remove an inhibitor from methyl chloroacetate if necessary?

A6: Inhibitors can be removed by passing the methyl chloroacetate through a column of activated alumina or a dedicated inhibitor-removal column. Alternatively, a dilute caustic wash (e.g., 5% NaOH solution) can be used to remove phenolic inhibitors like TBC and hydroquinone, followed by washing with water, drying with a suitable agent (e.g., anhydrous magnesium sulfate), and distillation.

Caption: Workflow for removing polymerization inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Inhibiting a Reaction

  • Select an appropriate inhibitor based on the potential for free-radical formation (TBC, HQ, or PTZ are good starting points).

  • Determine the required concentration. A concentration of 50-200 ppm is typically sufficient.

  • Prepare a stock solution of the inhibitor in the reaction solvent for accurate addition.

  • Add the inhibitor to the reaction vessel containing the solvent and other reagents before adding the methyl chloroacetate.

  • Proceed with the reaction under controlled temperature and inert atmosphere.

Protocol 2: Removal of Phenolic Inhibitors by Caustic Wash

  • Place the methyl chloroacetate in a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium hydroxide solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with deionized water until the aqueous layer is neutral to pH paper.

  • Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Stir for 15-30 minutes, then filter or decant the dried methyl chloroacetate.

  • For high-purity requirements, the dried liquid can be distilled.

By following these guidelines and understanding the potential for unwanted side reactions, you can significantly improve the success and safety of your experiments involving methyl chloroacetate.

References

Technical Support Center: Handling Methylchloroacetate in Reactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosivity of methylchloroacetate in laboratory and pilot-plant scale reactors.

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosion concerns when working with this compound?

A1: this compound is a halogenated ester that can be corrosive to certain materials, particularly in the presence of impurities, moisture, or at elevated temperatures.[1][2] The primary corrosion concerns include:

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form chloroacetic acid and methanol. Chloroacetic acid is more corrosive than the ester form.

  • Chloride Pitting and Crevice Corrosion: The presence of the chloride ion can lead to localized corrosion, such as pitting and crevice corrosion, especially in stainless steels.[3][4]

  • General Corrosion: Uniform corrosion can occur with less resistant materials.

Q2: What are the recommended materials of construction for a reactor to be used with this compound?

A2: The choice of material depends on the specific reaction conditions, including temperature, pressure, and the presence of other chemicals.

  • Glass-Lined Steel: This is a common and generally excellent choice for handling a wide variety of corrosive chemicals, including this compound, due to the inertness of the glass lining.[5][6][7] However, it is susceptible to thermal shock and mechanical damage.

  • Hastelloy C-276 and C-22: These nickel-chromium-molybdenum alloys offer outstanding resistance to a wide range of corrosive environments, including organic acids, and are highly resistant to pitting and crevice corrosion.[8][9][10][11][12] They are excellent choices for applications involving high temperatures or where the purity of the product is critical.

  • Stainless Steel (316 and 316L): While widely used in the chemical industry, 316 and 316L stainless steels have limited resistance to this compound, especially in the presence of water or other impurities that can lead to the formation of more corrosive byproducts.[3][4][13] Their use should be carefully evaluated based on the specific operating conditions.

Q3: Can I use a standard 316 stainless steel reactor for my reaction with this compound?

A3: The suitability of 316 stainless steel depends on your specific process conditions. For reactions at ambient temperature with pure, anhydrous this compound, it might be acceptable for short-term experiments. However, the risk of corrosion increases significantly with:

  • Elevated temperatures: Higher temperatures accelerate corrosion rates.[14][15]

  • Presence of water: Leads to the formation of more corrosive chloroacetic acid.

  • Presence of other corrosive agents: Such as strong acids or bases.

For repeated use, or for reactions at elevated temperatures, a more resistant material like glass-lined steel or Hastelloy is strongly recommended.

Q4: Are there any known incompatibilities with this compound that could exacerbate corrosion?

A4: Yes, this compound is incompatible with strong bases, oxidizing agents, and reducing agents.[1] Reactions with these substances can generate heat and produce byproducts that are more corrosive than this compound itself.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in reactors.

Problem: Discoloration of the reaction mixture or product.

Possible Cause Troubleshooting Step
Corrosion of the reactor material. 1. Immediately stop the reaction and safely cool down the reactor. 2. Carefully inspect the internal surfaces of the reactor for signs of corrosion (pitting, rust, etching). 3. If corrosion is observed, the reactor material is not suitable for the reaction conditions. Consider upgrading to a more resistant material (e.g., from stainless steel to Hastelloy or glass-lined steel). 4. Analyze the product for metal contamination.
Reaction with impurities. 1. Ensure all reactants and solvents are of high purity and anhydrous. 2. Verify the compatibility of all reaction components.

Problem: Unexpected pressure increase in the reactor.

Possible Cause Troubleshooting Step
Gas evolution from a corrosion reaction. 1. Follow emergency shutdown procedures for the reactor. 2. Once safe, vent the reactor to a scrubber or appropriate exhaust system. 3. Investigate the possibility of a corrosion reaction occurring. This is more likely with less resistant materials like stainless steel at elevated temperatures.
Decomposition of this compound or side reactions. 1. Review the reaction chemistry and thermal stability of all components. 2. Ensure the reaction temperature is being accurately controlled and has not exceeded the desired setpoint.

Problem: Pitting or localized corrosion observed on the reactor surface after a reaction.

Possible Cause Troubleshooting Step
Chloride attack on stainless steel. 1. This is a strong indication that the stainless steel is not suitable for your process conditions. 2. Discontinue the use of the stainless steel reactor for this process. 3. Switch to a material with higher resistance to chloride pitting, such as Hastelloy C-276 or C-22.
Presence of moisture leading to acidic conditions. 1. Implement stringent measures to exclude moisture from your reaction system. Use dry solvents and reactants, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Material Compatibility

While specific corrosion rate data for this compound is not widely available in published literature, the following tables provide an overview of the expected performance of common reactor materials based on their resistance to similar chemical environments (e.g., organic acids, chlorinated compounds). The corrosion rates are general estimates and should be confirmed with specific testing for your application.

Table 1: General Corrosion Resistance of Various Materials to this compound

MaterialTemperature Range (°C)Expected Corrosion Rate (mm/year)Notes
Stainless Steel 316/316L20 - 500.1 - 1.0Susceptible to pitting and crevice corrosion, especially with moisture.[3][4][13]
Hastelloy C-27620 - 200< 0.1Excellent resistance to a wide range of corrosive media.[8][12]
Hastelloy C-2220 - 200< 0.1Similar to C-276 with potentially better performance in certain oxidizing environments.[8][9]
Glass-Lined Steel-25 - 200< 0.1Excellent chemical resistance, but susceptible to thermal shock and mechanical damage.[6][7]

Table 2: Factors Influencing Corrosion Rate

FactorEffect on Corrosion RateMitigation Strategy
Temperature Increases significantly with temperature.Operate at the lowest feasible temperature.
Water Content Increases due to hydrolysis to chloroacetic acid.Use anhydrous reactants and solvents; operate under an inert atmosphere.
Impurities (e.g., acids, bases) Can accelerate corrosion.Use high-purity starting materials.

Experimental Protocols

Methodology for Material Compatibility Testing (Based on ASTM G31)

This protocol outlines a standard immersion test to determine the compatibility of a material with this compound.

1. Test Specimen Preparation:

  • Obtain coupons of the material to be tested (e.g., Stainless Steel 316, Hastelloy C-276).
  • Measure the surface area of each coupon accurately.
  • Clean the coupons with a non-corrosive solvent (e.g., acetone), dry, and weigh to the nearest 0.1 mg.

2. Experimental Setup:

  • Place the test coupon in a glass vessel. The coupon should be suspended in the liquid and not in contact with the vessel walls. A glass cradle or hook can be used for this purpose.
  • Add a sufficient volume of this compound to completely immerse the coupon. The volume should be at least 20 mL per square centimeter of the coupon's surface area.
  • The vessel should be equipped with a condenser to prevent the loss of volatile components.
  • If the effect of aeration is to be studied, a gas inlet tube can be used to bubble air or an inert gas through the solution.
  • Place the vessel in a temperature-controlled bath or on a hot plate with a temperature controller to maintain the desired test temperature.

3. Test Procedure:

  • Expose the coupon to the this compound at the desired temperature for a predetermined duration (e.g., 24, 48, or 100 hours).
  • After the exposure period, remove the coupon from the solution.
  • Clean the coupon to remove any corrosion products. This may involve gentle brushing with a non-metallic brush or using a mild cleaning solution that does not attack the base metal.
  • Rinse the coupon with deionized water and then with a volatile solvent (e.g., acetone).
  • Dry the coupon and re-weigh it to the nearest 0.1 mg.

4. Calculation of Corrosion Rate:

  • The corrosion rate (in mm/year) can be calculated using the following formula: Corrosion Rate = (K × W) / (A × T × D) Where:
  • K = a constant (8.76 × 10^4)
  • W = mass loss in grams
  • A = surface area in cm^2
  • T = exposure time in hours
  • D = density of the material in g/cm^3

Visualizations

TroubleshootingWorkflow start Corrosion Issue Identified (e.g., discoloration, pitting, pressure increase) check_material Is the reactor material appropriate for the process conditions? start->check_material check_conditions Review Operating Parameters: - Temperature - Pressure - Presence of Water/Impurities check_material->check_conditions Yes upgrade_material Upgrade Reactor Material (e.g., to Hastelloy or Glass-Lined Steel) check_material->upgrade_material No modify_process Modify Process Conditions: - Lower Temperature - Use Anhydrous Reagents - Purify Starting Materials check_conditions->modify_process Parameters out of spec consult_expert Consult a Corrosion Specialist check_conditions->consult_expert Parameters in spec end Issue Resolved upgrade_material->end modify_process->end consult_expert->upgrade_material

Caption: Troubleshooting workflow for reactor corrosion issues.

MaterialSelection start Start: Material Selection for This compound Service temp High Temperature (>50°C)? start->temp impurities Water or Corrosive Impurities Present? temp->impurities No hastelloy Hastelloy C-276 / C-22 temp->hastelloy Yes thermal_shock Risk of Thermal Shock? impurities->thermal_shock No ss316 Stainless Steel 316/316L (with caution, for mild conditions) impurities->ss316 No (Anhydrous, Pure) impurities->hastelloy Yes thermal_shock->hastelloy Yes glass_lined Glass-Lined Steel thermal_shock->glass_lined No

Caption: Decision tree for reactor material selection.

References

strategies to improve the selectivity of methylchloroacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing methylchloroacetate reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance reaction selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound, and what is the main challenge?

A1: The most common industrial method for synthesizing this compound is the direct esterification of chloroacetic acid with methanol.[1][2] This is a reversible equilibrium reaction. The primary challenge is to drive the reaction towards the product side to maximize conversion and selectivity, which involves managing the water produced during the reaction.[1][2]

Q2: What are the common side reactions that decrease the selectivity of this compound synthesis?

A2: The main side reaction affecting selectivity is the hydrolysis of the this compound product back to chloroacetic acid and methanol, especially in the presence of water.[1][3] Additionally, using certain catalysts like sulfuric acid can lead to equipment corrosion and difficulties in separating the catalyst from the product.[4][5] Under harsh conditions, further chlorination or other degradation pathways can also occur.

Q3: Can you suggest alternative reagents to this compound for similar applications?

A3: Depending on the specific synthetic goal, alternatives can be considered. For alkylation reactions, methyl bromoacetate (which is more reactive) or dimethyl sulfate may be used. For introducing an ester group, ethyl chloroacetate (less volatile) or t-butyl chloroacetate (which can be more selective under certain conditions) are viable options.[1]

Troubleshooting Guide

Problem: Low conversion of chloroacetic acid and poor yield of this compound.

Potential Cause Troubleshooting Step Explanation
Equilibrium Limitation Implement a method for continuous water removal, such as azeotropic distillation or using a water-carrying agent like cyclohexane.[1][6]The esterification reaction is reversible. Removing water, a byproduct, shifts the equilibrium towards the formation of the this compound product according to Le Chatelier's principle.[1][7]
Insufficient Catalyst Activity Increase catalyst loading or switch to a more active catalyst. Cation exchange resins or resin-modified acidic ionic liquids have shown high activity.[4][7]The catalyst concentration directly influences the reaction rate. Some modern catalysts offer higher conversion rates (>99.5%) and selectivity (100%) under optimized conditions.[7]
Suboptimal Reaction Temperature Optimize the reaction temperature. A typical range is 60-90°C.[4][6][8]Temperature affects both reaction kinetics and equilibrium. Too low a temperature results in a slow reaction rate, while too high a temperature can promote side reactions or be limited by the solvent's boiling point.
Incorrect Molar Ratio Adjust the molar ratio of methanol to chloroacetic acid. An excess of methanol is often used.Using an excess of one reactant (methanol) can drive the equilibrium towards the product side, increasing the conversion of the limiting reactant (chloroacetic acid).[4][6]

Problem: Poor selectivity with significant byproduct formation.

Potential Cause Troubleshooting Step Explanation
Product Hydrolysis Ensure efficient water removal throughout the reaction.The presence of water can lead to the hydrolysis of the ester product, reducing the overall selectivity.[1]
Catalyst-Induced Side Reactions Replace corrosive and less selective catalysts like sulfuric acid with heterogeneous catalysts such as cation exchange resins or zinc methanesulfonate.[4][6]Heterogeneous catalysts are often easier to separate, reduce corrosion issues, and can offer higher selectivity, minimizing byproduct formation.[4][6]
Reaction Temperature is Too High Lower the reaction temperature and monitor for changes in the product profile.Elevated temperatures can provide the activation energy for undesired side reactions, thereby decreasing the selectivity for the desired product.

Optimizing Reaction Conditions: A Data-Driven Approach

The selectivity and conversion of this compound synthesis are highly dependent on reaction parameters. The following table summarizes optimized conditions from various studies.

CatalystAlcohol:Acid Molar RatioCatalyst DosageTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Cation Exchange Resin1.4 : 13 wt %70270.11> 99.5[4][5]
Zinc Methanesulfonate1.1 : 10.5 mol%85-902.596.2 (for Isopropyl Chloroacetate)Not Specified[6]
Acidic Ionic Liquid Modified Resin1 : 1Fixed BedNot SpecifiedNot Specified> 99.5100[7]

Experimental Protocols

Protocol 1: Esterification of Chloroacetic Acid using a Cation Exchange Resin

This protocol is based on optimized conditions for achieving high conversion.[4][5]

Materials:

  • Chloroacetic acid

  • Methanol (reagent grade)

  • Cation exchange resin (e.g., Amberlyst 15)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Gas chromatograph (GC) for analysis

Procedure:

  • Preparation: In a round-bottom flask, combine chloroacetic acid and methanol in a 1:1.4 molar ratio.

  • Catalyst Addition: Add the cation exchange resin catalyst, amounting to 3% of the total weight of the reactants.

  • Reaction Setup: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Reaction Execution: Heat the mixture to 70°C while stirring continuously. Maintain the reaction for 2 hours.

  • Monitoring: At regular intervals, a small aliquot of the reaction mixture can be withdrawn, cooled, and analyzed by GC to monitor the conversion of chloroacetic acid.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The heterogeneous catalyst can be removed by simple filtration.

  • Purification: The resulting crude this compound can be purified by distillation to remove excess methanol and any byproducts.[2]

Protocol 2: Synthesis via Reactive Distillation

This advanced method combines reaction and distillation in a single unit to continuously remove water and drive the reaction to completion.[9]

Equipment:

  • Reactive distillation column with a reaction section and a distillation section

  • Reboiler and condenser

  • Feed pumps for chloroacetic acid and methanol

Procedure:

  • Column Setup: Pack the reaction section of the column with a suitable heterogeneous catalyst.

  • Feed Introduction: Continuously feed the chloroacetic acid and methanol mixture into the reaction section.

  • Operation: Heat the reboiler to initiate the reaction and vaporization. The esterification occurs in the reaction section.

  • Separation: As the reaction proceeds, the water-methanol-methylchloroacetate azeotrope moves up the column. In the distillation section, the components are separated.

  • Product Collection: The this compound-rich organic phase is collected from the top of the column, while water is separated. Unreacted methanol can be recycled back into the reactor.[2]

  • Purification: The collected crude ester is further purified, typically through a final dehydration and distillation step, to achieve a purity of >99.5%.[2][9]

Visualizing Workflows and Pathways

G cluster_problem Troubleshooting cluster_solution Corrective Actions cluster_outcome Outcome start Low Selectivity or Yield Observed check_temp Is Temperature Optimized? (60-90°C) start->check_temp check_ratio Is Molar Ratio Correct? (Excess Methanol) start->check_ratio check_catalyst Is Catalyst Active & Selective? start->check_catalyst check_water Is Water Being Removed? start->check_water adjust_temp Adjust Temperature check_temp->adjust_temp adjust_ratio Increase Methanol Ratio check_ratio->adjust_ratio change_catalyst Switch to Heterogeneous Catalyst (e.g., Cation Resin) check_catalyst->change_catalyst remove_water Implement Azeotropic Distillation or Reactive Distillation check_water->remove_water end_node Improved Selectivity & Yield adjust_temp->end_node adjust_ratio->end_node change_catalyst->end_node remove_water->end_node

Caption: Troubleshooting workflow for improving reaction selectivity.

ReactionPathway ChloroaceticAcid Chloroacetic Acid (ClCH₂COOH) This compound Methyl Chloroacetate (ClCH₂COOCH₃) ChloroaceticAcid->this compound Esterification (Desired Reaction) Methanol Methanol (CH₃OH) Methanol->this compound Esterification (Desired Reaction) Water Water (H₂O) This compound->ChloroaceticAcid Hydrolysis (Side Reaction)

References

Technical Support Center: Scaling Up Reactions Involving Methylchloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylchloroacetate. The following sections address common challenges encountered during the scaling up of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from laboratory to industrial production presents several key challenges. These include managing the reaction equilibrium, ensuring efficient heat and mass transfer, controlling impurities, and handling the corrosive nature of some catalysts.[1][2] Inadequate control over these factors can lead to lower yields, product contamination, and safety hazards.

Q2: What are the common impurities in industrially produced this compound and how can they be minimized?

A2: Common impurities include unreacted chloroacetic acid, methanol, water, hydrochloric acid, and byproducts like methyl dichloroacetate.[3] The formation of these impurities is often exacerbated at larger scales. To minimize them, it is crucial to optimize reaction conditions, such as temperature and reactant ratios, and to employ efficient purification methods like fractional distillation and neutralization washes.[4][5] Using a milder catalyst, such as a cation exchange resin instead of sulfuric acid, can also reduce the formation of degradation products.[6]

Q3: My this compound synthesis is resulting in a low yield after scaling up. What are the likely causes and how can I troubleshoot this?

A3: A low yield upon scaling up can stem from several factors. One of the most common issues is the presence of water, which can shift the esterification equilibrium back towards the reactants.[5] Inefficient heat removal in larger reactors can also lead to localized overheating and side reactions.[7] Furthermore, inadequate mixing can result in incomplete reactions. To troubleshoot, ensure all reactants and equipment are dry, monitor and control the reaction temperature closely, and verify that the mixing is sufficient for the reactor volume. It is also important to ensure the complete removal of water as it is formed, for example, through azeotropic distillation.[4]

Q4: What are the safety considerations when handling this compound at an industrial scale?

A4: this compound is a flammable liquid and is toxic if swallowed or inhaled.[8] When handling large quantities, it is imperative to use a closed system with proper ventilation and explosion-proof electrical equipment.[8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory.[4] Emergency procedures for spills, skin contact, and inhalation must be clearly defined and readily accessible.[4][7]

Troubleshooting Guides

Low Yield in this compound Synthesis
Symptom Possible Cause Troubleshooting Steps
Low Conversion of Chloroacetic Acid Incomplete reaction due to equilibrium limitations.- Ensure efficient removal of water via azeotropic distillation or use of a dehydrating agent.- Increase the molar ratio of methanol to chloroacetic acid.[6]- Check catalyst activity and consider increasing catalyst loading.
Insufficient reaction time or temperature.- Monitor the reaction progress using techniques like GC or HPLC.- Gradually increase reaction temperature while monitoring for side product formation.[4]
Product Loss During Workup Decomposition of this compound during neutralization.- Use a mild base for neutralization, such as sodium bicarbonate, and control the temperature during this step.- Minimize the contact time with the aqueous phase.
Inefficient extraction or distillation.- Optimize the solvent and conditions for extraction.- Perform distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.[4]
Formation of Side Products Presence of impurities in starting materials.- Use high-purity chloroacetic acid and methanol.
Reaction temperature is too high.- Optimize the reaction temperature to favor the formation of the desired product.
High Impurity Profile
Impurity Possible Cause Mitigation Strategy
Unreacted Chloroacetic Acid Incomplete reaction.- Drive the reaction to completion by removing water and using an excess of methanol.[5]
Water Incomplete removal during reaction or ingress from atmosphere.- Use a Dean-Stark apparatus or similar setup for efficient water removal.- Ensure all equipment is dry and operate under an inert atmosphere if necessary.
Methyl Dichloroacetate Impurities in the starting chloroacetic acid.- Use chloroacetic acid with a low dichloroacetic acid content.
Hydrochloric Acid Degradation of this compound.- Avoid excessive temperatures during reaction and distillation.

Experimental Protocols

Synthesis of this compound via Esterification (Lab Scale)

Materials:

  • Chloroacetic acid

  • Methanol

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add chloroacetic acid and methanol in a 1:5 molar ratio.

  • Slowly add concentrated sulfuric acid (approximately 1-2% of the weight of chloroacetic acid) to the mixture while stirring.

  • Add a few boiling chips and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude this compound by fractional distillation.

Quantitative Data

Table 1: Comparison of Reaction Parameters for this compound Synthesis
Parameter Lab Scale Pilot/Industrial Scale Reference
Catalyst Sulfuric Acid / Cation Exchange ResinCation Exchange Resin / No Catalyst[6],[9]
Temperature 60-110 °C90-130 °C[4],[10]
Methanol:Chloroacetic Acid Molar Ratio 1.4:1 to 5:11.1:1 to 2:1[6],[11]
Reaction Time 2-4 hoursContinuous process[6],[5]
Typical Yield ~96%>95%[4],[9]
Purity >98%>99.5%[4],[5]

Visualizations

G cluster_0 Scaling Up Challenges Reaction_Equilibrium Reaction Equilibrium (Water Removal) Heat_Transfer Heat Transfer (Exothermic Reaction) Mass_Transfer Mass Transfer (Mixing) Impurity_Control Impurity Control (Side Reactions) Corrosion Corrosion (Catalyst) Lab_Scale Lab Scale Synthesis Pilot_Plant Pilot Plant Lab_Scale->Pilot_Plant Scale-Up Pilot_Plant->Reaction_Equilibrium Pilot_Plant->Heat_Transfer Pilot_Plant->Mass_Transfer Industrial_Production Industrial Production Pilot_Plant->Industrial_Production Scale-Up Industrial_Production->Impurity_Control Industrial_Production->Corrosion

Caption: Key challenges in scaling up this compound synthesis.

G Start Low Yield of This compound Check_Water Check for Water in Reactants/System Start->Check_Water Check_Temp Verify Reaction Temperature Control Start->Check_Temp Check_Mixing Assess Mixing Efficiency Start->Check_Mixing Check_Workup Analyze Workup Procedure Start->Check_Workup Solution_Dry Dry Reactants and Equipment Thoroughly Check_Water->Solution_Dry Solution_Temp Optimize Temperature Profile Check_Temp->Solution_Temp Solution_Mixing Increase Agitation/ Improve Baffling Check_Mixing->Solution_Mixing Solution_Workup Use Mild Base/ Vacuum Distillation Check_Workup->Solution_Workup End Yield Improved Solution_Dry->End Solution_Temp->End Solution_Mixing->End Solution_Workup->End

Caption: Troubleshooting workflow for low yield.

G Raw_Materials Raw Materials Chloroacetic Acid Methanol Reactor Esterification Reactor Catalyst Heating & Mixing Raw_Materials:f1->Reactor:f0 Raw_Materials:f2->Reactor:f0 Condenser Condenser Reactor:f0->Condenser Vapors Separator Phase Separator Condenser->Separator Separator->Reactor:f0 Aqueous Phase (Water/Methanol) Neutralization Neutralization Vessel Separator->Neutralization Organic Phase (Crude Ester) Recycle Methanol Recycle Separator->Recycle Distillation Distillation Column Vacuum Neutralization->Distillation:f0 Product Pure Methyl- chloroacetate Distillation:f0->Product

References

Technical Support Center: Purification Strategies for Reactions Involving Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effectively removing unreacted methyl chloroacetate from a product mixture.

Troubleshooting Guide

Issue 1: Residual methyl chloroacetate is detected in the final product after purification.

Potential CauseSuggested Solution
Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to ensure the reaction has finished before initiating workup. Consider extending the reaction time or adding a slight excess of the other reactant if appropriate.
Inefficient Extraction: The aqueous washes may not be effectively removing the methyl chloroacetate.Increase the number and/or volume of aqueous washes. Ensure vigorous mixing during extraction to maximize interfacial contact. If the product is not water-sensitive, consider a basic wash (e.g., saturated sodium bicarbonate) to hydrolyze the residual methyl chloroacetate.[1][2]
Azeotrope Formation: Methyl chloroacetate can form azeotropes with certain solvents or other reaction components, making separation by simple distillation difficult.[3][4][5]If an azeotrope is suspected, consider using a different solvent for extraction and recrystallization. Alternatively, employ fractional distillation or vacuum distillation to improve separation.[3][5]
Co-elution in Chromatography: The product and methyl chloroacetate may have similar polarities, leading to poor separation on a silica gel column.Optimize the solvent system for column chromatography by performing a thorough TLC analysis with various solvent mixtures. Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), if separation on silica gel is challenging.[6]

Issue 2: Product degradation or low yield during purification.

Potential CauseSuggested Solution
Hydrolysis of Product: The use of basic aqueous washes (e.g., NaOH, K₂CO₃) to remove methyl chloroacetate may be hydrolyzing a sensitive ester product.Use a milder base for washing, such as saturated sodium bicarbonate solution.[1] Alternatively, avoid basic washes altogether and rely on other purification methods like distillation or chromatography if the product is highly base-sensitive.
Thermal Degradation of Product: The product may be decomposing at the temperatures required for distillation.Utilize vacuum distillation to lower the boiling point of the compounds.[5] For highly sensitive materials, a short-path distillation apparatus (e.g., Kugelrohr) can minimize thermal exposure.[6]
Product is Water Soluble: The desired product may be partitioning into the aqueous layer during extraction.Saturate the aqueous layer with a salt, such as sodium chloride (brine wash), to decrease the solubility of the organic product in the aqueous phase.[1][7] Perform multiple extractions with an organic solvent to maximize the recovery of the product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of methyl chloroacetate to consider during purification?

A1: Understanding the physical properties of methyl chloroacetate is crucial for selecting an appropriate purification strategy.

PropertyValueImplication for Purification
Boiling Point 129-132°C at 760 mmHg[8][9][10]Suitable for removal by distillation if the product has a significantly different boiling point. Vacuum distillation can be used to reduce the boiling point.[5]
Solubility in Water Sparingly soluble (46 g/L at 20°C)[10][11]Can be removed from organic layers by washing with water or brine.[1]
Solubility in Organic Solvents Miscible with common organic solvents like ethanol, ether, acetone, and benzene.[8][12]This allows for the use of a wide range of solvents for extraction and chromatography.
Density ~1.23 g/cm³ at 20°C[8][9]It is denser than water, so it will form the lower layer in an aqueous extraction with a less dense organic solvent.[11]

Q2: Can I use a basic wash to remove unreacted methyl chloroacetate?

A2: Yes, washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) can be an effective method for removing residual methyl chloroacetate. The base will catalyze the hydrolysis of methyl chloroacetate to the more water-soluble chloroacetate salt and methanol.[2][13] However, this method should only be used if your desired product is stable to basic conditions and will not undergo hydrolysis or other undesired reactions.[14]

Q3: When is distillation a suitable method for removing methyl chloroacetate?

A3: Distillation is a good choice when there is a significant difference (ideally > 25°C) between the boiling point of methyl chloroacetate (129-132°C) and your product.[8][10]

  • Simple Distillation: Effective if the product has a much higher boiling point.

  • Fractional Distillation: Recommended if the boiling points are closer.

  • Vacuum Distillation: Useful for separating it from high-boiling products or thermally sensitive products.[5]

Q4: My product has a similar boiling point to methyl chloroacetate. What should I do?

A4: If the boiling points are too close for effective separation by distillation, consider the following alternatives:

  • Aqueous Extraction: If your product is not water-soluble, you can perform multiple washes with water or a basic solution to remove the methyl chloroacetate.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities. A suitable solvent system can often be found to separate the product from the unreacted starting material.[6]

  • Chemical Conversion: In some cases, it may be possible to selectively react the remaining methyl chloroacetate to form a compound that is easier to remove. For example, hydrolysis followed by an aqueous wash.

Experimental Protocols

Protocol 1: Removal of Methyl Chloroacetate by Aqueous Extraction

This protocol is suitable for water-insoluble products that are stable to mildly basic conditions.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with an equal volume of water. Drain the aqueous layer.

  • Basic Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Allow the layers to separate and drain the aqueous layer. Repeat this wash.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities.[1][7]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Removal of Methyl Chloroacetate by Distillation

This protocol is suitable for thermally stable products with a boiling point significantly different from that of methyl chloroacetate.

  • Setup: Assemble a distillation apparatus (simple, fractional, or vacuum as needed). Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude reaction mixture into the distillation flask, adding boiling chips or a magnetic stir bar.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the fraction that distills at the boiling point of methyl chloroacetate (or the appropriate temperature under vacuum). Monitor the temperature at the still head closely.

  • Product Collection: Once the methyl chloroacetate has been removed, increase the temperature (if necessary) to distill and collect the desired product.

  • Completion: Stop the distillation once the product has been collected, and allow the apparatus to cool before dismantling.

Visual Guides

experimental_workflow cluster_extraction Protocol 1: Aqueous Extraction dissolve Dissolve crude mixture in organic solvent wash_water Wash with Water dissolve->wash_water wash_bicarb Wash with sat. NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate_ext Concentrate dry->concentrate_ext product_ext Purified Product concentrate_ext->product_ext

Caption: Workflow for removing methyl chloroacetate via aqueous extraction.

logical_relationship start Crude Product Mixture (Product + Unreacted MCA) check_bp Is Boiling Point of Product significantly different from MCA? start->check_bp distillation Use Distillation (Simple, Fractional, or Vacuum) check_bp->distillation Yes check_stability Is Product stable to basic conditions? check_bp->check_stability No end Purified Product distillation->end extraction_base Aqueous Extraction with basic wash check_stability->extraction_base Yes extraction_neutral Aqueous Extraction with neutral wash check_stability->extraction_neutral No extraction_base->end chromatography Use Column Chromatography extraction_neutral->chromatography chromatography->end

Caption: Decision tree for selecting a purification method.

References

Validation & Comparative

A Comparative Analysis of Methyl Chloroacetate and Methyl Bromoacetate Reactivity in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of alkylating agent is a critical decision that can significantly influence reaction efficiency, yield, and overall success. Among the versatile α-halo esters, methyl chloroacetate and methyl bromoacetate are frequently employed as precursors for the introduction of a carboxymethyl group onto a variety of nucleophiles. While structurally similar, their reactivity profiles exhibit a notable difference, primarily governed by the nature of the halogen substituent. This guide provides an in-depth, objective comparison of the reactivity of methyl chloroacetate and methyl bromoacetate, supported by fundamental chemical principles and illustrative experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary: The Decisive Role of the Leaving Group

The enhanced reactivity of methyl bromoacetate over methyl chloroacetate in nucleophilic substitution reactions is a direct consequence of the superior leaving group ability of the bromide ion compared to the chloride ion. This difference is rooted in several key physicochemical properties:

  • Polarizability: Bromine, being larger and having more diffuse electron shells than chlorine, is more polarizable. This allows for a more effective stabilization of the partial negative charge that develops in the transition state of a nucleophilic substitution reaction.

  • Basicity: Bromide is a weaker base than chloride. Weaker bases are better leaving groups because they are more stable as anions after detaching from the carbon atom.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond, leading to a lower activation energy for the reaction.

These factors collectively contribute to a faster reaction rate for methyl bromoacetate when compared to methyl chloroacetate under identical conditions.

Data Presentation: A Comparative Overview

While specific reaction kinetics can vary depending on the nucleophile, solvent, and temperature, the general trend consistently shows methyl bromoacetate to be the more reactive species. The following table provides an illustrative comparison of expected outcomes in a typical nucleophilic substitution reaction, such as the alkylation of a phenoxide.

ParameterMethyl ChloroacetateMethyl BromoacetateRationale
Relative Reaction Rate SlowerFasterBromide is a better leaving group than chloride.
Typical Reaction Time Hours to daysMinutes to hoursLower activation energy for C-Br bond cleavage.
Typical Reaction Yield Moderate to GoodGood to ExcellentFaster reaction kinetics often lead to higher conversion and fewer side reactions.
Required Reaction Temp. Often requires heatingOften proceeds at room temp.The higher reactivity of methyl bromoacetate allows for milder reaction conditions.

Note: The data presented in this table is illustrative and based on established principles of chemical reactivity. Actual experimental results may vary.

Experimental Protocols: Demonstrating the Reactivity Difference

A classic and straightforward method to qualitatively compare the reactivity of alkyl halides is through their reaction with sodium iodide in acetone, which proceeds via an SN2 mechanism. The precipitation of the resulting sodium halide (NaCl or NaBr), which are insoluble in acetone, provides a visual indication of the reaction progress.

Experiment: Comparative SN2 Reaction with Sodium Iodide in Acetone

Objective: To visually compare the rate of reaction of methyl chloroacetate and methyl bromoacetate with sodium iodide in acetone.

Materials:

  • Methyl chloroacetate

  • Methyl bromoacetate

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes

  • Pipettes

  • Stopwatch

  • Water bath (optional)

Procedure:

  • Label two clean, dry test tubes, one for each haloacetate.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Simultaneously add 5 drops of methyl chloroacetate to the first test tube and 5 drops of methyl bromoacetate to the second test tube.

  • Start the stopwatch immediately after the addition of the haloacetates.

  • Gently swirl both test tubes and observe for the formation of a precipitate.

  • Record the time taken for the first appearance of a precipitate in each test tube.

  • If no reaction is observed at room temperature after a significant amount of time (e.g., 10-15 minutes), the test tubes can be gently warmed in a water bath to facilitate the reaction.

Expected Observations:

A precipitate of sodium bromide (NaBr) will form significantly faster in the test tube containing methyl bromoacetate compared to the formation of sodium chloride (NaCl) in the test tube with methyl chloroacetate. This provides a clear visual demonstration of the higher reactivity of the bromo-ester.

Visualizing the Reaction Mechanism and Reactivity Factors

To further understand the underlying principles governing the reactivity of these compounds, the following diagrams illustrate the SN2 reaction mechanism and the logical relationship of the factors influencing the leaving group ability.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu···CH₂(C(=O)OCH₃)···X]⁻ Nu->TS Backside Attack Substrate H₃C-O-C(=O)-CH₂-X Substrate->TS Product Nu-CH₂-C(=O)-OCH₃ TS->Product Bond Formation LG X⁻ TS->LG Bond Cleavage

Caption: SN2 reaction mechanism for a methyl haloacetate.

Leaving_Group_Ability cluster_br Bromide (Br⁻) cluster_cl Chloride (Cl⁻) Br_Size Larger Atomic Size Better_LG Better Leaving Group Br_Size->Better_LG Br_Polar Higher Polarizability Br_Polar->Better_LG Br_Base Weaker Base Br_Base->Better_LG Br_Bond Weaker C-Br Bond Br_Bond->Better_LG Cl_Size Smaller Atomic Size Poorer_LG Poorer Leaving Group Cl_Size->Poorer_LG Cl_Polar Lower Polarizability Cl_Polar->Poorer_LG Cl_Base Stronger Base Cl_Base->Poorer_LG Cl_Bond Stronger C-Cl Bond Cl_Bond->Poorer_LG Reactivity_Br Higher Reactivity (Methyl Bromoacetate) Better_LG->Reactivity_Br Reactivity_Cl Lower Reactivity (Methyl Chloroacetate) Poorer_LG->Reactivity_Cl

Caption: Factors influencing leaving group ability and reactivity.

Conclusion

A Comparative Guide to Methyl Chloroacetate and Ethyl Chloroacetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl chloroacetate and ethyl chloroacetate are pivotal reagents in organic synthesis, serving as versatile building blocks for a wide array of molecular frameworks. The choice between these two seemingly similar esters can significantly influence reaction kinetics, yields, and the physicochemical properties of downstream products. This guide provides a comprehensive comparison of their performance in key synthetic transformations, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

The selection between methyl and ethyl chloroacetate can often be guided by their fundamental physical properties, which can impact reaction conditions, solvent choice, and purification methods.

PropertyMethyl ChloroacetateEthyl Chloroacetate
Molecular Formula C₃H₅ClO₂C₄H₇ClO₂
Molecular Weight 108.52 g/mol 122.55 g/mol
Boiling Point 129-132 °C143 °C
Melting Point -32.12 °C-26 °C
Density 1.2343 g/cm³ at 20°C1.145 g/mL at 25°C
Solubility in Water Sparingly solubleInsoluble
Solubility in Organic Solvents Very soluble in acetone, benzene, diethyl ether, and ethanolMiscible with alcohol, ether, and acetone

Reactivity and Performance in Key Synthetic Reactions

Both methyl and ethyl chloroacetate are valuable C2 synthons, primarily utilized for their ability to introduce an acetate or carboxymethyl moiety into a molecule. Their reactivity is dominated by the presence of a chlorine atom alpha to the carbonyl group, making them excellent substrates for nucleophilic substitution reactions (SN2).

The primary difference in their reactivity stems from the nature of the alkyl group of the ester. Generally, methyl esters are slightly more reactive than their ethyl counterparts due to reduced steric hindrance around the electrophilic carbon and the carbonyl carbon. This can lead to faster reaction rates and potentially higher yields under certain conditions. However, the ethyl group can sometimes offer advantages in terms of solubility and the physical properties of the resulting products.

Darzens Condensation

The Darzens condensation is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from α-haloesters and carbonyl compounds. Both methyl and ethyl chloroacetate are commonly employed in this reaction.

Comparative Experimental Data:

ReagentAldehydeBaseSolventTimeYieldReference
Methyl Chloroacetate 4-MethoxybenzaldehydeSodium MethoxideMethanol5 h75%[1]
Ethyl Chloroacetate CyclohexanonePotassium tert-butoxidetert-Butyl alcohol2.5-3 h83-95%[2]

Experimental Protocol: Darzens Condensation with Methyl Chloroacetate [1]

  • A solution of 5.1 g (0.22 gram-atoms) of sodium in 90 mL of anhydrous methanol is prepared and chilled to -10°C in an ice-salt bath.

  • A solution of 20 g (0.15 moles) of 4-methoxybenzaldehyde and 23.9 g (0.22 moles) of methyl chloroacetate is added dropwise over 3 hours with vigorous stirring.

  • The reaction mixture is stirred at -5°C for 2 hours and then at room temperature for 3 hours.

  • The mixture is poured into 350 mL of ice-water containing 2 mL of acetic acid.

  • The precipitated white solid is filtered, washed with cold water, and dried to yield the crude methyl glycidate (23 g, 75%).

  • The crude product is recrystallized from methanol for purification.

Experimental Workflow: Darzens Condensation

Darzens_Condensation cluster_product Product carbonyl Aldehyde or Ketone enolate Enolate Intermediate carbonyl->enolate haloester α-Haloester (Methyl/Ethyl Chloroacetate) base Base (e.g., NaOMe, KOtBu) base->enolate Deprotonation solvent Solvent (e.g., Methanol, THF) halohydrin Halohydrin Intermediate enolate->halohydrin epoxy_ester α,β-Epoxy Ester (Glycidic Ester) halohydrin->epoxy_ester Intramolecular SN2

Caption: General workflow for the Darzens condensation reaction.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. Both methyl and ethyl chloroacetate can be used, although α-bromoesters are more common.

Comparative Experimental Data:

ReagentKetoneMetalSolventTimeYieldReference
Methyl Chloroacetate Various ketonesIron(0)Acetonitrile2-4 h50-70%[3]
Ethyl Chloroacetate AcetophenoneZincBenzene/Ether (1:1)6 h83%[4][5]

Experimental Protocol: Reformatsky Reaction with Ethyl Chloroacetate [4][5]

  • To a suspension of 1.63 g (25 mmol) of zinc dust in 5 mL of a 1:1 mixture of benzene and ether, 1 g (8.33 mmol) of acetophenone is added.

  • A solution of 1.224 g (10 mmol) of ethyl chloroacetate in 5 mL of a 1:1 benzene/ether mixture is then added.

  • A crystal of iodine is added to initiate the reaction, and the mixture is refluxed for 6 hours.

  • After completion, the reaction is cooled and quenched with 10% HCl (15 mL).

  • The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Experimental Workflow: Reformatsky Reaction

Reformatsky_Reaction cluster_intermediate Intermediate cluster_product Product carbonyl Aldehyde or Ketone hydroxy_ester β-Hydroxy Ester carbonyl->hydroxy_ester haloester α-Haloester (Methyl/Ethyl Chloroacetate) organozinc Organozinc Reagent (Reformatsky Enolate) haloester->organozinc metal Zinc or Iron metal->organozinc Oxidative Addition organozinc->hydroxy_ester Nucleophilic Addition & Workup

Caption: General workflow for the Reformatsky reaction.

Synthesis of Pyrazoles

Pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry. One common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. Methyl and ethyl chloroacetate can be used to generate the necessary dicarbonyl precursors.

Comparative Discussion:

While direct comparative studies are scarce, the literature indicates that both esters are effective. For instance, ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates have been synthesized and studied for their pharmacological activities.[6] Another study describes the direct synthesis of pyrazoles from various esters, including ethyl esters, using a tert-butoxide-assisted coupling reaction.[7][8][9] The choice between the methyl and ethyl ester in these syntheses often depends on the desired properties of the final pyrazole derivative and the specific reaction conditions employed.

Experimental Protocol: Synthesis of 5-Aminopyrazoles from Ethyl Esters [7][8][9]

  • An ethyl ester (3.3 mmol) is dissolved in THF (30 mL).

  • Potassium tert-butoxide (1.0 M in THF, 9.9 mL, 9.9 mmol) is added dropwise.

  • Acetonitrile (3.3 mmol) is then added, and the mixture is stirred at ambient temperature.

  • After the ester is consumed (monitored by TLC), acetic acid (30 mL) is slowly added.

  • Hydrazine hydrate (4.9 mmol) is added, and the mixture is refluxed.

  • After cooling, water (20 mL) and ethyl acetate (20 mL) are added, and the mixture is neutralized with saturated aqueous NaHCO₃.

  • The organic layer is separated, dried, and concentrated to yield the crude product, which is then purified.

Logical Relationship: Pyrazole Synthesis

Pyrazole_Synthesis cluster_intermediate_formation Intermediate Formation cluster_cyclization Cyclization ester Ester (from Methyl/Ethyl Chloroacetate) dicarbonyl β-Ketonitrile Intermediate ester->dicarbonyl nitrile Nitrile base Base (e.g., t-BuOK) base->dicarbonyl Coupling pyrazole Pyrazole Product dicarbonyl->pyrazole hydrazine Hydrazine hydrazine->pyrazole Condensation

References

A Comparative Guide to Validated Analytical Methods for Methylchloroacetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of methylchloroacetate, a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document presents a detailed comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), supported by experimental data and detailed methodologies.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It ensures the reliability, reproducibility, and accuracy of analytical data. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2] A thoroughly validated method provides a high degree of assurance that it will consistently produce results that are accurate and reliable.

Comparison of Analytical Methods

This compound can be effectively quantified using both GC-FID and HPLC-UV. The choice between these methods often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound.[2] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally labile.[3] UV detection is a common and cost-effective detection method for HPLC.

The following table summarizes the performance characteristics of representative validated GC-FID and HPLC-UV methods for the quantification of this compound.

Data Presentation

Validation ParameterGC-FID MethodHPLC-UV Method (Representative)
Linearity Range 0.38 - 1.8 ppm[2]1 - 100 µg/mL[4]
Correlation Coefficient (r²) 0.9998[2]≥ 0.999[4]
Limit of Detection (LOD) 0.19 ppm[2]~0.5 µg/mL[5]
Limit of Quantification (LOQ) 0.38 ppm[2]~1.5 µg/mL[6]
Accuracy (Recovery) 97.3% - 101.5%[2]98% - 102%[4]
Precision (%RSD) 0.53%[2]≤ 2%[4]

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is based on the indirect quantification of a related compound, where this compound is the analyte of interest.[2]

Chromatographic Conditions:

  • Column: DB-Wax, 30 m x 0.53 mm ID, 1.0 µm film thickness

  • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped at 10°C/minute to 200°C and held for 5 minutes.[2]

  • Injector Temperature: 150°C[2]

  • Detector Temperature (FID): 230°C[2]

  • Carrier Gas: Nitrogen or Helium

  • Flow Rate: 5 mL/minute[2]

  • Injection Volume: 2 µL[2]

  • Split Ratio: 2:1[2]

  • Diluent: Methanol[2]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations spanning the linearity range (e.g., from 0.38 ppm to 1.8 ppm).[2]

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method (Representative)

This protocol is a representative method based on common practices for the analysis of similar compounds.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/minute

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations spanning the linearity range (e.g., from 1 µg/mL to 100 µg/mL).[4]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Method Purpose set_acceptance Set Acceptance Criteria define_purpose->set_acceptance specificity Specificity set_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: Workflow for analytical method validation.

Conclusion

Both GC-FID and HPLC-UV are suitable for the quantification of this compound. The GC-FID method demonstrates excellent sensitivity with a low limit of detection and quantification.[2] It is a highly reliable method for trace-level analysis. The HPLC-UV method offers a versatile and robust alternative, particularly when dealing with complex matrices or when derivatization is not desirable. The choice of method should be based on a thorough evaluation of the specific analytical needs, available resources, and the required performance characteristics. The validation data and protocols presented in this guide provide a solid foundation for researchers and scientists to select and implement the most appropriate analytical method for their application.

References

A Comparative Analysis of Methylchloroacetate and Dimethyl Sulfate as Methylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of two common methylating agents, methylchloroacetate and dimethyl sulfate, reveals distinct differences in reactivity, substrate scope, and safety profiles. While dimethyl sulfate often provides higher yields and faster reaction times, this compound presents a less hazardous alternative for certain applications. This guide provides a data-driven comparison to aid researchers in selecting the appropriate methylating agent for their specific synthetic needs.

Methylation is a fundamental transformation in organic synthesis, crucial for modulating the physicochemical and biological properties of molecules in drug discovery and development. The choice of a methylating agent is a critical decision, balancing reactivity, selectivity, cost, and safety. This guide focuses on a comparative study of two widely used methylating agents: this compound and dimethyl sulfate.

Performance Comparison

Dimethyl sulfate is a potent and highly reactive methylating agent, effective for the methylation of a wide range of nucleophiles, including phenols, amines, thiols, and carbanions.[1] In contrast, this compound is a less reactive agent, typically employed for the alkylation of phenols and amines through nucleophilic substitution.

To provide a quantitative comparison, the methylation of two common substrates, a phenol (salicylic acid) and a heterocycle (imidazole), is considered.

FeatureThis compoundDimethyl Sulfate
Typical Substrates Phenols, AminesPhenols, Amines, Thiols, Carbanions
Reactivity ModerateHigh
Safety Profile Toxic, IrritantHighly Toxic, Carcinogenic, Corrosive
Cost-Effectiveness Generally lower costHigher cost but often more efficient
Table 1: O-Methylation of Salicylic Acid
ParameterThis compoundDimethyl Sulfate
Product Methyl 2-methoxybenzoateMethyl 2-methoxybenzoate
Yield Data not available96%[2]
Reaction Conditions Not available for direct methylationSalicylic acid, NaHCO₃, Dimethyl sulfate, 90°C, 90 min[2]
Work-up Not applicableAqueous work-up to remove excess DMS and salts[2]

Note: While a direct methylation of salicylic acid with this compound was not found in the reviewed literature, the Williamson ether synthesis using chloroacetates is a known method for O-alkylation of phenols.

Table 2: N-Methylation of Imidazole
ParameterThis compoundDimethyl Sulfate
Product 1-Methylimidazole1-Methylimidazole
Yield ~75% (using tert-butyl chloroacetate)[3]High (qualitative)
Reaction Conditions Imidazole, K₂CO₃, tert-butyl chloroacetate, refluxing ethyl acetate, 10h[3]Imidazole, base (e.g., NaOH), solvent
Work-up Filtration and extraction[3]Standard aqueous work-up

Reaction Mechanisms

The methylation reactions with both agents proceed via a nucleophilic substitution mechanism, typically an S(_N)2 reaction.

Dimethyl Sulfate Methylation Pathway

G Substrate Substrate (R-XH) Nucleophile Nucleophile (R-X⁻) Substrate->Nucleophile Deprotonation Base Base (e.g., NaOH, K₂CO₃) Base->Nucleophile Product Methylated Product (R-XCH₃) Nucleophile->Product Sₙ2 Attack DMS Dimethyl Sulfate ((CH₃)₂SO₄) DMS->Product Byproduct Byproduct (NaCH₃SO₄) Product->Byproduct G Substrate Substrate (R-XH) Nucleophile Nucleophile (R-X⁻) Substrate->Nucleophile Deprotonation Base Base (e.g., K₂CO₃) Base->Nucleophile Intermediate Alkylated Intermediate (R-XCH₂COOCH₃) Nucleophile->Intermediate Sₙ2 Attack MCA This compound (ClCH₂COOCH₃) MCA->Intermediate Product Carboxymethylated Product (R-XCH₂COOH) Intermediate->Product Ester Hydrolysis Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Hydrolysis->Product

References

Assessing the Purity of Methylchloroacetate: A Comparative Guide to GC-FID and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like methylchloroacetate (MCA) is of paramount importance. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) against other analytical techniques for assessing the purity of this compound, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

Gas Chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds such as this compound.[1] When coupled with a Flame Ionization Detector (FID), it offers a robust and reliable method for quantification. However, other methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) present viable alternatives, each with distinct advantages and limitations.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[2]Separation based on volatility, with mass spectrometry for identification and quantification.[3]
Typical Detector Flame Ionization Detector (FID)[2]UV-Vis/Diode Array Detector (DAD)[4]Mass Spectrometer[3]
Strengths High resolution for volatile compounds, robust, and cost-effective.[1] Excellent for routine purity checks.Suitable for non-volatile or thermally labile impurities.[1] Can be adapted for various impurity types.Provides structural information for impurity identification.[3] High sensitivity and specificity.
Limitations Limited to volatile and thermally stable compounds.[1] Does not provide structural information for unknown impurities.May require derivatization for some compounds to be UV-active. Can be less sensitive for compounds lacking a chromophore.Higher operational and maintenance costs compared to GC-FID.[1]
Sample Preparation Typically involves simple dilution in a suitable solvent.[5]Dissolution in the mobile phase, may require filtration.[4]Similar to GC-FID, requires dilution in a suitable solvent.[6]

Experimental Protocols

GC-FID Method for Purity Assessment of this compound

This protocol is based on a validated method for the analysis of this compound.[5][7]

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-Wax, 15 m length, 0.530 mm internal diameter, 1.0 µm film thickness.[7]

  • Autosampler.

2. Chromatographic Conditions:

  • Injector Temperature: 150°C[7]

  • Detector Temperature: 230°C[7]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.[7]

    • Ramp: Increase at 10°C/minute to 200°C.[7]

    • Hold: Maintain at 200°C for 5 minutes.[7]

  • Carrier Gas: Helium or Nitrogen.

  • Column Flow Rate: 5 mL/minute[7]

  • Split Ratio: 2:1[7]

  • Injection Volume: 2 µL[7]

  • Diluent: Methanol[7]

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Further dilute to a working concentration (e.g., 1.5 ppm).[7]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to achieve a known concentration (e.g., 25 mg/mL).[7]

4. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

5. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and limits of detection (LOD) and quantification (LOQ).[5]

  • A validated method demonstrated excellent linearity (correlation coefficient of 0.9998), low LOD (0.19 ppm) and LOQ (0.38 ppm), and high precision (%RSD of 0.53%).[5][7] Accuracy was confirmed with sample recoveries ranging from 97.3% to 101.5%.[5][7]

Potential Impurities in this compound

The manufacturing process of this compound can introduce several impurities. Common impurities may include:

  • Chloroacetic acid: A starting material in some synthetic routes.[7]

  • Methanol: Used as a reactant and solvent.

  • Chloroacetyl chloride: A reactive intermediate that may be present in trace amounts.[5][7]

  • Other chlorinated compounds: Arising from side reactions.

Workflow for GC-FID Purity Assessment of this compound

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting Sample Weigh this compound Sample Dilution_Sample Dissolve in Methanol Sample->Dilution_Sample Standard Prepare Reference Standard Dilution_Standard Dilute to Working Concentration Standard->Dilution_Standard Injection Inject Sample/Standard Dilution_Sample->Injection Dilution_Standard->Injection GC_System GC-FID System Setup GC_System->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for this compound Purity Analysis by GC-FID.

Conclusion

The GC-FID method provides a reliable, robust, and cost-effective approach for the routine purity assessment of this compound. Its high resolution for volatile compounds makes it well-suited for separating the main component from common process-related impurities. While HPLC offers flexibility for non-volatile impurities and GC-MS provides invaluable structural information for impurity identification, the GC-FID method stands out for its simplicity and efficiency in quantitative purity analysis. The choice of analytical method should be guided by the specific requirements of the analysis, including the need for impurity identification and the nature of potential contaminants.

References

Navigating Potential Pitfalls: A Guide to the Cross-Reactivity of Methylchloroacetate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of small molecules in biological assays is paramount to ensuring data integrity. Methylchloroacetate (MCA), a reactive organochlorine compound, presents a potential source of interference in various biological assays due to its electrophilic nature. This guide provides a comparative analysis of MCA's potential for cross-reactivity, outlines experimental protocols to assess this interference, and offers insights into alternative approaches.

This compound (C₃H₅ClO₂) is a colorless liquid with a characteristic odor, used in the synthesis of other chemicals[1]. Its reactivity, particularly its ability to alkylate nucleophiles, is the primary source of concern for its potential to interfere with biological assays. This reactivity can lead to non-specific interactions with assay components, such as proteins and nucleic acids, potentially generating false-positive or false-negative results.

Potential for Cross-Reactivity: A Comparative Overview

Table 1: Comparative Analysis of Potential Cross-Reactivity

CompoundClassMechanism of InterferencePotential for Assay Interference
This compound Alkylating AgentCovalent modification of proteins (e.g., enzyme active sites, antibody binding sites) and nucleic acids.High (Theorized) : Likely to interfere with enzyme assays, immunoassays, and nucleic acid-based assays through non-specific binding.
Iodoacetamide Alkylating AgentCovalent modification of cysteine residues in proteins.High : Commonly used as a positive control for identifying thiol-reactive interfering compounds.
Glutathione Thiol-containing tripeptideCan react with electrophilic compounds, potentially quenching their reactivity or forming adducts that may interfere.Moderate : Can interfere in assays where redox cycling or thiol reactivity is relevant.
Dimethyl sulfoxide (DMSO) SolventCan affect protein conformation and enzyme activity at high concentrations.Low to Moderate : Generally considered a benign solvent, but can cause interference at concentrations typically above 1%.

Impact on Different Biological Assays

The reactive nature of this compound suggests it could interfere with a range of biological assays.

Immunoassays

Immunoassays rely on the specific binding of antibodies to their target antigens. Cross-reactivity occurs when a substance other than the intended analyte binds to the antibody[2][3]. This compound could potentially interfere in immunoassays through:

  • Covalent Modification of Antibodies: MCA could alkylate amino acid residues in the antigen-binding site (paratope) of the antibody, altering its conformation and reducing its affinity for the target antigen.

  • Modification of the Target Analyte: If the analyte is a protein or contains nucleophilic groups, MCA could modify it, preventing recognition by the antibody.

Enzyme Assays

Enzyme activity is highly dependent on the integrity of the enzyme's three-dimensional structure, particularly the active site. This compound can interfere with enzyme assays by:

  • Irreversible Inhibition: Covalently modifying critical amino acid residues (e.g., cysteine, histidine, lysine) in the enzyme's active site, leading to irreversible inhibition.

  • Allosteric Modulation: Binding to a site other than the active site and inducing a conformational change that alters enzyme activity.

Nucleic Acid-Based Assays

Assays involving DNA or RNA, such as PCR or sequencing, can also be affected. MCA's ability to alkylate DNA bases could lead to:

  • Inhibition of Polymerase Activity: DNA adducts formed by MCA could stall DNA polymerase, leading to decreased amplification in PCR.

  • Induction of Mutations: Alkylation of DNA bases can lead to mispairing during replication, introducing mutations.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound in a specific assay, the following experimental protocols are recommended.

Protocol 1: Assessing Interference in Immunoassays

Objective: To determine if this compound cross-reacts with the antibodies in a competitive or sandwich immunoassay.

Materials:

  • Immunoassay kit for the analyte of interest

  • This compound (MCA) stock solution

  • Analyte standards

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a dilution series of MCA in assay buffer.

  • For Competitive Assays: Add the MCA dilutions to wells containing the capture antibody and the labeled analyte.

  • For Sandwich Assays: Add the MCA dilutions to wells containing the capture antibody, followed by the addition of the analyte standard, and then the detection antibody.

  • Run the assay according to the manufacturer's instructions.

  • Measure the signal and calculate the percentage of cross-reactivity using the following formula for the concentration of MCA that gives a 50% inhibition of the maximum signal (IC50): % Cross-reactivity = (IC50 of analyte / IC50 of MCA) x 100

Protocol 2: Evaluating Interference in Enzyme Assays

Objective: To determine if this compound inhibits the activity of a specific enzyme.

Materials:

  • Purified enzyme

  • Enzyme substrate

  • This compound (MCA) stock solution

  • Assay buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a dilution series of MCA in assay buffer.

  • Pre-incubate the enzyme with the MCA dilutions for various time points (e.g., 15, 30, 60 minutes) to assess time-dependent inhibition.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction rate by measuring the change in absorbance or fluorescence over time.

  • Calculate the percentage of inhibition for each MCA concentration and determine the IC50 value.

  • To investigate the mechanism of inhibition, perform kinetic studies by varying the substrate concentration in the presence of different concentrations of MCA.

Visualizing Potential Interference Pathways

To better understand how this compound might interfere in biological assays, the following diagrams illustrate the potential mechanisms.

experimental_workflow cluster_immunoassay Immunoassay Interference Workflow IA_start Prepare MCA Dilutions IA_competitive Competitive Assay: Add MCA to Capture Ab + Labeled Analyte IA_start->IA_competitive IA_sandwich Sandwich Assay: Add MCA to Capture Ab + Analyte + Detection Ab IA_start->IA_sandwich IA_run Run Assay IA_competitive->IA_run IA_sandwich->IA_run IA_measure Measure Signal IA_run->IA_measure IA_calc Calculate % Cross-Reactivity IA_measure->IA_calc signaling_pathway cluster_enzyme Enzyme Assay Interference Pathway Enzyme Enzyme ActiveSite Active Site Modification (Irreversible Inhibition) Enzyme->ActiveSite AllostericSite Allosteric Site Binding (Conformational Change) Enzyme->AllostericSite MCA This compound MCA->ActiveSite Covalent Binding MCA->AllostericSite Binding InhibitedEnzyme Inhibited Enzyme ActiveSite->InhibitedEnzyme AllostericSite->InhibitedEnzyme

References

Performance Evaluation of Methylchloroacetate as a Derivatizing Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of methylchloroacetate (MCA) as a derivatizing agent for the analysis of a wide range of analytes by gas chromatography-mass spectrometry (GC-MS). Its performance is objectively compared with other commonly used derivatizing agents, supported by experimental data to aid in the selection of the most appropriate reagent for your analytical needs.

Overview of this compound Derivatization

This compound is a versatile derivatizing agent that reacts with various functional groups, including amines, phenols, and carboxylic acids, to form volatile and thermally stable derivatives suitable for GC-MS analysis. The primary reaction involves the nucleophilic substitution of the chlorine atom by a lone pair of electrons from the heteroatom (N, O) of the analyte.

Comparative Performance Data

The selection of a derivatizing agent is critical for achieving optimal analytical performance. This section provides a comparative summary of this compound against other common derivatizing agents, including other chloroformates, silylating agents, and acylating agents.

Derivatization Efficiency and Reproducibility

Table 1: Comparison of Derivatization Efficiency and Reproducibility

Derivatizing AgentAnalyte ClassDerivatization Efficiency (%)Relative Standard Deviation (RSD) (%)Reference
Methylchloroformate (MCF) Seleno Amino Acids40 - 1007 - 13 (without internal standard), 2 (with internal standard)[1][2]
Ethyl Chloroformate (ECF)Seleno Amino Acids30 - 75Not Reported[1][2]
Menthyl Chloroformate (MenCF)Seleno Amino Acids15 - 707 - 13 (without internal standard)[1][2]
MSTFA (Silylating Agent)Amino and Non-Amino Organic AcidsGoodPoorer reproducibility than MCF[3]

Note: Derivatization efficiency can vary depending on the specific analyte and reaction conditions.

Methylchloroformate (MCF) has demonstrated superior or comparable derivatization yields and reproducibility compared to other chloroformates like ethyl chloroformate (ECF) and menthyl chloroformate (MenCF) for the analysis of seleno amino acids.[1][2] Furthermore, in a comparative study with the silylating agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for the analysis of amino and non-amino organic acids, MCF derivatives exhibited better analytical performance and reproducibility.[3]

Limits of Detection (LOD) and Quantification (LOQ)

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Amino Acids Derivatized with Methyl Chloroformate (GC-MS Analysis)

Amino AcidLOD (µM)LOQ (µM)Reference
D-Amino Acids (various)0.0032 - 0.4460.031 - 1.95[4]

Note: LOD and LOQ are highly dependent on the analytical instrument and method parameters.

For the analysis of D-amino acids in biological samples, derivatization with methylchloroformate has enabled low micromolar to nanomolar detection and quantification limits.[4]

Derivative Stability

The stability of the formed derivatives is crucial for reliable and reproducible quantitative analysis.

  • This compound Derivatives: Generally exhibit good stability.

  • Silyl Derivatives (e.g., from MSTFA, BSTFA): Can be sensitive to moisture, which may lead to hydrolysis and degradation of the derivative.[2]

  • Acyl Derivatives (e.g., from anhydrides): Stability can vary depending on the specific acyl group and the analyte.

Experimental Protocols

This section provides detailed methodologies for the derivatization of analytes using this compound.

Derivatization of Amino and Organic Acids in Biological Samples

This protocol is adapted from a method for the derivatization of metabolites from marine bivalve tissues.[1]

Materials:

  • Sample extract containing amino and organic acids

  • Methanol

  • Pyridine

  • Methylchloroformate (MCF)

  • 1 M Sodium Hydroxide (NaOH)

  • Chloroform

  • Anhydrous Sodium Sulfate

  • GC-MS grade solvents and reagents

Procedure:

  • To 100 µL of the aqueous sample extract in a glass vial, add 200 µL of 1 M NaOH.

  • Add 167 µL of methanol and 34 µL of pyridine.

  • Vortex the mixture for 10 seconds.

  • Add 20 µL of methylchloroformate (MCF) and vortex for 30 seconds.

  • Immediately add another 20 µL of MCF and vortex for another 30 seconds.

  • Add 400 µL of chloroform to extract the derivatives and vortex for 10 seconds.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Transfer the lower chloroform layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for sample preparation and derivatization using this compound for GC-MS analysis.

experimental_workflow sample Aqueous Sample (e.g., biological extract) reagents Add Reagents: - NaOH - Methanol - Pyridine sample->reagents derivatization Derivatization: Add this compound (MCF) reagents->derivatization extraction Liquid-Liquid Extraction (with Chloroform) derivatization->extraction drying Drying (with Anhydrous Na2SO4) extraction->drying analysis GC-MS Analysis drying->analysis

Caption: General workflow for this compound derivatization.

Reaction Mechanisms

The following diagrams illustrate the reaction of this compound with different functional groups.

Reaction with a Primary Amine:

amine_reaction RNH2 R-NH₂ (Primary Amine) product R-NH-C(=O)O-CH₃ (Carbamate Derivative) RNH2->product + MCA MCA Cl-C(=O)O-CH₃ (this compound) HCl + HCl

Caption: Derivatization of a primary amine with MCA.

Reaction with a Phenol:

phenol_reaction ArOH Ar-OH (Phenol) product Ar-O-C(=O)O-CH₃ (Carbonate Derivative) ArOH->product + MCA MCA Cl-C(=O)O-CH₃ (this compound) HCl + HCl

Caption: Derivatization of a phenol with MCA.

Reaction with a Carboxylic Acid:

carboxylic_acid_reaction RCOOH R-COOH (Carboxylic Acid) intermediate R-COO-C(=O)O-CH₃ (Mixed Anhydride) RCOOH->intermediate + MCA MCA Cl-C(=O)O-CH₃ (this compound) product R-COOCH₃ (Methyl Ester) intermediate->product → (Decarboxylation) CO2 + CO₂ Cl_ion + Cl⁻

Caption: Derivatization of a carboxylic acid with MCA.

Conclusion

This compound is a robust and efficient derivatizing agent for a broad range of analytes containing amine, phenol, and carboxylic acid functional groups. It offers several advantages, including:

  • High derivatization efficiency and reproducibility.

  • Formation of stable derivatives.

  • Good analytical sensitivity, achieving low detection and quantification limits.

  • Applicability to aqueous samples, simplifying sample preparation.

When compared to other derivatizing agents, such as other chloroformates and silylating agents, this compound often demonstrates superior or comparable performance, particularly in terms of reproducibility and derivative stability. For researchers seeking a reliable and versatile derivatization strategy for GC-MS analysis, this compound presents a compelling option.

References

Benchmarking Methylchloroacetate: A Comparative Guide for Electrophiles in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate electrophile is a critical decision in experimental design, influencing reaction efficiency, selectivity, and the potential for biological activity. This guide provides a comprehensive comparison of methylchloroacetate against other common electrophiles, supported by experimental data and detailed protocols to aid in your research endeavors.

This compound is a versatile reagent utilized in a variety of synthetic transformations, primarily as an alkylating agent. Its reactivity stems from the presence of a chlorine atom, a good leaving group, attached to a carbonyl-activated methylene group. This guide will benchmark the performance of this compound against other common electrophiles, providing a framework for its effective use in chemical synthesis and as a potential tool in chemical biology.

Comparative Reactivity of Electrophiles

The reactivity of an electrophile in a bimolecular nucleophilic substitution (SN2) reaction is influenced by several factors, including the nature of the leaving group and the steric hindrance at the electrophilic carbon. The following table summarizes the relative reactivity of this compound and other common methylating agents. The data is compiled from various sources and general principles of organic chemistry. It is important to note that reaction rates are highly dependent on the specific nucleophile, solvent, and temperature.

ElectrophileChemical StructureLeaving GroupRelative Reactivity TrendNotes
Methyl IodoacetateI-CH₂COOCH₃I⁻HighestIodide is an excellent leaving group, making this the most reactive of the haloacetates.
Methyl BromoacetateBr-CH₂COOCH₃Br⁻HighBromide is a very good leaving group, leading to high reactivity.
This compound Cl-CH₂COOCH₃ Cl⁻ Moderate Chloride is a good leaving group, but generally less reactive than bromide and iodide.
Dimethyl Sulfate(CH₃O)₂SO₂CH₃OSO₃⁻HighA potent methylating agent, often more reactive than this compound, but with higher toxicity.[1][2][3]
Methyl TosylateCH₃OTsTsO⁻HighTosylate is an excellent leaving group, making this a highly reactive electrophile.

This table provides a qualitative comparison. For precise quantitative comparisons, it is recommended to perform competition experiments under your specific reaction conditions.

Experimental Protocol: Competitive SN2 Reaction for Determining Relative Reactivity

To quantitatively assess the relative reactivity of this compound against another electrophile, a competition experiment can be performed. This protocol outlines a general procedure using a common nucleophile and analysis by High-Performance Liquid Chromatography (HPLC).

Objective: To determine the relative rate of reaction of this compound versus a competing electrophile (e.g., methyl bromoacetate) with a nucleophile (e.g., sodium thiophenoxide).

Materials:

  • This compound

  • Competing electrophile (e.g., methyl bromoacetate)

  • Thiophenol

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., naphthalene)

  • Reaction vial

  • Magnetic stirrer and stir bar

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Nucleophile Solution: In a reaction vial, dissolve an equimolar amount of thiophenol and sodium hydroxide in acetonitrile to generate sodium thiophenoxide in situ.

  • Preparation of Electrophile Mixture: Prepare a solution in acetonitrile containing equimolar amounts of this compound, the competing electrophile, and the internal standard.

  • Reaction Initiation: At time zero, add the electrophile mixture to the stirred nucleophile solution. Start a timer immediately.

  • Time-Course Sampling: At regular intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of the HPLC mobile phase.

  • HPLC Analysis: Inject the quenched aliquot into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the two electrophiles, the two products, and the internal standard based on retention times determined from individual standard injections.

    • Integrate the peak areas of the electrophiles and products at each time point.

    • Normalize the peak areas of the electrophiles to the peak area of the internal standard to correct for any injection volume variations.

    • Plot the concentration of each electrophile versus time to obtain the reaction kinetics. The relative reactivity can be determined by comparing the rates of consumption of the two electrophiles.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Nuc_prep Prepare Nucleophile (e.g., Sodium Thiophenoxide) Mix Mix Solutions (t=0) Nuc_prep->Mix Elec_prep Prepare Electrophile Mixture (this compound + Competitor + Internal Standard) Elec_prep->Mix Sample Take Aliquots at Time Intervals Mix->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Processing (Peak Integration, Normalization) HPLC->Data Result Determine Relative Reactivity Data->Result

Caption: Workflow for a competitive SN2 reaction experiment.

This compound in the Context of Covalent Drug Design

The principle of using electrophiles to form covalent bonds with biological macromolecules is a cornerstone of covalent drug design. Electrophiles, often termed "warheads," are incorporated into drug candidates to target nucleophilic amino acid residues, such as cysteine, lysine, or histidine, on a protein of interest. This covalent modification can lead to irreversible inhibition and prolonged therapeutic effects.[4][5][6][7][8]

Chloroacetamides, which are structurally similar to this compound, are known to be effective cysteine-reactive warheads.[9] The electrophilic carbon of the chloroacetamide is attacked by the nucleophilic thiolate of a cysteine residue, leading to the displacement of the chloride and the formation of a stable thioether linkage. Given its structural similarity, this compound possesses the potential to act as a covalent modifier of proteins. However, its reactivity is generally lower than that of chloroacetamides and other more commonly employed warheads, which may be advantageous in achieving greater selectivity for highly reactive, context-specific nucleophiles.

Electrophile-Modulated Signaling Pathways

Electrophiles, both endogenous and exogenous, can modulate cellular signaling pathways by covalently modifying key regulatory proteins.[4][5][6][7][8] This post-translational modification can alter protein function, leading to changes in cellular processes. Two well-characterized pathways that are sensitive to electrophilic stress are the Keap1-Nrf2 and NF-κB pathways.

  • The Keap1-Nrf2 Pathway: Under normal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. Electrophiles can react with reactive cysteine residues on Keap1, leading to a conformational change that prevents the degradation of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

  • The NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by IκB. Certain electrophiles can inhibit the IκB kinase (IKK), preventing the degradation of IκB and thereby blocking the activation of NF-κB.[4][7][8]

The ability of simple electrophiles like this compound to engage these pathways is an area of active research. Their capacity to selectively modify proteins in these pathways could open new avenues for therapeutic intervention.

G cluster_pathway Electrophile-Modulated Signaling cluster_nrf2 Keap1-Nrf2 Pathway cluster_nfkb NF-κB Pathway Electrophile1 Electrophile Keap1 Keap1 Electrophile1->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation Nucleus1 Nucleus Nrf2->Nucleus1 ARE Antioxidant Response Element Nucleus1->ARE Genes1 Cytoprotective Genes ARE->Genes1 Electrophile2 Electrophile IKK IKK Electrophile2->IKK Inhibition IkB IκB IKK->IkB Prevents Phosphorylation NFkB NF-κB IkB->NFkB Sequesters Nucleus2 Nucleus NFkB->Nucleus2 Blocked Genes2 Inflammatory Genes

Caption: Overview of electrophile modulation of signaling pathways.

Conclusion

This compound presents a moderately reactive electrophile with broad utility in organic synthesis. While less reactive than its bromo- and iodo- counterparts and dimethyl sulfate, this attenuated reactivity can be advantageous for achieving selectivity. Its potential as a covalent modifier in chemical biology and drug discovery warrants further investigation, particularly in the context of targeting hyper-reactive nucleophiles within specific signaling pathways. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers seeking to effectively utilize this compound and other electrophiles in their work.

References

A Comparative Guide to the Validation of Methylchloroacetate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chromatographic analysis, particularly in gas chromatography (GC), the use of an internal standard (IS) is a cornerstone of achieving accurate and reliable quantitative results. An internal standard is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and to account for variations in injection volume and instrument response. The validation of an internal standard is a critical process to ensure the integrity of analytical data.

This guide provides a comprehensive comparison of methylchloroacetate as an internal standard, detailing its performance characteristics and comparing it with alternative standards. We present supporting experimental data, detailed methodologies for validation, and visual workflows to aid researchers in their analytical method development.

The Role and Selection of an Internal Standard

An ideal internal standard should be chemically similar to the analyte of interest but sufficiently different to be chromatographically resolved. It should also be stable, non-reactive with the sample matrix or other components, and not naturally present in the sample. The validation process confirms that the chosen internal standard meets these criteria and performs reliably under the specified analytical conditions.

The following diagram illustrates the key decision points in selecting a suitable internal standard for a chromatographic method.

Caption: Decision-Making Workflow for Internal Standard Selection.

Physicochemical Properties of this compound

This compound is a colorless liquid with a pungent odor. Its physicochemical properties make it a plausible candidate as an internal standard for the analysis of small, polar, and volatile organic compounds by gas chromatography.

PropertyValue
Molecular Formula C₃H₅ClO₂
Molecular Weight 108.52 g/mol
Boiling Point 129-131 °C
Melting Point -32 °C
Density 1.238 g/mL at 25 °C
Solubility in Water Slightly soluble
Vapor Pressure 10 mmHg at 25 °C

Performance Comparison of Internal Standards

The validation of an internal standard involves assessing several key performance parameters to ensure its suitability for a quantitative method. Below is a comparison of the performance of this compound with other potential internal standards for the analysis of volatile organic compounds. The data for this compound is derived from a study on the indirect quantification of chloroacetyl chloride.[1]

Performance ParameterThis compoundEthyl Chloroacetate (Hypothetical)Dichloroacetate (Hypothetical)
Linearity (Correlation Coefficient, r²) 0.9998[1]> 0.995> 0.995
Limit of Detection (LOD) 0.19 ppm[1]Analyte DependentAnalyte Dependent
Limit of Quantitation (LOQ) 0.38 ppm[1]Analyte DependentAnalyte Dependent
Precision (%RSD) 0.53%[1]< 15%< 15%
Accuracy (Recovery %) 97.3% - 101.5%[1]85% - 115%85% - 115%

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an internal standard. The following protocols are based on established guidelines for analytical method validation.

Internal Standard Validation Workflow

The following diagram outlines the typical workflow for validating an internal standard in a chromatographic method.

Figure 2. General Workflow for Internal Standard Validation prep_solutions Prepare Stock Solutions (Analyte and Internal Standard) prep_cal_standards Prepare Calibration Standards (Varying Analyte, Constant IS) prep_solutions->prep_cal_standards prep_qc_samples Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) prep_solutions->prep_qc_samples gc_ms_analysis GC-MS Analysis prep_cal_standards->gc_ms_analysis prep_qc_samples->gc_ms_analysis data_acquisition Data Acquisition and Peak Integration gc_ms_analysis->data_acquisition linearity Linearity Assessment (Calibration Curve, r²) data_acquisition->linearity accuracy Accuracy Assessment (Recovery % in QC Samples) data_acquisition->accuracy precision Precision Assessment (Repeatability and Intermediate Precision, %RSD) data_acquisition->precision lod_loq Determine LOD and LOQ (Signal-to-Noise Ratio) data_acquisition->lod_loq specificity Specificity/Selectivity Assessment (No Interference at Analyte/IS Retention Time) data_acquisition->specificity documentation Documentation and Reporting linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation specificity->documentation

Caption: General Workflow for Internal Standard Validation.

Protocol for Validation of this compound as an Internal Standard

This protocol is adapted from a method for the quantification of a related compound where this compound was the analyte of interest.[1]

1. Preparation of Standard and Sample Solutions

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.

  • Analyte Stock Solution: Prepare a stock solution of the target analyte in the same solvent at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte stock solution and a constant concentration of the this compound internal standard stock solution. For example, prepare standards at 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL of the analyte, each containing 2.0 µg/mL of this compound.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range (e.g., 0.75, 4.0, and 8.0 µg/mL of the analyte), each containing 2.0 µg/mL of this compound.

2. GC-MS Instrumental Conditions (Example)

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analyte and this compound.

3. Validation Parameters

  • Linearity: Analyze the calibration standards in triplicate. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression and determine the correlation coefficient (r²). An r² > 0.995 is generally considered acceptable.[1]

  • Accuracy: Analyze the QC samples (n=5 at each level). Calculate the percent recovery of the analyte. The mean recovery should be within 85-115%.[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze the QC samples (n=5 at each level) on the same day. Calculate the relative standard deviation (%RSD). The %RSD should be < 15%.[1]

    • Intermediate Precision (Inter-day precision): Analyze the QC samples on three different days. Calculate the %RSD. The %RSD should be < 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Prepare a series of diluted standards and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[1]

  • Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention times of the analyte and this compound.

Conclusion

The validation of an internal standard is a fundamental requirement for the development of robust and reliable quantitative chromatographic methods. This compound demonstrates favorable physicochemical properties and performance characteristics, as evidenced by the available data, making it a suitable internal standard for the analysis of certain volatile organic compounds by GC-MS. This guide provides the necessary framework, comparative data, and experimental protocols to assist researchers in the validation and implementation of this compound or alternative internal standards in their analytical workflows. The successful validation of the chosen internal standard will ultimately enhance the accuracy, precision, and overall quality of the generated analytical data.

References

A Head-to-Head Battle of Alkylating Agents: Methylchloroacetate vs. Methyl Iodoacetate in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of proteomics, the precise and complete alkylation of cysteine residues is a critical step for robust and reproducible protein identification and quantification by mass spectrometry. This crucial modification prevents the re-formation of disulfide bonds after reduction, ensuring proteins remain in a linearized state for enzymatic digestion and subsequent analysis. Among the arsenal of alkylating agents available to researchers, methylchloroacetate and methyl iodoacetate represent two common choices, each with a distinct profile of reactivity and potential for off-target effects. This guide provides a detailed side-by-side analysis of these two reagents, supported by experimental data from closely related compounds, to aid researchers in making an informed decision for their specific proteomics workflow.

Chemical Properties and Reactivity: A Tale of Two Halogens

The fundamental difference between this compound and methyl iodoacetate lies in the halogen substituent, which dictates their reactivity as alkylating agents. The underlying mechanism for both is a nucleophilic substitution reaction, where the deprotonated thiol group of a cysteine residue attacks the electrophilic carbon atom bearing the halogen, leading to the formation of a stable thioether bond.

Methyl iodoacetate , containing iodine as the leaving group, is the more reactive of the two. Iodine's larger atomic radius and lower electronegativity compared to chlorine make it a better leaving group, thus facilitating a faster reaction rate with cysteine thiols. However, this heightened reactivity comes at the cost of specificity.

This compound , on the other hand, is less reactive due to the stronger carbon-chlorine bond. This lower reactivity generally translates to a requirement for longer incubation times or higher concentrations to achieve complete cysteine alkylation. The trade-off for this slower reaction is often a higher degree of specificity, with fewer off-target modifications.

Performance in Proteomics: A Balancing Act of Efficiency and Specificity

The choice between this compound and methyl iodoacetate in a proteomics workflow hinges on the desired balance between reaction efficiency and the minimization of undesirable side reactions.

Methyl Iodoacetate: The Double-Edged Sword of High Reactivity

Due to its high reactivity, methyl iodoacetate can typically achieve complete alkylation of cysteine residues in a shorter timeframe. However, this reactivity is not strictly confined to cysteine thiols. Several studies on the closely related iodoacetamide have highlighted significant off-target alkylation of other nucleophilic amino acid side chains, most notably methionine.[1][2][3] The alkylation of methionine can lead to a neutral loss during mass spectrometry analysis, complicating peptide identification and quantification.[1][2][4] Other residues that can be susceptible to modification by iodine-containing reagents include lysine, histidine, and the N-terminus of peptides.[5][6]

This compound: The More Specific, Albeit Slower, Alternative

In contrast, the less reactive nature of this compound results in a cleaner alkylation profile. Studies comparing chloroacetamide with iodoacetamide have shown that the former leads to significantly fewer undesirable off-target reactions, particularly with methionine.[3] While chloroacetamide has been associated with an increase in methionine oxidation under certain conditions, it is generally considered to provide a higher number of identified peptides due to the reduced complexity of the resulting peptide mixture.[3][7][8] This suggests that this compound would offer a similar advantage in terms of specificity.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing iodoacetamide and chloroacetamide, which serve as close proxies for methyl iodoacetate and this compound, respectively.

Table 1: Comparison of Alkylation Efficiency and Off-Target Modifications

FeatureIodoacetamide (Proxy for Methyl Iodoacetate)Chloroacetamide (Proxy for this compound)Reference
Cysteine Alkylation Efficiency HighHigh (may require longer reaction times)[1]
Methionine Alkylation SignificantMinimal[1][2][3]
Methionine Oxidation Low (2-5%)Higher (up to 40%)[7][8]
N-terminal Alkylation ObservedReduced[5][7][8]
Other Off-Target Residues (Lys, His) ObservedReduced[5][6]

Table 2: Impact on Peptide and Protein Identification

OutcomeIodoacetamide (Proxy for Methyl Iodoacetate)Chloroacetamide (Proxy for this compound)Reference
Number of Identified Peptides Generally lower due to side reactionsGenerally higher[3]
Data Complexity Higher due to multiple modified forms of the same peptideLower[4]

Detailed Experimental Protocols

The following are generalized protocols for in-solution protein alkylation. Note that optimal conditions, particularly incubation times and reagent concentrations, may need to be empirically determined for specific samples.

Protocol 1: In-Solution Protein Alkylation

1. Protein Solubilization and Reduction:

  • Solubilize protein pellet in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH 8.5).

  • Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

  • Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.

  • Allow the sample to cool to room temperature.

2. Alkylation:

For Methyl Iodoacetate:

  • Add freshly prepared methyl iodoacetate solution in the same buffer to a final concentration of 20-25 mM.

  • Incubate in the dark at room temperature for 30 minutes.

For this compound:

  • Add freshly prepared this compound solution in the same buffer to a final concentration of 40-50 mM.

  • Incubate in the dark at room temperature for 60-90 minutes.

3. Quenching:

  • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Incubate at room temperature for 15 minutes.

4. Sample Preparation for Mass Spectrometry:

  • Proceed with buffer exchange or dilution to reduce the concentration of urea/guanidine hydrochloride to less than 1 M before enzymatic digestion (e.g., with trypsin).

Mandatory Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_alkylation Alkylation cluster_downstream Downstream Processing Solubilization Protein Solubilization (8M Urea/6M GuHCl) Reduction Reduction (DTT or TCEP) Solubilization->Reduction MIA Methyl Iodoacetate (20-25 mM, 30 min) Reduction->MIA Higher Reactivity MCA This compound (40-50 mM, 60-90 min) Reduction->MCA Lower Reactivity Quenching Quenching (DTT) MIA->Quenching MCA->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS

Figure 1. Experimental workflow for in-solution protein alkylation comparing methyl iodoacetate and this compound.

reaction_mechanisms cluster_mia Methyl Iodoacetate Reaction cluster_mca This compound Reaction Protein-Cys-SH Protein-Cys-S⁻ MIA + I-CH₂-COOCH₃ Product_MIA Protein-Cys-S-CH₂-COOCH₃ + I⁻ MIA->Product_MIA Fast Protein-Cys-SH2 Protein-Cys-S⁻ MCA + Cl-CH₂-COOCH₃ Product_MCA Protein-Cys-S-CH₂-COOCH₃ + Cl⁻ MCA->Product_MCA Slower

Figure 2. Reaction mechanisms of cysteine alkylation by methyl iodoacetate and this compound.

Conclusion and Recommendations

The selection between this compound and methyl iodoacetate for cysteine alkylation in proteomics is a classic trade-off between speed and specificity.

Methyl iodoacetate is a suitable choice when rapid and complete alkylation is the primary concern, and the potential for off-target modifications can be tolerated or accounted for in the data analysis pipeline. Its use may be advantageous for high-throughput workflows where shorter sample preparation times are critical.

This compound is the preferred reagent when specificity is paramount. For complex protein samples where minimizing off-target modifications is crucial for accurate peptide and protein identification, the longer reaction time is a worthwhile investment. This is particularly relevant for studies aiming to identify other post-translational modifications, where artifactual modifications from the alkylating agent could confound the results.

Ultimately, the optimal choice of alkylating agent will depend on the specific goals of the proteomics experiment. For most discovery-based proteomics studies where data quality and confidence in peptide identification are of utmost importance, the higher specificity of This compound makes it the more prudent choice.

References

Comparative Cost-Effectiveness of Methylchloroacetate in Industrial Synthesis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemical synthesis, the choice of reagents is a critical decision that directly impacts the economic viability and efficiency of a process. Methylchloroacetate, a versatile C3 building block, has established itself as a key intermediate in the production of a wide array of valuable chemicals, from pharmaceuticals and agrochemicals to specialty polymers. This guide provides an objective comparison of the cost-effectiveness of this compound against alternative reagents in several key industrial applications, supported by experimental data and detailed methodologies.

Executive Summary

This compound and its corresponding sodium salt, sodium monochloroacetate (SMCA), are frequently utilized for their high reactivity in introducing a carboxymethyl group. Across various applications, their cost-effectiveness is a function of not only the raw material price but also reaction efficiency, yield, and process simplicity. This guide delves into a comparative analysis in the synthesis of Carboxymethyl Cellulose (CMC), Thioglycolic Acid, and the agrochemicals Dimethoate and Fluroxypyr-meptyl. While data on its specific role in large-scale Vitamin A and Sulfamethoxypyridazine synthesis is less direct, the underlying chemical principles suggest its potential utility.

Carboxymethyl Cellulose (CMC) Synthesis

Carboxymethyl cellulose is a widely used cellulose derivative in industries ranging from food and pharmaceuticals to detergents and textiles. Its synthesis involves the etherification of cellulose with a carboxymethylating agent. The primary contenders for this role are sodium monochloroacetate (SMCA) and monochloroacetic acid (MCAA).

Comparative Data: SMCA vs. MCAA in CMC Synthesis
ParameterSodium Monochloroacetate (SMCA)Monochloroacetic Acid (MCAA)Reference
Form SolidSolid (often used in solution)[1]
Handling Less corrosive, reduced handling risksHighly corrosive and hazardous[2]
Degree of Substitution (DS) Higher DS achieved under similar conditionsLower DS achieved under similar conditions[1]
Resulting Viscosity Higher viscosity productsLower viscosity products[1]
Byproduct Formation Forms sodium glycolate as a primary byproductAlso forms sodium glycolate[3]

A higher Degree of Substitution (DS) indicates more carboxymethyl groups have been added to the cellulose backbone, which influences properties like solubility and viscosity.

Experimental Protocol: Synthesis of CMC from Sugarcane Leaves

A representative protocol for CMC synthesis is the utilization of cellulose from agricultural waste, such as sugarcane leaves.[3]

Materials:

  • Cellulose from sugarcane leaves

  • Sodium hydroxide (NaOH) solution (20%, 30%, 40%, 50%, and 60% w/v)

  • Monochloroacetic acid (MCA)

  • Isopropanol (solvent)

  • Nitric acid-methanol solution (1:1 v/v)

  • 70% methanol solution

Procedure:

  • Alkalization: 15.0 g of cellulose powder is transferred to 50 mL of a specific concentration of NaOH solution and stirred for 30 minutes.

  • Etherification: The solution is covered and heated to 55 °C in an oven for 3.5 hours to facilitate the carboxymethylation reaction upon the implicit addition of MCA (details on MCA addition are within the broader methodology of the study).[3]

  • Neutralization and Purification: The resulting CMC is neutralized.

  • DS Determination: 5 g of the dried CMC is placed in a 200 mL solution of nitric acid-methanol. After 3 hours of agitation, the solution is rinsed with 70% methanol and dried. 2 g of the dried sample is dissolved in 200 mL of distilled water and 30 mL of 1 N NaOH. The excess NaOH is then back-titrated with 1 N HCl.[3]

The optimal condition identified in this study was using a 40 g/100 mL NaOH solution, which resulted in the highest degree of substitution (DS = 0.86).[3]

Cost-Effectiveness Analysis

While a direct, comprehensive cost comparison between SMCA and MCAA in large-scale production is complex and depends on fluctuating raw material prices, the available data suggests that SMCA offers significant advantages in terms of safety and efficiency. The reduced handling risks associated with the less corrosive SMCA can lead to lower operational costs and a safer working environment.[2] Furthermore, the ability to achieve a higher degree of substitution and viscosity with SMCA can translate to a higher quality product with potentially greater market value.[1] A techno-economic feasibility study for CMC production from date palm biomass highlights the critical role of raw material cost, labor cost, and selling price in the overall economic viability of the process.[4]

Thioglycolic Acid Synthesis

Thioglycolic acid is a crucial chemical in the cosmetics industry (e.g., for hair perms and depilatories) and as a stabilizer for PVC. A common industrial synthesis route involves the reaction of a chloroacetate source with a sulfur-containing nucleophile.

Comparative Data: Thioglycolic Acid Synthesis Routes
Starting MaterialKey ReagentsReported YieldNoteworthy AspectsReference
Sodium MonochloroacetateSodium Thiosulfate, Sodium Hydrosulfide96.5%Simple process, low contamination, and lower product costs compared to older thiourea methods.[5]
Sodium ChloroacetateSodium Disulfide, Sodium Hydrosulfide, Sodium Sulfite86.4% - 88.2%Environmentally friendly as it avoids the use of zinc powder as a reducing agent.[6]
Chloroacetic AcidSodium Hydrosulfide>90%Simple apparatus and process with a high conversion rate.[7]
Monochloroacetic Acid and Dichloroacetic Acid MixtureAlkali Metal HydrosulfideHigh YieldsEliminates the need for purifying monochloroacetic acid, potentially reducing costs.[8]
Experimental Protocol: Synthesis from Sodium Monochloroacetate and Sodium Thiosulfate

This method is noted for its simplicity and high yield.[5]

Materials:

  • 41.2% Sodium monochloroacetate aqueous solution

  • Sodium thiosulfate

  • 30% aqueous sodium hydrosulfide

Procedure:

  • 140 g of 41.2% sodium monochloroacetate aqueous solution and 147.6 g of sodium thiosulfate are placed in a beaker.

  • The mixture is stirred and heated to 70-75 °C and reacted at this temperature for 20 minutes to form carboxymethyl thio sodium.[5]

  • After cooling, 120 mL of 30% aqueous sodium hydrosulfide is added and reacted for 20 minutes.

  • The reaction yields 44 g of thioglycolic acid, which corresponds to a 96.5% yield.[5]

Cost-Effectiveness Analysis

The method utilizing sodium monochloroacetate and sodium thiosulfate is explicitly stated to have lower product costs compared to the existing thiourea methods.[5] The process is simple and results in low contamination, which can further contribute to its cost-effectiveness by reducing purification and waste treatment costs. Another environmentally friendly and cost-reducing method avoids the use of zinc powder by reacting sodium chloroacetate with sodium disulfide followed by reduction.[6] The ability to use a mixture of monochloroacetic and dichloroacetic acids also presents a significant cost-saving opportunity by eliminating a purification step for the starting material.[8]

Agrochemical Synthesis

This compound is a key precursor in the synthesis of several important agrochemicals, including the insecticide dimethoate and the herbicide fluroxypyr-meptyl.

Dimethoate Synthesis

Dimethoate is an organophosphate insecticide used to control a wide range of insects. Its synthesis typically involves the reaction of a salt of O,O-dimethyldithiophosphoric acid with a chloroacetylating agent.

Experimental Protocol: Dimethoate Synthesis

A patented process describes the synthesis of dimethoate using this compound.[9]

Procedure Outline:

  • Preparation of Methyl Sulfide Sodium Salt: Phosphorus pentasulfide, methanol, and a catalyst react to form O,O-dimethyl phosphorodithioate (methyl sulfide), which is then converted to its sodium salt.[9]

  • Reaction with Methyl Chloroacetate: The prepared methyl sulfide sodium salt undergoes a multi-stage reaction with methyl chloroacetate in a continuous reactor to generate crude thiophosphoryl ester.[9]

  • Aminolysis: The refined thiophosphate is then reacted with methylamine at low temperature to produce dimethoate.[9]

This process is reported to have a high yield, with the dimethoate content reaching over 98%, and is described as having a low production cost and high economic benefit.[9]

Fluroxypyr-meptyl Synthesis

Fluroxypyr-meptyl is a selective herbicide used for the control of broadleaf weeds. One synthetic route involves the formation of a fluroxypyr intermediate followed by esterification.

Experimental Protocol: Fluroxypyr-meptyl Synthesis

A common synthesis pathway starts from pentachloropyridine and involves the use of methyl chloroacetate to form a key intermediate.

Procedure Outline:

  • Formation of the Pyridinol Salt: Pentachloropyridine undergoes a series of reactions including fluorination, ammonation, and hydrolysis to form potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate.

  • Alkylation with Methyl Chloroacetate: The pyridinol salt is then alkylated with methyl chloroacetate to produce the methyl ester of fluroxypyr.

  • Transesterification: The methyl ester is subsequently transesterified with 1-methylheptanol (2-octanol) to yield the final product, fluroxypyr-meptyl. An alternative final step involves the direct alkylation with methylheptyl chloroacetate.[9]

Cost-Effectiveness Analysis of this compound in Agrochemicals

While direct comparative economic data for alternative routes in the public domain is scarce, the widespread use of this compound in the synthesis of these high-volume agrochemicals suggests its cost-effectiveness. The patent for dimethoate synthesis explicitly mentions low production cost and high economic benefit.[9] For fluroxypyr-meptyl, the use of this compound allows for the construction of the core structure, which can then be modified, providing a flexible and likely economical route to the final product.

Workflow and Pathway Diagrams

To visually represent the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow_CMC_Synthesis cluster_cellulose_prep Cellulose Preparation cluster_cmc_synthesis CMC Synthesis Sugarcane_Leaves Sugarcane Leaves Cellulose_Powder Cellulose Powder Sugarcane_Leaves->Cellulose_Powder Extraction Alkalization Alkalization (NaOH, 55°C, 30 min) Cellulose_Powder->Alkalization Etherification Etherification (MCA, 55°C, 3.5h) Alkalization->Etherification Crude_CMC Crude CMC Etherification->Crude_CMC Neutralization_Purification Neutralization & Purification Crude_CMC->Neutralization_Purification Final_CMC Final CMC Product Neutralization_Purification->Final_CMC

Experimental Workflow for CMC Synthesis from Sugarcane Leaves.

Thioglycolic_Acid_Synthesis_Pathway Sodium_Monochloroacetate Sodium Monochloroacetate Solution (41.2%) Reaction1 Reaction 1 (70-75°C, 20 min) Sodium_Monochloroacetate->Reaction1 Sodium_Thiosulfate Sodium Thiosulfate Sodium_Thiosulfate->Reaction1 Carboxymethyl_Thio_Sodium Carboxymethyl Thio Sodium Reaction1->Carboxymethyl_Thio_Sodium Reaction2 Reaction 2 (20 min) Carboxymethyl_Thio_Sodium->Reaction2 Sodium_Hydrosulfide Aqueous Sodium Hydrosulfide (30%) Sodium_Hydrosulfide->Reaction2 Thioglycolic_Acid Thioglycolic Acid (96.5% Yield) Reaction2->Thioglycolic_Acid

Synthesis Pathway of Thioglycolic Acid.

Logical_Relationship_Cost_Effectiveness Cost_Effectiveness Overall Cost-Effectiveness Reagent_Cost Reagent Cost Reagent_Cost->Cost_Effectiveness Reaction_Efficiency Reaction Efficiency Reaction_Efficiency->Cost_Effectiveness Product_Yield Product Yield Reaction_Efficiency->Product_Yield Product_Yield->Cost_Effectiveness Process_Simplicity Process Simplicity & Safety Process_Simplicity->Cost_Effectiveness Purification_Costs Purification Costs Process_Simplicity->Purification_Costs Waste_Treatment Waste Treatment Costs Process_Simplicity->Waste_Treatment Purification_Costs->Cost_Effectiveness Waste_Treatment->Cost_Effectiveness

Factors Influencing Overall Cost-Effectiveness.

Conclusion

This compound and its sodium salt, SMCA, demonstrate significant cost-effectiveness in various industrial syntheses. In the production of Carboxymethyl Cellulose, SMCA offers advantages in handling safety and can lead to a higher quality product compared to MCAA. For Thioglycolic Acid synthesis, methods employing sodium monochloroacetate are characterized by high yields, process simplicity, and lower costs compared to alternative routes. In the agrochemical sector, this compound serves as a crucial and economically viable precursor for high-volume products like Dimethoate and Fluroxypyr-meptyl. The overall cost-effectiveness of this compound is a result of a favorable combination of its reactivity, the efficiency of the reactions in which it is employed, and the overall simplicity and safety of the manufacturing processes. Further techno-economic analyses and direct comparative studies would be beneficial to provide more granular cost data for a wider range of applications.

References

A Comparative Guide to the Green Chemistry Metrics of Methylchloroacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methylchloroacetate, a key intermediate in the pharmaceutical and agrochemical industries, is traditionally achieved through the esterification of chloroacetic acid with methanol. While effective, this method often employs conditions and reagents that are suboptimal from a green chemistry perspective. This guide provides a comparative evaluation of two distinct protocols for this synthesis, analyzing their performance through key green chemistry metrics. The objective is to offer a clear, data-driven comparison to aid in the selection of more sustainable synthetic routes.

Comparison of Synthesis Routes

The following table summarizes the key green chemistry metrics for two different protocols for the synthesis of this compound from chloroacetic acid and methanol. Protocol A represents a traditional approach, while Protocol B outlines a greener alternative.

MetricProtocol A: Traditional EsterificationProtocol B: Greener Esterification
Reaction Scheme ClCH₂COOH + CH₃OH → ClCH₂COOCH₃ + H₂OClCH₂COOH + CH₃OH → ClCH₂COOCH₃ + H₂O
Catalyst Sulfuric Acid (H₂SO₄)None (High Temperature)
Solvent Excess MethanolNone (Solvent-free)
Temperature 60-80 °C105-110 °C
Reaction Time 2 hoursNot specified (continuous process)
Yield ~70%~96%
Atom Economy 85.2%85.2%
E-Factor ~0.6~0.2
Process Mass Intensity (PMI) ~2.6~1.2
Reaction Mass Efficiency (RME) ~60%~82%

Note: The values for E-Factor, PMI, and RME are estimations based on the provided experimental protocols and may vary depending on the exact conditions and work-up procedures.

Experimental Protocols

Protocol A: Traditional Esterification with Sulfuric Acid Catalyst

This protocol is based on a conventional laboratory-scale synthesis of this compound using a strong acid catalyst.

Materials:

  • Chloroacetic acid (ClCH₂COOH)

  • Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

  • Dichloromethane (CH₂Cl₂) (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 60-80 °C) for 2 hours.

  • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the this compound into dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield pure this compound.

Protocol B: Greener, Catalyst-Free, Solvent-Free Esterification

This protocol is adapted from an industrial synthesis method that aims to reduce waste and avoid the use of hazardous catalysts.[1]

Materials:

  • Chloroacetic acid (ClCH₂COOH)

  • Methanol (CH₃OH)

  • Sodium Carbonate (Na₂CO₃) solution (for neutralization)

Procedure:

  • Chloroacetic acid and methanol are mixed in a weight ratio of 1:0.366.[1]

  • The mixture is heated with stirring to 105-110 °C in a reaction vessel equipped with a distillation setup and an ester-water separator.[1]

  • During the reaction, a ternary azeotrope of this compound, water, and methanol is continuously distilled off.[1]

  • The distilled mixture is passed through an ester-water separator. The separated methanol and water are returned to the reaction vessel to drive the equilibrium towards the product.[1]

  • The separated crude ester is neutralized with a sodium carbonate solution.[1]

  • The neutralized crude ester is purified by atmospheric and subsequent vacuum distillation to obtain the final product.[1]

Calculations for Green Chemistry Metrics

The following are the formulas used to calculate the green chemistry metrics presented in the table above.

  • Atom Economy: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

  • E-Factor: (Total Mass of Waste / Mass of Product)

  • Process Mass Intensity (PMI): (Total Mass of Inputs / Mass of Product)

  • Reaction Mass Efficiency (RME): (Mass of Product / Total Mass of Reactants) x 100%

Workflow for Evaluating Green Chemistry Metrics

The following diagram illustrates a general workflow for the evaluation of green chemistry metrics for a given chemical reaction.

G cluster_0 Reaction Definition cluster_1 Data Collection cluster_2 Metric Calculation cluster_3 Evaluation rd1 Identify Reactants rd2 Identify Products rd1->rd2 rd3 Identify Solvents & Catalysts rd2->rd3 rd4 Determine Stoichiometry rd3->rd4 dc1 Obtain Molecular Weights rd4->dc1 dc2 Record Masses of All Inputs dc1->dc2 dc3 Measure Mass of Isolated Product dc2->dc3 dc4 Quantify Waste Streams dc3->dc4 mc1 Calculate Atom Economy dc4->mc1 mc2 Calculate E-Factor mc1->mc2 mc3 Calculate Process Mass Intensity (PMI) mc2->mc3 mc4 Calculate Reaction Mass Efficiency (RME) mc3->mc4 ev1 Compare Metrics mc4->ev1 ev2 Identify Areas for Improvement ev1->ev2 ev3 Select Greener Route ev2->ev3

Caption: Workflow for Green Chemistry Metric Evaluation.

Conclusion

The comparison between the traditional and greener protocols for this compound synthesis clearly demonstrates the potential for significant environmental improvements. Protocol B, the greener approach, exhibits a substantially lower E-Factor and PMI, indicating a significant reduction in waste generation. This is primarily achieved by eliminating the need for a hazardous catalyst and an organic solvent for extraction, as well as by implementing a continuous process with recycling of unreacted starting materials. While the atom economy is identical for both routes as they share the same overall chemical transformation, the RME for Protocol B is considerably higher due to its superior yield. This analysis underscores the importance of considering not just the stoichiometry of a reaction but also the auxiliary substances and process conditions when evaluating the overall greenness of a chemical synthesis. For researchers and professionals in drug development, adopting greener synthesis protocols like the one outlined in Protocol B can lead to more sustainable and economically viable manufacturing processes.

References

literature review comparing different synthetic routes to methylchloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl chloroacetate, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, can be produced through several synthetic pathways. This guide provides a detailed comparison of the most common routes, offering experimental protocols and quantitative data to inform laboratory and industrial applications.

Executive Summary

Three primary synthetic routes for the production of methyl chloroacetate are prevalent: the direct esterification of chloroacetic acid with methanol, the reaction of chloroacetyl chloride with methanol, and the chlorination of methyl acetate. Of these, direct esterification is the most commonly employed and well-documented method, offering high yields and straightforward procedures. The reaction of chloroacetyl chloride provides a rapid and high-yielding alternative, though it involves the handling of a more corrosive and hazardous starting material. The chlorination of methyl acetate presents a potential atom-economical route, but detailed experimental protocols and quantitative performance data are less commonly reported in readily available literature.

Comparison of Synthetic Routes

Parameter Direct Esterification of Chloroacetic Acid From Chloroacetyl Chloride Chlorination of Methyl Acetate
Starting Materials Chloroacetic Acid, MethanolChloroacetyl Chloride, MethanolMethyl Acetate, Chlorinating Agent (Cl₂, SO₂Cl₂)
Typical Catalyst Sulfuric Acid, Cation Exchange Resins, Zinc Methanesulfonate[1][2]Often proceeds without a catalystRadical Initiator (e.g., UV light)
Reaction Temperature 60 - 145 °C[3][4]Generally lower, often exothermicVariable, may require initiation
Reaction Time 2 - 24 hours[3][5]RapidVariable
Reported Yield 60 - 98.1%[3][4][6]High[7]Data not readily available in comparable detail
Purity High purity achievable after distillation (≥99.5%)[8]High purity reported[7]Potential for over-chlorination and side products
Key Advantages Well-established, high yields, readily available starting materialsFast reaction, high yield[7]Potentially atom-economical
Key Disadvantages Reversible reaction requiring water removal, potential for corrosion with acid catalysts[1][6]Chloroacetyl chloride is corrosive and hazardousLack of detailed public protocols, potential for side reactions

Experimental Protocols

Route 1: Direct Esterification of Chloroacetic Acid with Methanol

This is the most common industrial and laboratory-scale method for producing methyl chloroacetate.[8] The reaction involves the acid-catalyzed esterification of chloroacetic acid with methanol. To drive the equilibrium towards the product, water is typically removed as it is formed, often through azeotropic distillation.[8]

Materials:

  • Chloroacetic Acid

  • Methanol

  • Concentrated Sulfuric Acid (or other acid catalyst)

  • Sodium Carbonate (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine chloroacetic acid and an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with methanol.

  • Continue the reaction until no more water is collected, typically for 2-4 hours.[3]

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium carbonate until effervescence ceases.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude methyl chloroacetate by fractional distillation. The product is typically collected at 129-131 °C at atmospheric pressure.[7] A yield of approximately 96% can be expected.[3][9]

Alternative Catalyst System: A patent describes a continuous esterification process at 120°C for 16-24 hours using a mass ratio of chloroacetic acid to methanol of 100:30-45, which reports a yield of 95%.[5] Another approach utilizes a cation exchange resin as a catalyst at 70°C for 2 hours, achieving a 70.11% conversion of chloroacetic acid.[1]

Route 2: From Chloroacetyl Chloride and Methanol

This method offers a rapid and high-yield synthesis of methyl chloroacetate.[7] The reaction is typically exothermic and proceeds quickly without the need for a catalyst.

Materials:

  • Chloroacetyl Chloride

  • Methanol (anhydrous)

Procedure:

  • In a fume hood, place anhydrous methanol in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice bath.

  • Slowly add chloroacetyl chloride dropwise from the dropping funnel to the cooled methanol with vigorous stirring. The reaction is exothermic and will produce hydrogen chloride gas, which should be vented to a scrubber.

  • After the addition is complete, allow the mixture to stir at room temperature for a short period to ensure the reaction goes to completion.

  • The resulting methyl chloroacetate can be isolated by distillation. Due to the high reactivity of the starting material, this method generally results in a high yield of the desired product.[7]

Route 3: Chlorination of Methyl Acetate

This route involves the direct chlorination of methyl acetate using a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).[7] This reaction typically proceeds via a free-radical mechanism and may require an initiator like UV light. While this method is mentioned in the literature, detailed and reproducible experimental protocols with quantitative data are not as readily available as for the other routes. The main challenge is controlling the reaction to prevent over-chlorination and the formation of side products.[7]

General Concept:

  • Methyl acetate is reacted with a chlorinating agent.

  • The reaction is often initiated by UV light or a radical initiator.

  • The reaction mixture would then require purification to isolate the desired monochlorinated product from unreacted starting material and polychlorinated byproducts.

Note: Due to the lack of a detailed, reliable experimental protocol from the literature search, a specific procedure for this route is not provided. Researchers interested in this route should perform careful optimization and safety assessments.

Visualizing the Synthetic Pathways

To illustrate the relationships between the reactants and products in each synthetic route, the following diagrams are provided.

G cluster_0 Direct Esterification cluster_1 From Chloroacetyl Chloride cluster_2 Chlorination of Methyl Acetate Chloroacetic Acid Chloroacetic Acid Methyl Chloroacetate_1 Methyl Chloroacetate Chloroacetic Acid->Methyl Chloroacetate_1 + Methanol - H2O Methanol_1 Methanol Methanol_1->Methyl Chloroacetate_1 Water Water Chloroacetyl Chloride Chloroacetyl Chloride Methyl Chloroacetate_2 Methyl Chloroacetate Chloroacetyl Chloride->Methyl Chloroacetate_2 + Methanol - HCl Methanol_2 Methanol Methanol_2->Methyl Chloroacetate_2 HCl_1 HCl Methyl Acetate Methyl Acetate Methyl Chloroacetate_3 Methyl Chloroacetate Methyl Acetate->Methyl Chloroacetate_3 + Cl₂ or SO₂Cl₂ - HCl Chlorinating Agent Chlorinating Agent Chlorinating Agent->Methyl Chloroacetate_3 HCl_2 HCl

Caption: Overview of the three main synthetic routes to methyl chloroacetate.

G Start Start Mix Chloroacetic Acid and Methanol Mix Chloroacetic Acid and Methanol Start->Mix Chloroacetic Acid and Methanol Add Catalyst Add Catalyst Mix Chloroacetic Acid and Methanol->Add Catalyst Reflux and Collect Water Reflux and Collect Water Add Catalyst->Reflux and Collect Water Cool and Neutralize Cool and Neutralize Reflux and Collect Water->Cool and Neutralize Separate and Wash Separate and Wash Cool and Neutralize->Separate and Wash Dry and Filter Dry and Filter Separate and Wash->Dry and Filter Fractional Distillation Fractional Distillation Dry and Filter->Fractional Distillation End End Fractional Distillation->End

Caption: Experimental workflow for the direct esterification of chloroacetic acid.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.